4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
Description
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Properties
IUPAC Name |
[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBZXOWFFWRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Fundamental Properties of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
This technical guide provides a comprehensive overview of the core fundamental properties of the organic compound 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate , a molecule of interest in materials science and with potential applications in other fields. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Core Chemical and Physical Properties
This compound , also known by its common name RM734, is a rod-shaped mesogen. Its structure features a central phenyl ring linked to a 2,4-dimethoxybenzoate group and a 4-nitrophenoxycarbonyl group. This arrangement of electron-donating (dimethoxy) and electron-withdrawing (nitro) moieties results in a significant longitudinal dipole moment.
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| CAS Number | 2196195-87-4 |
| Molecular Formula | C₂₂H₁₇NO₈ |
| Molecular Weight | 423.37 g/mol |
| Melting Point | 139 °C |
| Liquid Crystalline Phase Transitions | Isotropic (I) → Nematic (N) at 188°C Nematic (N) → Ferroelectric Nematic (NF) at 131°C |
Experimental Protocols
Synthesis of this compound
The primary synthetic route for this compound is a multi-step esterification process. A representative and detailed protocol involves the coupling of 4-(2,4-dimethoxybenzoyloxy)benzoic acid with 4-nitrophenol.
Materials and Reagents:
-
4-(2,4-dimethoxybenzoyloxy)benzoic acid
-
4-nitrophenol
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Argon gas
Procedure:
-
In a round-bottom flask, combine 4-(2,4-dimethoxybenzoyloxy)benzoic acid (1.0 equivalent) and 4-nitrophenol (1.1 equivalents) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3 v/v). The product will have an Rf value of approximately 0.45.
-
Upon completion of the reaction, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final product as a white solid.
Below is a workflow diagram illustrating the synthesis process.
Characterization Data
Spectral Data for 4-Nitrophenol (CAS: 100-02-7)
| Technique | Data |
| ¹H NMR | Spectra available, showing characteristic aromatic proton signals.[1] |
| ¹³C NMR | Spectra available, showing characteristic aromatic carbon signals. |
| IR Spectroscopy | Spectra available, showing characteristic peaks for O-H, N-O, and aromatic C-H bonds.[1] |
| Mass Spectrometry | Intense peaks observed at m/z 139 (M+), 109, 93, 65.[1] |
Potential Biological Activities and Applications
While This compound is primarily studied for its applications in liquid crystal technologies, its structural motifs—the nitrophenoxy and dimethoxybenzoate groups—are found in various biologically active molecules.
-
Nitro Compounds: The nitro group is a well-known pharmacophore and can also act as a toxicophore. It is present in a wide range of compounds with demonstrated activities, including antimicrobial, anti-inflammatory, and vasodilatory effects. The electron-withdrawing nature of the nitro group can influence a molecule's interaction with biological targets.
-
Dimethoxybenzoate Derivatives: Compounds containing dimethoxybenzoic acid moieties have been investigated for various biological activities, including antioxidant and antimicrobial properties.
It is important to note that no specific studies detailing the biological activity or mechanism of action of This compound itself have been identified in the current literature search. The potential for biological activity is inferred from the properties of its constituent chemical groups.
The diagram below illustrates the potential, though unconfirmed, logical relationships for the biological activity of this compound based on its structural components.
References
The Advent of Ferroelectric Nematic Liquid Crystals: A Technical Guide to RM734
An In-depth Exploration of the Discovery, History, and Properties of a Groundbreaking Material
The field of soft matter physics was irrevocably altered with the recent discovery of the ferroelectric nematic (NF) phase in thermotropic liquid crystals, a phase of matter theorized for over a century but only recently observed.[1][2][3] This guide focuses on RM734, one of the first and most extensively studied compounds to exhibit this long-sought-after phase.[1][4] We will delve into the history of its discovery, its unique physicochemical properties, and the experimental protocols that have been pivotal in its characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the cutting-edge of materials science and its potential applications in novel technologies.
A Century in the Making: The Discovery of RM734 and the Ferroelectric Nematic Phase
The concept of a fluid material exhibiting spontaneous polar order, a liquid equivalent of solid ferroelectrics, was first proposed in the 1910s by Nobel laureates Peter Debye and Max Born.[1][2][3] However, for decades, the experimental realization of such a phase in a simple nematic liquid crystal remained elusive.[2][3]
In 2017, two independent research groups simultaneously reported the synthesis and characterization of the first liquid crystals to exhibit a ferroelectric nematic phase.[5] One of these groundbreaking materials was RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate).[1][6] The initial work on RM734 was conducted by Mandle et al.[1][5] This discovery was a significant milestone, confirming a long-standing theoretical prediction and opening up new avenues for the application of liquid crystals.[2]
Initially, RM734 was reported to undergo a direct transition from a conventional high-temperature nematic (N) phase to the low-temperature ferroelectric nematic (NF) phase.[4][5] However, subsequent, more detailed studies revealed the existence of a subtle intermediate phase between the N and NF phases.[1][4][5] This intermediate phase has been referred to as the splay-nematic (NS) or Nx phase.[1][4][5]
The ferroelectric nature of the NF phase in RM734 was unequivocally demonstrated by Chen et al. in 2020, who observed the formation of distinct domains with opposite polar orientations that could be switched with an applied electric field.[7][8] This phase exhibits a remarkable responsiveness to electric fields, being 100 to 1,000 times more sensitive than conventional nematic liquid crystals.[2][3]
Physicochemical Properties of RM734
RM734 is a rod-shaped organic molecule with a large longitudinal electric dipole moment of approximately 11.4 Debye.[6][9] This large dipole moment is a key contributor to the emergence of the ferroelectric nematic phase.
Phase Transitions
The phase behavior of RM734 is complex and has been the subject of intensive study. The material exhibits multiple phase transitions upon cooling from the isotropic liquid state. The transition temperatures and associated enthalpy changes are summarized in the table below.
| Transition | Temperature (°C) | Enthalpy Change (J/g) | Reference |
| Isotropic (I) - Nematic (N) | 188 | - | [10] |
| Nematic (N) - Nx/NS | ~133 | 0.0045 ± 0.0005 | [1] |
| Nx/NS - Ferroelectric Nematic (NF) | ~132 | 0.115 ± 0.005 | [1] |
| Melting Point | 140 | - | [9] |
Note: Transition temperatures can vary slightly between different batches and measurement techniques.[5]
Experimental Protocols
Synthesis of RM734
The synthesis of RM734 has been reported through various routes. A common approach involves a multi-step synthesis, which has more recently been streamlined using flow chemistry techniques.[11] A generalized synthesis scheme is presented below.[9] A novel, simplified, protecting-group-free synthesis has also been developed, which allows for the expedient creation of RM734 analogues.[12][13]
A Generalized Synthetic Route:
-
Step 1: Esterification of 2,4-dimethoxybenzoic acid.
-
Step 2: Coupling with a protected hydroquinone derivative.
-
Step 3: Deprotection to yield a hydroxyl intermediate.
-
Step 4: Final esterification with 4-nitrobenzoyl chloride to yield RM734.
A more recent, two-step synthesis involves the Steglich esterification of 4-nitrophenyl 4-hydroxybenzoate with 2,4-dimethoxybenzoic acid.[13]
Characterization Techniques
A variety of analytical techniques are employed to characterize the unique properties of RM734:
-
Differential Scanning Calorimetry (DSC): Used to determine the temperatures and enthalpies of phase transitions.[1][9]
-
Polarized Optical Microscopy (POM): Allows for the direct observation of the distinct optical textures of the different nematic phases and the visualization of ferroelectric domains.[5]
-
Dielectric Spectroscopy: Measures the dielectric permittivity and its response to an electric field, providing evidence for the ferroelectric nature of the NF phase.[6]
-
X-ray Diffraction (XRD): Used to study the molecular arrangement and ordering in the various phases.
Visualizing the Science of RM734
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A timeline illustrating the key milestones in the discovery and characterization of RM734.
Caption: A simplified workflow for the chemical synthesis of RM734.
Caption: A logical workflow for the experimental characterization of RM734.
Relevance and Future Outlook
While the primary applications of ferroelectric nematic liquid crystals like RM734 are currently envisioned in the realm of electro-optical devices, such as next-generation displays and photonics, the discovery of a new phase of matter with unique properties holds broader scientific significance. For professionals in drug development and related fields, understanding the principles of molecular self-assembly and the design of molecules with specific functionalities, as exemplified by RM734, can provide valuable insights. The extreme sensitivity of the NF phase to electric fields could inspire the development of novel sensor technologies. Furthermore, the fluidity of this ferroelectric material opens up possibilities for applications in microfluidics and other areas where dynamic, responsive materials are required. The ongoing research into RM734 and other ferroelectric nematic materials continues to deepen our fundamental understanding of soft matter and will undoubtedly lead to unforeseen technological advancements.[14]
References
- 1. journals.aps.org [journals.aps.org]
- 2. After a century of searching, scientists find new liquid phase | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 3. sciencealert.com [sciencealert.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. journals.aps.org [journals.aps.org]
- 8. scribd.com [scribd.com]
- 9. instec.com [instec.com]
- 10. A novel liquid-crystal phase is ferroelectric - Physics Today [physicstoday.aip.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. New RM734 -like fluid ferroelectrics enabled through a simplified protecting group free synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03134A [pubs.rsc.org]
- 14. The Emergence of a Polar Nematic Phase: A Chemist's Insight into the Ferroelectric Nematic Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (RM734)
CAS Number: 2196195-87-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, a compound of significant interest in materials science and with putative, yet underexplored, biological activities. Commonly known as RM734, this molecule has been a focal point of research in the field of liquid crystals.[1][2] This document collates available data on its chemical synthesis, physicochemical properties, and its primary applications, with a particular focus on experimental methodologies for the scientific community.
Physicochemical Properties and Quantitative Data
RM734 is a rod-shaped mesogen with a notable longitudinal dipole moment.[1] Its unique molecular structure is responsible for its remarkable properties, particularly its ability to form a ferroelectric nematic phase.[1] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2196195-87-4 | [3][4][5] |
| Molecular Formula | C₂₂H₁₇NO₈ | [4][5] |
| Molecular Weight | 423.37 g/mol | [4][5] |
| Melting Point | 139 °C | |
| Isotropic to Nematic Phase Transition | 188 °C | [1] |
| Nematic to Ferroelectric Nematic Phase Transition | 133 °C | [1] |
| Longitudinal Dipole Moment | ~11 Debye | [1] |
Experimental Protocols: Synthesis of RM734
The synthesis of RM734 has been approached through various methods, from traditional multi-step batch synthesis to more recent, efficient flow-chemistry protocols.
Traditional Carbodiimide-Mediated Esterification
A common laboratory-scale synthesis involves a multi-step process culminating in an esterification reaction. The final step typically involves the coupling of 4-(2,4-dimethoxybenzoyloxy)benzoic acid with 4-nitrophenol.
Materials:
-
4-(2,4-dimethoxybenzoyloxy)benzoic acid
-
4-nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas
Procedure:
-
In a round-bottom flask, combine 4-(2,4-dimethoxybenzoyloxy)benzoic acid (1.0 equivalent) and 4-nitrophenol (1.1 equivalents) in anhydrous dichloromethane under an argon atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.3 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the dicyclohexylurea byproduct and then purified using column chromatography to yield the final product as a white solid.
Automated Flow Synthesis
A more recent and efficient method for synthesizing RM734 and its analogs utilizes a continuous flow protocol.[2][6] This method involves a sequence of esterification, debenzylation, and a final esterification step performed in a continuous flow reactor system.[6] This automated approach allows for gram-scale synthesis in a significantly shorter timeframe compared to traditional batch methods.[2]
Workflow for Automated Flow Synthesis of RM734
Caption: Automated flow synthesis workflow for RM734.
Applications in Materials Science: Ferroelectric Nematic Liquid Crystals
The primary and most extensively studied application of RM734 is in the field of liquid crystals.[7] Its molecular structure enables the formation of a ferroelectric nematic (NF) phase, a state of matter that was long theorized but only recently observed.[8] This phase is characterized by the polar ordering of molecules, leading to a net macroscopic polarization that can be switched with an external electric field. This property opens up possibilities for new types of electro-optical devices.[1]
Conceptual Model of RM734 in a Ferroelectric Nematic Phase
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.aps.org [journals.aps.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. The smectic ZA phase: Antiferroelectric smectic order as a prelude to the ferroelectric nematic - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate"
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (RM734)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound also known by the common name RM734.[1] This molecule is noted for its unique liquid crystalline properties, particularly its ferroelectric nematic behavior, making it a significant subject of research in materials science and electro-optical applications.[1]
Molecular Structure and Properties
This compound is a complex organic ester. Its structure features a central phenyl ring linked to a 2,4-dimethoxybenzoate group and a 4-nitrophenoxycarbonyl group. This arrangement results in a rod-shaped mesogen with a significant longitudinal dipole moment.[1]
Table 1: General Compound Information
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | RM734[1] |
| CAS Number | 2196195-87-4[1][2] |
| Molecular Formula | C₂₂H₁₇NO₈ |
| Molecular Weight | 423.4 g/mol [1][2] |
| SMILES | COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)--INVALID-LINK--[O-])OC[2] |
| InChI Key | GTOBZXOWFFWRDY-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical and Structural Data
| Property | Value |
|---|---|
| Melting Point | 139°C[1] |
| Appearance | White solid[1] |
| Molecular Shape | Rod-shaped mesogen[1] |
| Approx. Molecular Length | ~20 Å[1] |
| Approx. Molecular Diameter | ~5 Å[1] |
| Longitudinal Dipole Moment | ~11 Debye[1] |
Table 3: Liquid Crystalline Phase Transitions
| Transition | Temperature |
|---|---|
| Nematic (N) → Ferroelectric Nematic (NF) | 131°C[1] |
| Isotropic (I) → Nematic (N) | 188°C[1] |
Synthesis Methodology
The primary route for synthesizing this compound is a carbodiimide-mediated esterification reaction.[1] This process involves the coupling of a carboxylic acid precursor with a phenol.
Synthesis Workflow Diagram
The diagram below illustrates the key steps and components involved in the synthesis.
Caption: Synthesis workflow via carbodiimide-mediated esterification.
Experimental Protocol
The following protocol is based on the reported synthesis of RM734.[1]
Materials:
-
4-(2,4-dimethoxybenzoyloxy)benzoic acid
-
4-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a suitable reaction vessel, dissolve 4-(2,4-dimethoxybenzoyloxy)benzoic acid and 4-nitrophenol in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution to activate the carboxylic acid.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature. For larger batch sizes (e.g., 50 g), prolonged stirring for 18-24 hours may be necessary to ensure homogeneity and reaction completion.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid and can be removed by filtration.
-
The filtrate is then subjected to a standard workup and purification process (e.g., washing with dilute acid and base, followed by solvent evaporation and recrystallization or column chromatography) to yield the final product as a white solid.[1]
Potential Applications and Biological Relevance
While primarily investigated for its physical properties in materials science, RM734 has also been explored in biological contexts.
-
Electro-Optical Applications: Its most notable application is in the development of advanced electro-optical devices due to its ferroelectric nematic liquid crystal behavior.[1]
-
Oncology Research: Studies have indicated that the compound may inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.[1]
-
Anti-Inflammatory Effects: Preliminary research suggests that it may reduce inflammation markers in cellular models.[1]
-
Enzyme Inhibition: The compound has demonstrated moderate inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[1]
The diagram below outlines the logical relationship between the compound's synthesis and its areas of application.
Caption: Relationship between compound properties and applications.
References
Unveiling the Mesophases: A Technical Guide to the Phase Transitions of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (RM734)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the complex phase transitions of the ferroelectric nematic liquid crystal, 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, commonly known as RM734. This document details the thermodynamic properties, experimental characterization protocols, and the sequence of its distinct mesophases, offering valuable insights for its application in advanced electro-optical systems and other scientific research.
Core Properties and Phase Behavior
RM734 is a rod-shaped mesogen with a significant longitudinal dipole moment, a key attribute for its ferroelectric behavior.[1] Its molecular structure gives rise to a rich polymorphic and liquid crystalline landscape, characterized by multiple, distinct phase transitions. The primary phases observed upon cooling from the isotropic liquid are a conventional nematic (N) phase, an intermediate phase (Nx), and a ferroelectric nematic (NF) phase.[2][3][4]
Quantitative Phase Transition Data
The thermal characteristics of RM734's phase transitions have been meticulously studied using high-resolution calorimetry. The following table summarizes the key quantitative data associated with these transitions.
| Transition | Transition Temperature (°C) | Enthalpy (Latent Heat, J/g) | Notes |
| Isotropic (I) → Nematic (N) | 188 | Not explicitly found | This is the clearing point of the liquid crystal. |
| Nematic (N) → Intermediate (Nx) | ~132.15 | 0.0045 ± 0.0005 | A very weakly first-order transition.[4] |
| Intermediate (Nx) → Ferroelectric Nematic (NF) | ~131 | 0.115 ± 0.005 | A weakly first-order transition.[2][3][4] |
| Crystalline Solid → Isotropic (I) | 139 | Not explicitly found | Melting point of the crystalline solid.[1] |
Experimental Protocols
The characterization of the phase transitions of RM734 relies on a combination of thermal analysis and optical microscopy. The following sections detail the methodologies for the key experiments.
Differential Scanning Calorimetry (DSC) / Adiabatic Scanning Calorimetry (ASC)
Differential Scanning Calorimetry (DSC) and the high-resolution variant, Adiabatic Scanning Calorimetry (ASC), are fundamental techniques for determining the transition temperatures and enthalpies of liquid crystals.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks in the DSC thermogram. ASC provides a very slow heating or cooling rate, allowing for high-resolution measurements of the heat capacity and enthalpy, which is crucial for detecting very weak transitions.
Experimental Procedure:
-
Sample Preparation: A small, precisely weighed amount of RM734 (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC/ASC instrument.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would involve:
-
Heating the sample to a temperature well above its isotropic phase (e.g., 200°C) to ensure a known initial state and erase any thermal history.
-
Cooling the sample at a slow, constant rate (e.g., 1-5 °C/min) to observe the formation of the liquid crystal phases.
-
Reheating the sample at the same rate to observe the transitions upon heating.
-
-
Data Analysis: The heat flow is recorded as a function of temperature. The peak temperatures of the observed thermal events correspond to the phase transition temperatures. The area under each peak is integrated to determine the enthalpy change (latent heat) of the transition.
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is an indispensable tool for the visual identification of liquid crystalline phases based on their unique optical textures.
Principle: Liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic interference patterns, or "textures," that are unique to each type of liquid crystal phase.
Experimental Procedure:
-
Sample Preparation: A small amount of RM734 is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a temperature-controlled hot stage to its isotropic phase to ensure uniform spreading and alignment.
-
Observation: The slide is placed on the stage of a polarizing microscope equipped with a hot stage.
-
Cooling and Observation: The sample is slowly cooled from the isotropic phase while being observed through the microscope. The temperature is carefully controlled and recorded.
-
Texture Identification: As the sample cools, it will pass through its various liquid crystal phases. The distinct textures observed are photographed and compared with known textures of nematic and other liquid crystal phases to identify the phase and the transition temperatures. For instance, the nematic phase typically exhibits a "schlieren" or "marbled" texture.
Visualizing the Process
To better understand the experimental workflow and the sequence of phase transitions, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. journals.aps.org [journals.aps.org]
- 3. Phase transitions study of the liquid crystal DIO with a ferroelectric nematic, a nematic, and an intermediate phase and of mixtures with the ferroelectric nematic compound RM734 by adiabatic scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.aps.org [journals.aps.org]
The Ferroelectric Nematic Phase of RM734: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of liquid crystal research has been invigorated by the recent discovery and characterization of a novel phase of matter: the ferroelectric nematic (NF) phase. First identified in the calamitic (rod-shaped) liquid crystal RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate), this phase represents a paradigm shift in our understanding of polar ordering in fluids. Unlike conventional nematic (N) phases, which possess only orientational order of their constituent molecules, the ferroelectric nematic phase exhibits a net, switchable electric polarization, a property previously thought to be exclusive to solid-state ferroelectrics. This unique combination of fluidity and strong polar order in RM734 opens up exciting avenues for the development of new electro-optic devices, sensors, and other advanced materials.
This technical guide provides a comprehensive overview of the ferroelectric nematic phase in RM734, focusing on its core physical properties, the experimental methodologies used for its characterization, and the fundamental principles governing its behavior. The information is tailored for researchers, scientists, and professionals in drug development who may leverage the unique properties of such materials in their respective fields.
Core Properties of RM734 in the Ferroelectric Nematic Phase
The defining characteristic of the NF phase in RM734 is its spontaneous electric polarization, which can be reoriented by an external electric field. This behavior is analogous to that of solid ferroelectric materials, but with the added dimension of fluidity. The transition to this polar ordered state from the conventional nematic phase is a subject of ongoing research, with evidence suggesting the presence of an intermediate, splay-nematic (NS) or NX phase in some batches of RM734.[1][2][3]
Quantitative Data Summary
The key physical properties of RM734 are summarized in the tables below. It is important to note that some of these values, particularly transition temperatures, can vary between different synthesized batches of the material due to impurities.[4]
| Property | Value | Notes |
| Chemical Formula | C22H17NO8 | 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate |
| Molecular Weight | 423.38 g/mol | |
| Phase Sequence | I - N - (NS/NX) - NF - Cr | On cooling. The presence and temperature range of the intermediate NS/NX phase can be sample dependent.[1][2][3] |
Table 1: General Properties of RM734
| Parameter | Value Range (°C) | Reference(s) |
| Isotropic to Nematic (TI-N) | 187.9 - 188 | [5] |
| Nematic to Ferroelectric Nematic (TN-NF) | 124 - 133 | [4] |
| Nematic to Splay Nematic (TN-NS) | Varies, narrow range (~1 K) | [6] |
| Splay Nematic to Ferroelectric Nematic (TNS-NF) | Varies, narrow range (~1 K) | [6] |
Table 2: Phase Transition Temperatures of RM734
| Parameter | Value | Conditions | Reference(s) |
| Spontaneous Polarization (Ps) | ~6 µC/cm2 | Saturated value in the NF phase. | [3][7] |
| Dielectric Constant (ε) | Reported values vary significantly. | Highly dependent on measurement frequency and experimental setup.[4][8] | |
| Switching Time | Microseconds to milliseconds | Dependent on applied electric field strength, temperature, and cell thickness. |
Table 3: Electro-optical Properties of RM734 in the NF Phase
Experimental Protocols
The characterization of the ferroelectric nematic phase of RM734 involves a suite of experimental techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
Sample Preparation: A small amount of RM734 (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
The sample is heated to a temperature well within the isotropic phase (e.g., 200°C) to erase any thermal history.
-
The sample is then cooled at a controlled rate (e.g., 5-10°C/min) through the phase transitions.
-
A subsequent heating run is performed at the same rate.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Phase transitions are identified as peaks (exothermic on cooling, endothermic on heating) in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visualize the textures of the different liquid crystal phases and observe the switching behavior of the ferroelectric nematic phase.
Methodology:
-
Sample Cell Preparation:
-
Two glass slides coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) are used.
-
The ITO surfaces are coated with a polymer alignment layer (e.g., polyimide).
-
The alignment layer is unidirectionally rubbed with a soft cloth to induce a preferred alignment of the liquid crystal molecules. For observing ferroelectric domains, cells with anti-parallel rubbing are often used.
-
The two slides are assembled with a specific gap (e.g., 5-10 µm) maintained by spacers.
-
-
Sample Filling: RM734 is heated to its isotropic phase and introduced into the cell via capillary action.
-
Observation:
-
The cell is placed on a temperature-controlled stage of a polarizing microscope.
-
The sample is observed between crossed polarizers as it is cooled from the isotropic phase. The characteristic textures of the N, NS/NX, and NF phases are recorded. The NF phase often exhibits a Schlieren texture or domain structures.
-
-
Electro-optic Switching: An electric field is applied across the ITO electrodes. The reorientation of the ferroelectric domains and the corresponding change in the optical texture are observed.
X-Ray Diffraction (XRD)
Objective: To probe the molecular arrangement and confirm the nature of the orientational order in the different nematic phases.
Methodology:
-
Sample Preparation: RM734 is filled into a thin-walled glass capillary (e.g., 1 mm diameter).
-
Alignment: To obtain aligned samples, the capillary is placed in a magnetic field (typically > 1 Tesla) while slowly cooling from the isotropic phase into the nematic phases. The magnetic field aligns the long molecular axes of the RM734 molecules.
-
XRD Measurement:
-
A monochromatic X-ray beam is directed onto the aligned sample.
-
The scattered X-rays are detected by a 2D detector.
-
-
Data Analysis:
-
In the nematic phases, the XRD pattern typically shows two diffuse crescents at wide angles, corresponding to the average intermolecular distance, and may show diffuse scattering at small angles related to short-range positional correlations.
-
The degree of orientational order can be quantified from the azimuthal intensity distribution of the wide-angle scattering.
-
Spontaneous Polarization Measurement
Objective: To quantify the magnitude of the spontaneous polarization (Ps) in the ferroelectric nematic phase.
Methodology (Sawyer-Tower Circuit):
-
Circuit Setup: A Sawyer-Tower circuit is constructed, which consists of the liquid crystal cell in series with a known sense capacitor.
-
Signal Application: A triangular or sinusoidal AC voltage of sufficient amplitude to induce polarization switching is applied to the circuit.
-
Measurement: The voltage across the sense capacitor, which is proportional to the charge on the capacitor and thus the polarization of the liquid crystal, is measured as a function of the applied voltage.
-
Data Analysis: The resulting plot of polarization versus applied electric field forms a hysteresis loop. The spontaneous polarization (Ps) is determined from the intercept of the saturated polarization with the polarization axis at zero electric field.
Visualizations
Phase Transitions in RM734
The following diagram illustrates the sequence of phase transitions observed in RM734 upon cooling from the isotropic liquid phase.
Caption: Phase transitions of RM734 on cooling.
Principle of Ferroelectric Switching
This diagram illustrates the fundamental principle of ferroelectric switching in the NF phase of RM734. The spontaneous polarization (Ps) can be reoriented by an external electric field (E).
Caption: Logic of ferroelectric switching.
Experimental Workflow for RM734 Characterization
The following diagram outlines the typical experimental workflow for the comprehensive characterization of the ferroelectric nematic phase in RM734.
Caption: Workflow for RM734 characterization.
Conclusion
The discovery of the ferroelectric nematic phase in RM734 has opened a new frontier in soft matter physics and materials science. Its unique combination of fluidity and robust ferroelectricity presents both fundamental scientific questions and immense potential for technological applications. This guide provides a foundational understanding of the core properties of RM734, detailed experimental protocols for its characterization, and visualizations of key concepts. As research in this area continues to evolve, a thorough understanding of these principles will be crucial for scientists and engineers seeking to harness the remarkable properties of this novel liquid crystal phase.
References
- 1. journals.aps.org [journals.aps.org]
- 2. researchgate.net [researchgate.net]
- 3. Optica Publishing Group [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. List of unsolved problems in physics - Wikipedia [en.wikipedia.org]
- 6. iflscience.com [iflscience.com]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the polar nature of a ferroelectric nematic by means of circular alignment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate. The proposed synthesis is a two-step process involving an initial selective mono-esterification of hydroquinone followed by the formation of a carbonate linkage using 4-nitrophenyl chloroformate. This document provides detailed experimental protocols derived from established chemical transformations and presents quantitative data in a structured format for clarity.
Proposed Synthesis Pathway
The synthesis of the target molecule can be efficiently achieved in two sequential steps:
-
Step 1: Selective Mono-esterification of Hydroquinone. The synthesis commences with the selective mono-esterification of hydroquinone with 2,4-dimethoxybenzoyl chloride to yield the key intermediate, 4-hydroxyphenyl 2,4-dimethoxybenzoate.
-
Step 2: Carbonate Formation. The intermediate from the first step, 4-hydroxyphenyl 2,4-dimethoxybenzoate, is then reacted with 4-nitrophenyl chloroformate to form the final product, this compound.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 4-hydroxyphenyl 2,4-dimethoxybenzoate
This procedure is adapted from the general method for the synthesis of hydroquinone monobenzoate.[4]
Materials:
-
Hydroquinone
-
2,4-dimethoxybenzoyl chloride
-
Toluene (or other suitable inert solvent like xylene or chlorobenzene)[4]
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve hydroquinone in a suitable reaction medium such as toluene. The mixture is then heated to a temperature between 50 and 150 °C.[4]
-
Slowly add 2,4-dimethoxybenzoyl chloride to the heated solution in a dropwise manner.
-
Maintain the reaction temperature and continue stirring for a period of 2 to 4 hours to facilitate the benzoylation reaction.[4]
-
Upon completion of the reaction, the mixture is subjected to hot filtration to remove any insoluble by-products.
-
The filtrate is allowed to cool, leading to the crystallization of the desired product, 4-hydroxyphenyl 2,4-dimethoxybenzoate.
-
The crystals are collected by filtration, washed with a cold solvent, and dried to yield the pure intermediate.
Quantitative Data for Step 1 (Illustrative)
| Parameter | Value/Range |
| Reaction Temperature | 50 - 150 °C[4] |
| Reaction Time | 2 - 4 hours[4] |
| Solvent | Toluene, Xylene, Chlorobenzene[4] |
Step 2: Synthesis of this compound
This protocol is based on general procedures for the formation of carbonates from phenols using 4-nitrophenyl chloroformate.[1][3]
Materials:
-
4-hydroxyphenyl 2,4-dimethoxybenzoate (from Step 1)
-
4-Nitrophenyl chloroformate
Procedure:
-
Dissolve 4-hydroxyphenyl 2,4-dimethoxybenzoate in anhydrous dichloromethane in a flame-dried reaction flask under an inert atmosphere.
-
Add a suitable base, such as pyridine or triethylamine (approximately 1.0-1.5 equivalents), to the solution.[1][3]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (approximately 1.0-1.2 equivalents) in anhydrous dichloromethane to the cooled mixture.[3]
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for an additional 2 to 18 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.[3]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the final product, this compound.[3]
Quantitative Data for Step 2 (Illustrative)
| Parameter | Value/Range |
| Reactant Ratio (Phenol:NPC) | 1 : 1.0-1.2[3] |
| Base | Pyridine or Triethylamine[1][3] |
| Solvent | Anhydrous Dichloromethane[1][3] |
| Reaction Temperature | 0 °C to Room Temperature[1] |
| Reaction Time | 2 - 18 hours[1] |
| Yield | 70 - 94% (Typical for carbonate formation)[3] |
Visual Representation of the Synthesis Pathway
Caption: Proposed two-step synthesis pathway for the target molecule.
References
The Chemical Stability of RM734 Under Ambient Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected chemical stability of RM734 based on its molecular structure and established principles of organic chemistry. As of the compilation of this guide, specific experimental stability studies on RM734 are not extensively available in the public domain. The experimental protocols and potential degradation pathways described herein are based on standard industry practices for stability assessment of small molecules and should be adapted and validated for specific experimental conditions.
Introduction
RM734, chemically known as 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate, is a molecule of significant interest in materials science, particularly for its liquid crystalline properties.[1] For researchers and professionals in drug development and materials science, a thorough understanding of a compound's chemical stability is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle. This technical guide provides an in-depth analysis of the potential chemical stability of RM734 under ambient conditions, outlines potential degradation pathways, and presents a detailed, albeit hypothetical, experimental protocol for its stability assessment through forced degradation studies.
Chemical Structure of RM734:
Caption: Figure 1: Chemical Structure of RM734.
Inferred Chemical Stability Profile
Based on its functional groups—two benzoate ester linkages and a nitroaromatic moiety—the primary degradation pathways for RM734 under ambient conditions are anticipated to be hydrolysis and photolysis.
Hydrolytic Stability
RM734 contains two ester functional groups, which are susceptible to hydrolysis. This degradation can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkages can be cleaved to yield the corresponding carboxylic acids and phenols. This process is generally slower than base-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis (Saponification): Esters are particularly sensitive to basic conditions. The presence of hydroxide ions can lead to rapid cleavage of the ester bonds, forming carboxylate salts and phenols. Given that RM734 has two ester groups, hydrolysis can occur at either or both sites.
Under neutral pH conditions at ambient temperature, the rate of hydrolysis is expected to be slow. However, exposure to even mildly acidic or basic conditions could accelerate degradation.
Photostability
The presence of a nitroaromatic group in RM734 suggests a potential susceptibility to photodegradation. Nitroaromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[2] Potential photodegradation pathways could involve the reduction of the nitro group or cleavage of the aromatic ring system upon prolonged exposure to high-intensity light.
Thermal Stability
Liquid crystals like RM734 are designed to exhibit specific phase transitions at elevated temperatures. While generally stable at ambient temperatures, prolonged exposure to high temperatures, even below the melting point, could potentially lead to thermal degradation. However, significant degradation is not expected under typical ambient storage conditions.
Potential Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for RM734.
Caption: Figure 2: Potential Degradation Pathways of RM734.
Experimental Protocol for Forced Degradation Studies
To definitively assess the chemical stability of RM734, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than ambient conditions to accelerate degradation and identify potential degradation products.
Objective
To identify the potential degradation pathways of RM734 and to develop a stability-indicating analytical method.
Materials and Equipment
-
RM734 reference standard
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector
-
pH meter
-
Forced-air oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (ACN), methanol (MeOH), and purified water.
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Caption: Figure 3: Experimental Workflow for Forced Degradation Study.
Detailed Methodologies
4.4.1 Preparation of Stock Solution: Prepare a stock solution of RM734 in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
4.4.2 Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48, 72 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature. At specified time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Analyze samples at various time points (e.g., 24, 48, 72 hours).
-
Thermal Degradation: Accurately weigh a sample of solid RM734 and place it in a forced-air oven at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of RM734 and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
4.4.3 Analytical Method: A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is often a suitable starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be chosen to provide a good response for both the parent compound and any potential degradation products. Mass spectrometry detection can be invaluable for the identification of unknown degradants.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in tables to facilitate comparison and interpretation.
Table 1: Summary of Potential Degradation Products and Their Origin
| Degradation Product ID | Predicted Chemical Name | Predicted Origin | Stress Condition(s) |
| DP1 | 2,4-Dimethoxybenzoic Acid | Hydrolysis of ester linkage 1 | Acidic, Basic |
| DP2 | 4-Hydroxyphenyl 4-nitrobenzoate | Hydrolysis of ester linkage 1 | Acidic, Basic |
| DP3 | 4-Hydroxybenzoic acid | Hydrolysis of ester linkage 2 | Acidic, Basic |
| DP4 | 4-Nitrophenol | Hydrolysis of ester linkage 2 | Acidic, Basic |
| DP5 | Various | Photolytic degradation | UV/Visible Light |
Table 2: Hypothetical Forced Degradation Results for RM734
| Stress Condition | Duration | % Degradation of RM734 | Number of Degradation Products | Major Degradation Product(s) |
| 0.1 N HCl, 60°C | 72 h | ~5-10% | 2 | DP1, DP2 |
| 0.1 N NaOH, RT | 8 h | >90% | >2 | DP1, DP2, DP3, DP4 |
| 3% H₂O₂, RT | 72 h | <5% | 1 (minor) | - |
| 80°C, solid | 7 days | <2% | 0 | - |
| Photostability (ICH Q1B) | - | ~10-15% | >1 | DP5 |
Note: The values in this table are hypothetical and should be confirmed by experimental data.
Conclusion and Recommendations
The chemical structure of RM734 suggests a susceptibility to degradation primarily through hydrolysis of its two ester linkages, particularly under basic conditions, and potentially through photolysis of the nitroaromatic moiety. Under neutral pH and in the absence of light, RM734 is expected to be relatively stable at ambient temperatures.
For any application where the long-term stability of RM734 is critical, it is strongly recommended to conduct a comprehensive forced degradation study as outlined in this guide. The development and validation of a stability-indicating analytical method are crucial for accurately quantifying RM734 and its degradation products. Based on the stability profile, appropriate storage conditions, such as protection from light and control of pH, can be established to ensure the integrity of the compound. Further studies could also investigate the impact of any identified degradation products on the material properties or biological activity of RM734.
References
The Multifaceted Biological Potential of Dimethoxybenzoate Derivatives: A Technical Guide
Introduction: Dimethoxybenzoate derivatives, a class of organic compounds characterized by a benzoic acid core with two methoxy group substituents, are emerging as privileged scaffolds in medicinal chemistry and drug development. Their structural simplicity, synthetic accessibility, and presence in various natural products make them attractive starting points for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by these derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Antimicrobial Activity
Dimethoxybenzoate derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. Their potential to inhibit microbial growth positions them as promising candidates for the development of new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Enterococcus faecalis | 2 - 4 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a dimethoxybenzoate derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (Dimethoxybenzoate derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the dimethoxybenzoate derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Suspend a few colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted (typically 1:100) in CAMHB to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening
Anticancer Activity
Several dimethoxybenzoate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Veratric acid (3,4-dimethoxybenzoic acid), in particular, has shown promise in inducing apoptosis and inhibiting the proliferation of cancer cells, making it a subject of interest in oncology research.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Veratric Acid (Free) | MDA-MB-231 (Triple Negative Breast Cancer) | 437.89 | [1] |
| Veratric Acid (Polydopamine Nanoparticle-loaded) | MDA-MB-231 (Triple Negative Breast Cancer) | 17.6 | [1] |
Note: The significant decrease in IC50 for the nanoparticle-loaded form highlights the potential of drug delivery systems to enhance the efficacy of these compounds.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration of a dimethoxybenzoate derivative that inhibits the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Dimethoxybenzoate derivative)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.[2]
-
Compound Treatment: Prepare various concentrations of the dimethoxybenzoate derivative in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the treatment period, add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as DMSO (typically 100-150 µL), to each well to dissolve the formazan crystals.[2] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathway: Intrinsic Apoptosis
Benzoic acid derivatives can induce cancer cell death through the intrinsic (or mitochondrial) pathway of apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, which are the executioners of cell death.
Antioxidant Activity
The antioxidant properties of dimethoxybenzoate derivatives are attributed to their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. This activity is significant for its potential role in preventing various diseases associated with oxidative stress, including cancer and inflammatory conditions.
Quantitative Antioxidant Data
The antioxidant potential is often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals in a given assay.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Veratric Acid | ABTS Radical Scavenging | 24.5 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Objective: To measure the ability of a dimethoxybenzoate derivative to scavenge the stable DPPH free radical.
Materials:
-
Test compound (Dimethoxybenzoate derivative)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh DPPH working solution (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Keep the solution protected from light.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to a fixed volume of the DPPH working solution (e.g., 100 µL of sample + 100 µL of DPPH). A blank well should contain only the solvent.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the different concentrations of the test compound to determine the IC50 value.
Conclusion
Dimethoxybenzoate derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The quantitative data and methodologies presented in this guide underscore their potential as lead structures in the development of novel antimicrobial, anticancer, and antioxidant agents. The demonstrated efficacy, particularly of veratric acid, warrants further investigation into their mechanisms of action, structure-activity relationships, and in vivo performance. The detailed protocols and visual workflows provided herein serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these important chemical entities.
References
Health and safety data for "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate"
A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2196195-87-4
Chemical Formula: C₂₂H₁₇NO₈
Molecular Weight: 423.37 g/mol
This document provides a comprehensive overview of the available health and safety information for 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate. Due to the limited availability of specific data for this compound, this guide incorporates information from structurally related chemical classes, namely aromatic nitro compounds and benzoate esters, to provide a thorough assessment of potential hazards and safety recommendations.
Executive Summary
Hazard Identification and Classification
The hazard profile is extrapolated from data on aromatic nitro compounds and benzoate esters.
General Health Hazards:
-
Aromatic Nitro Compounds: These compounds are known for their systemic effects, primarily causing methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin and mucous membranes).[1] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, respiratory distress and loss of consciousness.[4] Some aromatic nitro compounds are also considered potential carcinogens.[4]
-
Benzoate Esters: Benzoate esters are generally considered to have low to moderate toxicity.[2][5][6] They can cause irritation to the skin, eyes, and respiratory tract.[3][7] Allergic skin reactions have also been reported.[3]
The following table summarizes the potential hazards:
| Hazard Class | Description | Source Chemical Class |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for toxicity if ingested, absorbed through the skin, or inhaled. | Aromatic Nitro Compounds |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | Benzoate Esters |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. | Benzoate Esters |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Benzoate Esters |
| Specific Target Organ Toxicity (Repeated Exposure) | Prolonged or repeated exposure may affect the blood (methemoglobinemia). | Aromatic Nitro Compounds |
| Carcinogenicity | Suspected of causing cancer. | Aromatic Nitro Compounds |
Experimental Protocols and Safe Handling
Given the lack of specific experimental data, a cautious approach is mandatory. The following general protocols should be followed when handling this compound in a research setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling Procedures
-
Avoid creating dust when handling the solid material.
-
Use a scoop or spatula for transfers.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Waste Disposal
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Visualizations
The following diagrams illustrate key conceptual frameworks for assessing and managing the health and safety of a novel chemical compound.
Caption: A logical workflow for assessing the health and safety of a novel chemical compound.
Caption: A general workflow for emergency response following a chemical exposure event.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. Is Benzoate Bad for You? Understanding Its Role in Preservatives and Chemical Formulations [elchemy.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Experimental setup for ferroelectric nematic liquid crystal studies using RM734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the experimental study of the ferroelectric nematic liquid crystal RM734. The protocols outlined below cover cell preparation, electro-optical characterization, and dielectric spectroscopy, enabling researchers to investigate the unique properties of this material.
Physical and Electro-Optical Properties of RM734
The ferroelectric nematic (NF) phase of RM734 exhibits a unique combination of fluidity and large spontaneous polarization, making it a material of significant interest for next-generation electro-optical devices.[1][2] Below is a summary of its key properties.
| Property | Value | Notes |
| Chemical Name | 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate | |
| Molecular Weight | 423.38 g/mol | [3] |
| Phase Transitions | Iso (188 °C) -> N (133 °C) -> NF | On cooling.[3] The N-NF transition is weakly first-order.[4] |
| Spontaneous Polarization (Ps) | ~ 6 µC/cm² | This value is exceptionally large for a fluid material and is comparable to solid-state ferroelectrics.[3][4] |
| Molecular Dipole Moment | ~10-11 Debye | The large dipole moment is a key contributor to the ferroelectric ordering.[3][4] |
| Dielectric Constant | > 1000 | Measured in the nematic phase approaching the transition to the NF phase.[4] Note: The apparent dielectric constant in the NF phase can be influenced by interfacial effects. |
| Electro-optical Switching | Microsecond response times | Can be achieved with relatively weak electric fields. |
Experimental Protocols
Liquid Crystal Cell Fabrication
A critical step for studying the properties of RM734 is the fabrication of high-quality liquid crystal cells. The following protocol describes the preparation of sandwich cells with polyimide alignment layers.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment solution (e.g., PI-2555 for homogeneous alignment, JALS-204 for homeotropic alignment)
-
Solvents for cleaning (e.g., acetone, isopropyl alcohol, deionized water)
-
Spin coater
-
Hot plate
-
Oven
-
UV curing adhesive
-
Microspheres for cell gap control
-
RM734 liquid crystal material
-
Polarizing optical microscope
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake on a hot plate at 120°C for 20 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
Deposit a few drops of the polyimide solution onto the center of an ITO substrate.
-
Spin-coat the polyimide at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform layer.
-
Pre-bake the coated substrates on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent.
-
Hard-bake the substrates in an oven at 180-230°C for 1 hour for imidization.
-
-
Rubbing (for planar alignment):
-
Gently rub the cured polyimide surface with a velvet cloth on a rubbing machine to create micro-grooves that will align the liquid crystal director.
-
-
Cell Assembly:
-
Mix a small quantity of microspheres (e.g., 5 µm diameter) with UV-curable adhesive.
-
Apply the adhesive mixture to the edges of one of the prepared substrates.
-
Place the second substrate on top, with the alignment layers facing each other and the rubbing directions either parallel or anti-parallel.
-
Gently press the substrates together to ensure a uniform cell gap.
-
Cure the adhesive by exposing it to UV light.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the RM734 material to the isotropic phase (above 188°C).
-
Place a drop of the isotropic RM734 at the edge of the cell opening.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Slowly cool the filled cell to the desired temperature for measurement.
-
Electro-Optical Switching Time Measurement
This protocol details the measurement of the rise and fall times of the electro-optical response of an RM734 cell.
Materials and Equipment:
-
Fabricated RM734 liquid crystal cell
-
Polarizing optical microscope
-
He-Ne laser (or other stable light source)
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
Protocol:
-
Setup:
-
Place the RM734 cell on the stage of the polarizing microscope.
-
Position the cell between crossed polarizers.
-
Align the laser beam to pass through the polarizers and the cell, and focus it onto the photodiode detector.
-
Connect the output of the photodiode to the oscilloscope.
-
Connect the function generator, through the voltage amplifier, to the ITO electrodes of the cell.
-
-
Measurement:
-
Set the function generator to output a square wave with the desired voltage and frequency (e.g., 10 V, 100 Hz).
-
Observe the optical response on the oscilloscope. The signal will transition between a low (dark) and high (bright) state corresponding to the applied voltage.
-
Measure the rise time (time taken for the signal to go from 10% to 90% of its maximum intensity) and the fall time (time taken for the signal to go from 90% to 10% of its maximum intensity).
-
Repeat the measurement for different applied voltages and temperatures to characterize the switching behavior.
-
Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique to probe the ferroelectric nature of RM734.
Materials and Equipment:
-
Fabricated RM734 liquid crystal cell
-
Impedance analyzer or LCR meter
-
Temperature-controlled stage (hot stage)
-
Computer for data acquisition
Protocol:
-
Setup:
-
Mount the RM734 cell in the temperature-controlled stage.
-
Connect the electrodes of the cell to the terminals of the impedance analyzer.
-
-
Measurement:
-
Set the desired temperature and allow the cell to equilibrate.
-
Apply a small AC voltage (e.g., 0.1 Vrms) across the cell.
-
Sweep the frequency of the AC voltage over the desired range (e.g., 1 Hz to 1 MHz).
-
Record the capacitance and dielectric loss as a function of frequency.
-
The real part of the dielectric permittivity (ε') can be calculated from the capacitance (C), cell thickness (d), and electrode area (A) using the formula: ε' = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
Measurements can be repeated at different temperatures, especially around the N-NF phase transition, and under different DC bias voltages to study the suppression of the Goldstone mode.
-
Spontaneous Polarization Measurement
The spontaneous polarization can be measured using the polarization reversal current method.
Materials and Equipment:
-
Fabricated RM734 liquid crystal cell
-
Function generator capable of producing a triangular wave
-
Voltage amplifier
-
Standard capacitor of known capacitance
-
Oscilloscope
Protocol:
-
Setup:
-
Connect the function generator, through the amplifier, to the RM734 cell in series with the standard capacitor.
-
Connect one channel of the oscilloscope across the cell to measure the applied voltage.
-
Connect another channel of the oscilloscope across the standard capacitor to measure the voltage drop, which is proportional to the polarization reversal current.
-
-
Measurement:
-
Apply a low-frequency triangular wave voltage to the circuit.
-
As the voltage sweeps, the ferroelectric dipoles in the RM734 will switch, causing a current to flow. This will be observed as a peak in the voltage across the standard capacitor.
-
The spontaneous polarization (Ps) can be calculated by integrating the area under the current peak and dividing by the electrode area.
-
Data Presentation
Table 1: Electro-Optical Switching Characteristics of Ferroelectric Liquid Crystals
| Parameter | Typical Value | Conditions |
| Rise Time | < 10 µs | 4 V/µm electric field, room temperature |
| Fall Time | < 10 µs | 4 V/µm electric field, room temperature |
| Threshold Voltage | ~1 V/cm | For observing electro-optic effects.[4] |
Logical Relationships
The orientation of the director (the average direction of the long molecular axis) in a ferroelectric nematic liquid crystal is coupled to the direction of the spontaneous polarization. An applied electric field can be used to switch the direction of the polarization, which in turn reorients the director.
References
Application Note: Dielectric Spectroscopy of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (RM734) for Electro-Optical Material Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for characterizing the dielectric properties of the ferroelectric nematic liquid crystal, 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, commonly known as RM734.[1] Dielectric spectroscopy is a powerful non-invasive technique used to probe the molecular dynamics and polarization mechanisms within a material as a function of frequency and temperature.[2][3] For a material like RM734, which exhibits novel ferroelectric nematic phases, understanding its dielectric response is crucial for the development of advanced electro-optical applications.[1] This document outlines the necessary materials, equipment, and a step-by-step experimental procedure for sample preparation, data acquisition, and analysis.
Introduction
This compound (RM734) is a calamitic (rod-shaped) liquid crystal that has garnered significant interest due to its exhibition of a ferroelectric nematic (NF) phase.[1] This phase possesses spontaneous polarization, which can be switched by an external electric field, making it a promising candidate for next-generation display technologies, optical shutters, and other electro-optical devices.[1]
The dielectric properties of liquid crystals are anisotropic and highly dependent on the molecular orientation relative to an applied electric field.[4][5] Dielectric spectroscopy measures the complex permittivity (ε*) of a material, which is composed of a real part (ε', the dielectric constant or permittivity) and an imaginary part (ε'', the dielectric loss). These parameters provide insight into:
-
Molecular Relaxation Processes: Rotational motions of molecules around their short and long axes.[3][6]
-
Phase Transitions: Identifying transition temperatures between isotropic, nematic, and ferroelectric nematic phases.[1][2]
-
Dielectric Anisotropy (Δε): The difference between permittivity measured parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε are critical for device performance.[5]
-
Conductivity Effects: Influence of ionic impurities at low frequencies.
This protocol provides a standardized methodology to reliably measure and analyze the dielectric spectrum of RM734.
Materials and Equipment
Materials:
-
This compound (RM734) powder
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide (e.g., PI-2555) for planar alignment
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone, NMP)
-
UV-curable adhesive
-
Glass spacers of known thickness (e.g., 5-10 µm)
-
Cleaning solvents: Acetone, Isopropanol (IPA), Deionized (DI) water
Equipment:
-
Dielectric/Impedance Analyzer (e.g., Keysight E4990A, Solartron ModuLab XM) capable of measurements from ~10 Hz to >10 MHz.
-
Temperature Controller with a hot stage (e.g., Linkam LTS420) providing precise temperature stability (±0.1°C).
-
Sample holder for liquid crystal cells.
-
Spin coater.
-
Hot plate.
-
UV curing lamp.
-
Rubbing machine with velvet cloth.
-
Ultrasonic bath.
-
Optical microscope with polarizers.
Experimental Protocol
The experimental workflow involves three main stages: liquid crystal cell fabrication, dielectric measurement, and data analysis.
Liquid Crystal Cell Fabrication (Planar Alignment)
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass slides in a bath of detergent, DI water, acetone, and finally isopropanol for 15 minutes each.
-
Dry the slides using a nitrogen gun and bake on a hot plate at 110°C for 15 minutes to remove any residual moisture.
-
-
Alignment Layer Coating:
-
Prepare a solution of polyimide in its recommended solvent.
-
Spin-coat the polyimide solution onto the ITO-coated side of the glass slides. A typical spin recipe is 500 rpm for 10 seconds followed by 4000 rpm for 45 seconds to achieve a uniform thin layer.
-
Soft-bake the coated slides on a hot plate at ~80°C for 10 minutes, followed by a hard-bake (curing) at ~200°C for 1 hour.
-
-
Rubbing:
-
Unidirectionally rub the cured polyimide layer using a rubbing machine with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
-
Cell Assembly:
-
Dispense UV-curable adhesive mixed with glass spacers onto the edges of one of the prepared slides.
-
Place the second slide on top, with the rubbing directions aligned anti-parallel to each other.
-
Gently press the slides together to ensure a uniform cell gap, defined by the spacers.
-
Cure the adhesive using a UV lamp.
-
-
Filling the Cell:
-
Heat the RM734 powder above its isotropic transition temperature (188°C) to enter the liquid phase.[1]
-
Place the empty cell on a hot stage also heated above the isotropic temperature.
-
Introduce the molten RM734 into the cell via capillary action.
-
Verify the quality of the filling and alignment using a polarizing optical microscope.
-
Dielectric Measurement Procedure
-
System Calibration: Perform open- and short-circuit calibrations on the impedance analyzer with the measurement leads to compensate for parasitic impedance.
-
Sample Mounting: Place the filled liquid crystal cell into the temperature-controlled hot stage.
-
Temperature Sweep:
-
Set the impedance analyzer to apply a small AC voltage (typically 0.1 - 0.5 Vrms) to avoid inducing non-linear effects.
-
Heat the sample to the isotropic phase (~195°C) and cool down slowly (e.g., 1°C/min) to the desired measurement temperature. This ensures a well-defined initial state.
-
Perform frequency sweeps at discrete temperature points across the isotropic, nematic, and ferroelectric nematic phases. A typical frequency range is 10 Hz to 10 MHz.
-
-
Data Acquisition: At each temperature step, allow the system to stabilize for several minutes before recording the capacitance (Cp) and dissipation factor (D) or conductance (Gp) over the entire frequency range.
Data Presentation and Analysis
The raw data (Cp and D) are used to calculate the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity.
-
Real Permittivity (ε'): ε' = (Cp * d) / (ε0 * A) where:
-
Cp is the measured parallel capacitance.
-
d is the cell thickness (determined by the spacers).
-
A is the area of the ITO electrode.
-
ε0 is the permittivity of free space (8.854 x 10-12 F/m).
-
-
Imaginary Permittivity (Dielectric Loss, ε''): ε'' = ε' * D or ε'' = (Gp * d) / (ω * ε0 * A) where:
-
D is the dissipation factor.
-
Gp is the measured parallel conductance.
-
ω is the angular frequency (2πf).
-
The results should be summarized in tables and plotted as spectra (ε' and ε'' vs. frequency) at various temperatures.
Table 1: Representative Dielectric Data for RM734 at a Specific Temperature in the Nematic Phase (Template)
| Frequency (Hz) | Dielectric Permittivity (ε') | Dielectric Loss (ε'') |
|---|---|---|
| 100 | Experimental Value | Experimental Value |
| 1k | Experimental Value | Experimental Value |
| 10k | Experimental Value | Experimental Value |
| 100k | Experimental Value | Experimental Value |
| 1M | Experimental Value | Experimental Value |
| 10M | Experimental Value | Experimental Value |
Table 2: Key Dielectric Parameters Derived from Analysis
| Phase | Temperature (°C) | Relaxation Frequency (fR, kHz) | Dielectric Strength (Δε) |
|---|---|---|---|
| Nematic (N) | e.g., 150 | Calculated Value | Calculated Value |
| Ferroelectric (NF) | e.g., 120 | Calculated Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dielectric spectroscopy protocol.
Caption: Experimental workflow for dielectric spectroscopy of RM734.
Conclusion
This application note details a robust protocol for the dielectric characterization of the ferroelectric nematic liquid crystal RM734. Adherence to this methodology will enable researchers to obtain high-quality, reproducible data on the dielectric permittivity and loss. This information is fundamental for understanding the molecular dynamics, phase behavior, and suitability of RM734 for advanced electro-optical and potential drug-delivery matrix applications where material polarization is a key factor.
References
- 1. This compound | 2196195-87-4 | Benchchem [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Polarizing Optical Microscopy (POM) Analysis of the Ferroelectric Nematic Liquid Crystal RM734
Introduction
RM734 is a thermotropic liquid crystal that has garnered significant interest due to its exhibition of a ferroelectric nematic (NF) phase.[1][2][3] This phase is characterized by spontaneous polar ordering of the constituent molecules, leading to a net macroscopic polarization. The transition to this unique phase often proceeds from a conventional nematic (N) phase, sometimes through an intermediate splay-nematic (NS) phase.[1][3] Understanding the phase transitions and characterizing the distinct textures of these phases is crucial for the development of novel electro-optic devices.
Polarizing Optical Microscopy (POM) is an indispensable, non-invasive technique for the characterization of liquid crystalline materials. By utilizing polarized light, POM allows for the visualization of anisotropic structures, revealing detailed information about molecular alignment, defects, and phase transitions. This application note provides detailed protocols for the analysis of RM734 using various POM techniques.
Instrumentation and Materials
-
Polarizing Optical Microscope: A research-grade polarizing microscope equipped with high-quality polarizers and analyzers, a rotating stage, Bertrand lens for conoscopic observation, and a temperature-controlled hot stage (e.g., Linkam or Mettler-Toledo).
-
Light Source: A stable, high-intensity light source (e.g., halogen or LED).
-
Objective Lenses: A set of strain-free objectives (e.g., 5x, 10x, 20x, 50x).
-
Camera: A high-resolution digital camera suitable for microscopy.
-
Liquid Crystal Cells: Commercially available cells with transparent electrodes (e.g., Indium Tin Oxide - ITO coated glass) and a defined cell gap (e.g., 5 µm). The inner surfaces should have a planar alignment layer (e.g., rubbed polyimide).
-
RM734 Liquid Crystal: Sourced from a reliable chemical supplier.
-
Solvents: High-purity solvents for cleaning (e.g., acetone, isopropanol).
-
Cleaning Supplies: Lens paper, swabs, and dust blower.
Experimental Protocols
Sample Preparation
-
Cell Cleaning: Thoroughly clean the liquid crystal cell with appropriate solvents to remove any contaminants. Ensure the cell is completely dry before filling.
-
Filling the Cell: Heat the RM734 sample to its isotropic phase (above its clearing point) to ensure low viscosity.
-
Place a small amount of the isotropic RM734 at the edge of the cell's filling port.
-
The liquid crystal will be drawn into the cell gap via capillary action. This process can be facilitated by placing the cell in a vacuum chamber to remove trapped air.
-
Once filled, seal the filling ports with a suitable epoxy to prevent leakage and contamination.
-
Thermal Conditioning: Place the filled cell on the hot stage and heat it back to the isotropic phase. Then, cool it slowly (e.g., 0.1°C/min) to the desired temperature range for observation. This slow cooling helps in achieving well-aligned, equilibrium textures.[1][3]
Orthoscopic Observation Protocol
Orthoscopic observation provides a wide-field view of the sample's texture, revealing domain structures, defects, and phase transitions.
-
Microscope Setup:
-
Place the prepared RM734 cell on the hot stage of the polarizing microscope.
-
Select a low-power objective (e.g., 10x) to get an overview of the sample.
-
Cross the polarizer and analyzer to achieve a dark background (extinction).
-
-
Observation Procedure:
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 0.1 - 1°C/min).
-
Observe the changes in the transmitted light intensity and texture as the sample transitions through different phases (Isotropic -> N -> NS -> NF).
-
Isotropic Phase: The field of view will be completely dark as this phase is optically isotropic.
-
Nematic (N) Phase: The appearance of Schlieren textures with characteristic two-brush and four-brush defects (disclinations) indicates the transition to the nematic phase.
-
Splay-Nematic (NS) Phase: Upon further cooling, the texture may change, sometimes showing modulated stripe patterns.[4]
-
Ferroelectric Nematic (NF) Phase: This phase often exhibits a more uniform texture, but domains of opposite polarization can be observed, especially upon the application of a weak electric field.[2]
-
Rotate the stage to observe changes in brightness (birefringence) of different domains. The orientation of the liquid crystal director relative to the polarizers will determine the observed intensity.
-
Capture images and videos of the phase transitions and characteristic textures at different temperatures.
-
Conoscopic Observation Protocol
Conoscopic observation, using a Bertrand lens, provides an interference pattern (interference figure) that gives information about the optical properties and orientation of the molecules in a specific area.
-
Microscope Setup:
-
Switch to a high-power objective (e.g., 50x) and ensure the area of interest is in focus.
-
Engage the Bertrand lens in the microscope's optical path.
-
Open the aperture diaphragm fully.
-
-
Observation Procedure:
-
Observe the interference figure at the back focal plane of the objective.
-
Uniaxial Nematic Phase: In a well-aligned planar cell, a characteristic "flash figure" will be observed upon rotation of the stage. For a homeotropically aligned sample, a dark cross (isogyre) will be visible.
-
Analyze the interference figure to determine the optic axis direction and confirm the uniaxial or biaxial nature of the phase.
-
Record the changes in the interference figure as a function of temperature.
-
Data Presentation
The following table summarizes key quantitative data for RM734, which can be determined or verified through POM and other complementary techniques.
| Parameter | Value | Technique | Reference |
| Phase Transition Temperatures (on cooling) | |||
| Isotropic to Nematic (N) | Varies by batch | POM, Calorimetry | [1][3] |
| Nematic (N) to Splay-Nematic (NS) | Varies by batch | POM, Calorimetry | [1][3] |
| Splay-Nematic (NS) to Ferroelectric Nematic (NF) | Varies by batch | POM, Calorimetry | [1][3] |
| Spontaneous Polarization (Ps) in NF Phase | ~6 µC/cm² | Electric Field Reversal | [2] |
| Birefringence (Δn) | Dependent on temperature and wavelength | POM with compensator | General LC Characterization |
Note: The phase transition temperatures of RM734 are known to be sensitive to the synthesis batch and sample purity.[1][3]
Results and Discussion
The textures observed under POM are a direct consequence of the molecular organization within the liquid crystal. In the nematic phase, the Schlieren texture arises from the continuous variation of the director field around topological defects. The transition to the NS and NF phases is accompanied by distinct changes in these textures. The application of an electric field across the ITO electrodes can be used to observe the switching behavior of the ferroelectric domains in the NF phase, confirming its polar nature.[2] Conoscopic figures provide complementary information, confirming the uniaxial nature of the nematic phases.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor alignment/disordered texture | Dirty cell, improper surface treatment, too rapid cooling. | Use clean cells, ensure proper alignment layers, use slow cooling rates. |
| Air bubbles in the cell | Improper filling technique. | Fill the cell under vacuum or use a very slow capillary filling method. |
| Inconsistent transition temperatures | Sample impurity, different sample batches. | Use high-purity RM734, and note the batch for comparison. |
| No clear phase transitions observed | Incorrect temperature range, very narrow phase range. | Expand the temperature range of observation and use very slow scanning rates. |
Visualizations
Caption: Experimental workflow for POM analysis of RM734.
References
Surface Alignment Protocols for "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" (RM734) Ferroelectric Nematic Liquid Crystals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
"4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate," commonly known as RM734, is a thermotropic liquid crystal renowned for exhibiting a ferroelectric nematic (NF) phase.[1] This phase is characterized by a spontaneous electric polarization, making RM734 a material of significant interest for advanced electro-optical applications, including high-speed light modulators and displays. The performance of devices based on RM734 is critically dependent on the uniform alignment of the liquid crystal molecules at the substrate surfaces. This document provides an overview of common surface alignment methods and detailed, generalized protocols for achieving planar alignment of RM734.
The alignment of liquid crystals is dictated by the anisotropic intermolecular interactions between the liquid crystal molecules and the treated substrate surface.[2] The goal of an alignment layer is to induce a preferred, uniform orientation of the liquid crystal director, which in the case of RM734, also influences the direction of the spontaneous polarization. The following sections detail established methods for achieving such alignment, including rubbed polyimide surfaces, silanization, and photo-alignment techniques.
Quantitative Data Summary
While specific quantitative data for the surface alignment of RM734 is not extensively available in publicly accessible literature, the following table summarizes the expected qualitative outcomes and parameters of interest for various alignment methods based on studies of ferroelectric nematic liquid crystals. Researchers should consider this as a guide and may need to perform specific measurements to quantify these parameters for their experimental setup.
| Alignment Method | Typical Pretilt Angle | Anchoring Energy | Uniformity of Alignment | Key Advantages | Key Disadvantages |
| Rubbed Polyimide | Low (typically < 5°) | Strong | Good to Excellent | Well-established, reliable, strong anchoring | Potential for dust generation and static charge, mechanical contact |
| Rubbed Silanized Glass | Variable | Moderate | Good | Simple preparation | Less common, potentially weaker anchoring than polyimide |
| Photo-alignment | Controllable | Variable | Excellent | Non-contact, high-resolution patterning possible | Material cost, potential for UV degradation |
Experimental Protocols
The following are generalized protocols for the preparation of alignment layers for ferroelectric nematic liquid crystals like RM734. These protocols may require optimization based on specific laboratory conditions and substrate types.
Protocol 1: Rubbed Polyimide Alignment Layer for Planar Alignment
This method is the most common and well-established technique for achieving high-quality planar alignment of nematic liquid crystals. The process involves coating the substrate with a thin layer of a polyimide precursor, curing it, and then mechanically rubbing the surface to create microscopic grooves and induce molecular orientation in the polymer chains.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide precursor solution (e.g., PI-2555 from HD MicroSystems)
-
N-Methyl-2-pyrrolidone (NMP) for dilution (if required)
-
Spinner for thin film coating
-
Hot plate or oven for curing
-
Rubbing machine with a velvet or cotton cloth
-
Deionized water and Isopropanol (IPA) for cleaning
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Polyimide Coating:
-
Dispense the polyimide precursor solution onto the center of the ITO-coated substrate.
-
Spin-coat the solution at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film. The exact speed and time will depend on the desired film thickness and the viscosity of the polyimide solution.
-
-
Curing (Imidization):
-
Soft Bake: Place the coated substrates on a hot plate at 80-100°C for 10-15 minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide film according to the manufacturer's instructions. A typical curing profile involves ramping the temperature to 180-250°C and holding for 1 hour. This step converts the polyamic acid precursor into a durable polyimide film.
-
-
Rubbing:
-
Mount the cured polyimide-coated substrate in a rubbing machine.
-
The rubbing process is performed by moving a rotating cylinder wrapped with a velvet or cotton cloth across the surface of the polyimide film.
-
Key parameters to control are the pile impression of the cloth on the substrate, the rotation speed of the cylinder, and the translation speed of the substrate. These parameters determine the rubbing strength, which influences the anchoring energy and pretilt angle.
-
-
Post-Rubbing Cleaning:
-
After rubbing, gently clean the surface with a stream of dry, ionized air or nitrogen to remove any dust particles generated during the process.
-
-
Cell Assembly:
-
Assemble the liquid crystal cell using two rubbed polyimide substrates with the rubbing directions aligned either parallel or anti-parallel to each other.
-
Use spacers to define the cell gap (typically a few micrometers).
-
Fill the cell with RM734 in its isotropic phase via capillary action.
-
Cool the cell slowly to the nematic phase and then to the ferroelectric nematic phase.
-
Protocol 2: Photo-alignment for Planar Alignment
Photo-alignment is a non-contact technique that utilizes polarized light to induce anisotropy in a photosensitive polymer layer. This method avoids the potential contamination and static charge issues associated with mechanical rubbing. Azobenzene-containing polymers are commonly used for this purpose.
Materials:
-
ITO-coated glass substrates
-
Photo-aligning polymer solution (e.g., a solution of an azobenzene-containing polymer)
-
Spinner for thin film coating
-
Hot plate for baking
-
Linearly polarized UV light source (e.g., a mercury lamp with a polarizing filter)
-
Deionized water and Isopropanol (IPA) for cleaning
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates as described in Protocol 1.
-
-
Photo-alignment Layer Coating:
-
Spin-coat the photo-aligning polymer solution onto the ITO substrates to form a thin, uniform film.
-
-
Baking:
-
Bake the coated substrates on a hot plate to remove the solvent. The baking temperature and time will depend on the specific photo-alignment material used and should be in accordance with the manufacturer's guidelines.
-
-
Polarized UV Exposure:
-
Expose the photo-alignment layer to linearly polarized UV light. The polarization direction of the light will determine the alignment direction of the liquid crystal molecules.
-
The exposure dose (a product of UV intensity and exposure time) is a critical parameter that influences the anchoring energy. The optimal dose needs to be determined experimentally for the specific material and light source.
-
-
Cell Assembly:
-
Assemble the liquid crystal cell with the two photo-aligned substrates.
-
Fill the cell with RM734 in its isotropic phase and cool down as described in Protocol 1.
-
Visualizations
Below are diagrams illustrating the experimental workflows for the described surface alignment methods.
Caption: Workflow for Rubbed Polyimide Alignment.
Caption: Workflow for Photo-Alignment.
Caption: Mechanisms of Surface Alignment.
Conclusion
The successful fabrication of high-performance liquid crystal devices based on RM734 relies heavily on the precise control of molecular alignment. The protocols outlined in this document for rubbed polyimide and photo-alignment provide a foundation for achieving uniform planar alignment. It is important to note that these are generalized procedures, and optimization of parameters such as polyimide type, curing conditions, rubbing strength, and UV exposure dose is often necessary to achieve the desired electro-optical performance for a specific application. Further research and characterization are encouraged to quantify the pretilt angle, anchoring energy, and switching behavior of RM734 with these and other alignment techniques.
References
Application Notes and Protocols for Electro-optical Switching Experiments with RM734
For Researchers, Scientists, and Drug Development Professionals
Introduction
The liquid crystal RM734 has garnered significant interest within the scientific community due to its exhibition of a ferroelectric nematic (NF) phase. This unique phase possesses a large spontaneous polarization, enabling ultra-sensitive electro-optical switching with exceptionally low electric fields.[1][2] These properties make RM734 a promising material for next-generation display technologies, optical computing, and tunable photonic devices. This document provides detailed application notes and experimental protocols for characterizing the electro-optical switching behavior of RM734.
Quantitative Data Summary
The following tables summarize key quantitative data from electro-optical experiments conducted on RM734, facilitating easy comparison of its performance characteristics.
| Parameter | Value | Conditions | Reference |
| Spontaneous Polarization (Ps) | ~6 µC/cm² | Low temperature saturation in the NF phase | [1][3] |
| Switching Electric Field | As low as ~1 V/cm | For inducing polar azimuthal Freedericksz transitions | [1][3] |
| Nematic to Ferroelectric Nematic (N-NF) Phase Transition Temperature | ~133°C | On cooling | [3] |
| Isotropic to Nematic (I-N) Phase Transition Temperature | ~188°C | On cooling | [3] |
Further quantitative data on switching times from specific experimental conditions were not available in the provided search results and would require direct experimental measurement.
Key Experiments and Protocols
Protocol 1: Observation of Ferroelectric Domains and Their Switching
This protocol describes the preparation of a liquid crystal cell to observe the characteristic polar domains of the ferroelectric nematic phase of RM734 and their response to an applied electric field using polarized optical microscopy (POM).
Materials:
-
RM734 liquid crystal
-
Glass slides with transparent conductive electrodes (e.g., Indium Tin Oxide - ITO)
-
Polyimide alignment layer
-
Rubbing machine
-
UV-curable adhesive
-
Polarizing optical microscope (POM)
-
Function generator and voltage amplifier
-
Hot stage with temperature controller
Procedure:
-
Cell Fabrication:
-
Clean the ITO-coated glass slides.
-
Spin-coat a thin layer of polyimide onto the conductive sides of the glass slides.
-
Bake the slides according to the polyimide manufacturer's instructions.
-
Unidirectionally rub the polyimide layers to induce a preferential alignment direction for the liquid crystal molecules.[2]
-
Assemble a cell by placing two slides together with the rubbed surfaces facing each other, separated by spacers. The rubbing directions can be parallel or anti-parallel.
-
Seal the edges of the cell with UV-curable adhesive, leaving two small openings for filling.
-
-
Liquid Crystal Filling:
-
Heat the RM734 material above its isotropic temperature (~188°C).[3]
-
Fill the cell via capillary action by placing a droplet of the isotropic RM734 at one of the openings.
-
Seal the openings with adhesive once the cell is filled.
-
-
Microscopic Observation:
-
Place the filled cell on the hot stage of the POM.
-
Heat the cell to the isotropic phase and then slowly cool it down to the nematic phase and subsequently to the ferroelectric nematic phase (~133°C).[3]
-
Observe the formation of distinct domains with different optical birefringence, which correspond to regions of opposite spontaneous polarization.[1][2]
-
-
Electro-optical Switching:
-
Connect the electrodes of the cell to the function generator and amplifier.
-
Apply a low-frequency square wave voltage (e.g., 0.1 - 10 Hz).
-
Observe the movement of the domain walls as the applied electric field reverses polarity.[1][2] At very low fields (~1 V/cm), changes in birefringence within the domains can be observed, indicating the reorientation of the director and polarization.[1]
-
Protocol 2: Measurement of Electro-Optical Switching Time
This protocol outlines the procedure for measuring the electro-optical response time of an RM734 cell.
Materials:
-
Assembled and filled RM734 cell (from Protocol 1)
-
Polarizing optical microscope (POM) with a photodetector
-
Function generator and voltage amplifier
-
Oscilloscope
-
Helium-Neon (HeNe) laser or other stable light source
Procedure:
-
Experimental Setup:
-
Position the RM734 cell on the microscope stage between crossed polarizers. The rubbing direction should be at 45° to the polarizer and analyzer axes for maximum contrast.
-
Align the photodetector to measure the light intensity transmitted through a specific area of the cell.
-
Connect the output of the photodetector to one channel of the oscilloscope.
-
Connect the output of the function generator to the cell electrodes and to a second channel of the oscilloscope to monitor the applied voltage waveform.
-
-
Measurement:
-
Apply a square wave voltage to the cell. The amplitude of the voltage should be sufficient to induce complete switching between the two polarization states.
-
Observe the change in transmitted light intensity on the oscilloscope as the voltage switches.
-
The rise time is typically defined as the time it takes for the optical signal to go from 10% to 90% of its final value after the voltage is applied.
-
The fall time is the time it takes for the optical signal to go from 90% to 10% of its value after the voltage is removed or reversed.
-
Record the rise and fall times for different applied voltages and temperatures to characterize the switching dynamics.
-
Visualizations
Experimental Workflow for RM734 Electro-Optical Characterization
Caption: Workflow for preparing and characterizing RM734 liquid crystal cells.
Mechanism of Electric Field-Induced Polarization Switching in RM734
References
Application Notes and Protocols: Doping of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate with Chiral Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the doping of the ferroelectric nematic liquid crystal, 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (RM734), with chiral molecules. RM734 is a rod-shaped mesogen known for its exhibition of a nematic (N) and a ferroelectric nematic (NF) phase.[1] Doping such a liquid crystal with chiral molecules induces a helical twist, transforming the nematic phase into a chiral nematic (N*) or cholesteric phase. This induced chirality is of significant interest for a range of applications, including electro-optical devices, sensors, and chiral separations.
The ability of a chiral dopant to induce a helical structure in a nematic host is quantified by its Helical Twisting Power (HTP).[2][3] A higher HTP value indicates that a lower concentration of the chiral dopant is required to induce a tight helical pitch.[2] This document outlines the selection of appropriate chiral dopants, detailed experimental procedures for the preparation and characterization of the doped mixture, and potential applications.
Materials and Equipment
Materials
| Material | Supplier | Grade | Notes |
| This compound (RM734) | [Supplier Name] | >99% | Host liquid crystal. |
| (R)- or (S)-1-Phenylethylamine | [Supplier Name] | >98% | Example of a simple chiral dopant. |
| Chiral Binaphthyl Derivatives | [Supplier Name] | >99% | High HTP dopants. |
| Isosorbide-based Chiral Dopants | [Supplier Name] | >99% | For inducing left- or right-handed helices.[4] |
| Toluene | [Supplier Name] | Anhydrous | Solvent for mixture preparation. |
| Indium Tin Oxide (ITO) coated glass slides | [Supplier Name] | For electro-optical cell fabrication. | |
| Polyimide alignment layer solution | [Supplier Name] | For inducing planar alignment. | |
| UV-curable adhesive | [Supplier Name] | For sealing liquid crystal cells. | |
| Glass spacers | [Supplier Name] | To control cell thickness. |
Equipment
| Equipment | Purpose |
| Polarizing Optical Microscope (POM) with hot stage | Texture observation and phase transition temperature determination. |
| Differential Scanning Calorimeter (DSC) | Measurement of phase transition temperatures and enthalpies. |
| Spectrometer (UV-Vis-NIR) | Measurement of selective reflection band and pitch length. |
| Circular Dichroism (CD) Spectrometer | Characterization of induced chirality. |
| Electro-optic setup (function generator, amplifier, photodetector) | Measurement of electro-optical switching properties. |
| Spin coater | Deposition of alignment layers. |
| UV curing lamp | Curing of adhesive for cell sealing. |
| Sonicator | Homogenization of the liquid crystal-dopant mixture. |
Experimental Protocols
Preparation of the Chiral-Doped Liquid Crystal Mixture
This protocol describes the preparation of a 1 wt% mixture of a chiral dopant in the RM734 host.
-
Weighing: Accurately weigh 99 mg of this compound and 1 mg of the selected chiral dopant.
-
Dissolution: Transfer both components into a clean glass vial. Add a minimal amount of anhydrous toluene (e.g., 1 mL) to facilitate mixing.
-
Homogenization: Place the vial in a sonicator bath and sonicate for 15-20 minutes to ensure complete dissolution and a homogeneous mixture.
-
Solvent Evaporation: Remove the vial from the sonicator and place it in a vacuum oven at a temperature slightly above the boiling point of the solvent (for toluene, ~111 °C) but below the clearing point of the liquid crystal mixture. Evaporate the solvent completely under reduced pressure.
-
Verification: The resulting mixture should be a clear, uniform fluid in its isotropic phase.
Caption: Workflow for the preparation of the chiral-doped liquid crystal mixture.
Fabrication of a Liquid Crystal Test Cell
-
Cleaning: Thoroughly clean the ITO-coated glass slides with detergent, deionized water, and finally with isopropanol in a sonicator.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide alignment solution onto the ITO surface of both slides.
-
Curing: Bake the coated slides in an oven according to the polyimide manufacturer's instructions.
-
Rubbing: Unidirectionally rub the polyimide-coated surfaces with a velvet cloth to induce planar alignment.
-
Cell Assembly: Place glass spacers of a desired thickness (e.g., 5 µm) on one of the slides. Apply UV-curable adhesive around the perimeter. Place the second slide on top with the rubbing directions antiparallel.
-
Curing: Expose the cell to UV light to cure the adhesive, leaving a small gap for filling.
Cell Filling and Characterization
-
Filling: Heat the chiral-doped liquid crystal mixture into its isotropic phase. Fill the empty cell via capillary action through the gap.
-
Sealing: Seal the filling gap with a small amount of UV-curable adhesive and cure it.
-
Characterization:
-
Phase Sequence and Transition Temperatures: Observe the sample under a POM with a hot stage. Cool the sample slowly from the isotropic phase and record the temperatures of the transitions to the chiral nematic (N*) and any subsequent phases.
-
Helical Pitch (p): In the chiral nematic phase, a "fingerprint" texture is often visible under the POM. The pitch can be measured directly from the spacing of these lines. Alternatively, for shorter pitches, the selective reflection wavelength (λ₀) can be measured using a spectrometer, and the pitch is calculated using the formula p = λ₀ / n, where n is the average refractive index of the liquid crystal.
-
Helical Twisting Power (HTP): Calculate the HTP using the formula HTP = 1 / (p * c), where p is the measured pitch in micrometers and c is the concentration of the chiral dopant in weight fraction.
-
References
- 1. This compound | 2196195-87-4 | Benchchem [benchchem.com]
- 2. Novel planar chiral dopants with high helical twisting power and structure-dependent functions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An l -isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circular ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01672F [pubs.rsc.org]
Characterization of the Ferroelectric Nematic Liquid Crystal RM734 in Confined Geometries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel ferroelectric nematic liquid crystal, 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate (RM734), has garnered significant interest due to its unique polar ordering in the nematic phase, leading to macroscopic ferroelectricity. This property, a long-sought-after phenomenon in liquid crystal research, opens avenues for new electro-optic applications and fundamental studies in condensed matter physics. The behavior of RM734 in confined geometries is of paramount importance for device fabrication and for understanding the interplay between surface anchoring, elastic forces, and ferroelectric ordering.
These application notes provide a comprehensive overview of the characterization of RM734 in confined geometries, summarizing key quantitative data and detailing experimental protocols for cell fabrication, microscopy, and electro-optic studies.
Data Presentation: Properties of RM734 in Confined Geometries
The following table summarizes the key physical properties of RM734, including its phase transitions and electro-optic characteristics observed in thin cell configurations.
| Property | Value | Confinement Conditions / Notes |
| Chemical Structure | 4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate | |
| Molecular Dipole Moment | ~11.4 D | Directed at a moderate angle (20°) from the molecular long axis.[1] |
| Phase Sequence (on cooling) | Isotropic (I) - Nematic (N) - Splay-Nematic (NS) / Intermediate (NX) - Ferroelectric Nematic (NF) | The existence of an intermediate phase between N and NF has been confirmed.[2][3] |
| Transition Temperatures | I to N: ~188 °C, N to NF: ~133 °C (can be supercooled well below 80 °C) | These can be affected by impurities and confinement.[1] The N-NF transition is weakly first-order.[3] |
| Intermediate Phase (NS/NX) Temperature Range | ΔT ≈ 1.07 ± 0.12 K to 1.2 ± 0.3 K | Observed by AC calorimetry and Polarized Optical Microscopy.[2] |
| Spontaneous Polarization (Ps) | Exceeds 6 µC/cm² in the NF phase. | One to two orders of magnitude larger than in chiral smectic ferroelectric liquid crystals. |
| Splay Elastic Constant (K1) | Shows softening near the N-NS transition. | Substitution of the nitro group affects viscoelastic properties.[4] |
| Birefringence (Δn) | Δn = 0.23 at 146 °C (N phase), Δn = 0.25 at 126 °C (NF phase) | Measured at 535 nm in planar cells with unidirectionally rubbed polyimide.[4] |
| Electro-optic Switching | Can be switched with low electric fields (~1 V/cm). | Field-induced polarization reversal is mediated by the movement of domain boundaries. |
| Domain Formation | Forms distinct domains of opposite polar orientation in the NF phase without an applied field. | Confining surfaces and alignment layers strongly influence domain formation and structure.[5] |
Experimental Protocols
Fabrication of Liquid Crystal Cells for Confinement Studies
This protocol outlines the fabrication of parallel-plate liquid crystal cells with controlled thickness and surface alignment, suitable for characterizing RM734.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide, Teflon, SiO₂)
-
Spin coater
-
Rubbing machine (for rubbed alignment layers)
-
UV-curable adhesive
-
Microspheres or patterned spacers of desired thickness (e.g., 2 µm to 25 µm)
-
Hot plate
-
UV light source
-
RM734 liquid crystal
-
Vacuum oven
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Plasma cleaner (optional)
Protocol:
-
Substrate Cleaning:
-
Sonicate ITO-coated glass substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
For enhanced cleaning, treat the substrates with an oxygen plasma cleaner.
-
-
Alignment Layer Deposition:
-
For rubbed planar alignment:
-
Spin-coat a thin layer of polyimide solution onto the ITO surface.
-
Cure the polyimide according to the manufacturer's instructions (typically involves baking on a hotplate).
-
Unidirectionally rub the cured polyimide surface with a velvet cloth on a rubbing machine.
-
-
For homeotropic alignment:
-
Utilize commercially available homeotropic alignment layers or specific silane treatments.
-
-
For other alignments:
-
-
Cell Assembly:
-
Disperse microspheres of the desired diameter in a solvent (e.g., ethanol) and spray onto one of the substrates to act as spacers.
-
Alternatively, use photolithographically patterned spacers for precise thickness control.
-
Apply a thin line of UV-curable adhesive around the perimeter of one substrate, leaving a small gap for filling.
-
Assemble the second substrate on top, with the alignment layers facing each other and rubbing directions parallel or anti-parallel as required.
-
Expose the cell to UV light to cure the adhesive.
-
-
Filling the Cell:
-
Heat the empty cell and RM734 to a temperature above the isotropic transition temperature of RM734 (~190 °C) in a vacuum oven.
-
Place a drop of isotropic RM734 at the filling gap of the cell.
-
Allow capillary action to fill the cell.
-
Once filled, seal the gap with a small amount of adhesive.
-
Cool the cell slowly to the desired temperature for measurement.
-
Polarized Optical Microscopy (POM) of RM734 in Confined Geometries
POM is a crucial technique for observing the textures, phase transitions, and domain structures of RM734.
Equipment:
-
Polarizing optical microscope with a rotating stage
-
Hot stage with a temperature controller
-
Camera for image and video capture
-
Prepared liquid crystal cell with RM734
Protocol:
-
Setup:
-
Place the filled liquid crystal cell on the hot stage of the microscope.
-
Position the polarizer and analyzer in a crossed configuration (90° to each other).
-
-
Observation of Phase Transitions:
-
Heat the sample to the isotropic phase (~190 °C). The view under crossed polarizers should be dark (extinction).
-
Slowly cool the sample (e.g., 0.1-1 °C/min) while observing the texture.
-
Record the temperatures at which transitions to the nematic (N), splay-nematic (NS), and ferroelectric nematic (NF) phases occur. Note the characteristic textures of each phase. The N phase will exhibit a typical nematic texture, while the NF phase will show the formation of distinct domains.[6]
-
-
Domain and Defect Analysis:
-
In the NF phase, observe the formation, growth, and morphology of ferroelectric domains.
-
Rotate the sample stage to observe changes in birefringence colors and domain contrast. This can help determine the orientation of the director within the domains.
-
Capture images and videos of the domain dynamics, especially during phase transitions or under the influence of an electric field.
-
Electro-Optic Characterization
This protocol describes the measurement of the electro-optic response of RM734 in a confined cell.
Equipment:
-
Polarized optical microscope with a hot stage
-
Function generator
-
Voltage amplifier
-
Photodetector or camera
-
Oscilloscope
-
Prepared liquid crystal cell with electrical contacts to the ITO electrodes
Protocol:
-
Setup:
-
Connect the ITO electrodes of the liquid crystal cell to the output of the voltage amplifier, which is driven by the function generator.
-
Mount the cell on the microscope hot stage.
-
Position the photodetector in the light path to measure the transmitted light intensity.
-
-
Switching Behavior:
-
Apply a low-frequency square wave voltage (e.g., 1 Hz) across the cell. The electric field should be applied in the plane of the cell for observing in-plane switching.
-
Observe the switching of the ferroelectric domains under the applied field. In a planar aligned cell, the two polar states can be switched, leading to a change in the optical transmission.[6]
-
Measure the switching time by monitoring the change in transmitted light intensity on the oscilloscope after the voltage is reversed.
-
-
Polarization Measurement:
-
The spontaneous polarization can be measured using techniques such as the triangular wave method or by integrating the current response to a voltage pulse.
-
Visualizations
Below are diagrams illustrating key experimental workflows and conceptual relationships for the characterization of RM734.
Caption: Experimental workflow for characterizing RM734 in confined geometries.
References
- 1. rsc.org [rsc.org]
- 2. daaam.info [daaam.info]
- 3. Alignment of a Ferroelectric Nematic Liquid Crystal on Surfaces Treated with Obliquely Evaporated SiO2 [odr.chalmers.se]
- 4. Ferroelectric nematic liquids with conics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. instec.com [instec.com]
Application Notes and Protocols for High-Frequency Dielectric Measurements of Ferroelectric Nematics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroelectric nematic liquid crystals are a novel class of materials exhibiting spontaneous electric polarization in a fluid, nematic phase. This unique combination of properties leads to exceptionally high dielectric permittivity, making them promising candidates for applications in advanced electronics, photonics, and sensor technologies. Accurate characterization of their dielectric properties at high frequencies is crucial for both fundamental understanding and technological development.
This document provides detailed application notes and protocols for performing high-frequency dielectric measurements on ferroelectric nematic liquid crystals. It covers experimental design, sample preparation, measurement procedures, and data analysis, with a focus on addressing the challenges associated with the unusually high dielectric response of these materials. A key consideration in the analysis is the ongoing scientific discussion regarding the origin of the measured high permittivity, with two prevailing models: the "high-ε" model, which considers it an intrinsic material property, and the "polarization-external capacitance Goldstone reorientation mode (PCG)" model, which attributes it to interfacial capacitance effects.[1][2]
Core Concepts: The Equivalent Circuit Model
Due to the complex interplay between the bulk ferroelectric nematic material, interfacial layers at the electrodes, and the electrodes themselves, a simple parallel-plate capacitor model is often insufficient for accurate data interpretation.[3][4] An equivalent circuit model is therefore essential to deconvolve the various contributions to the measured impedance.[1][2][3]
A commonly used equivalent circuit model for a liquid crystal cell is presented below. This model includes the capacitance and resistance of the ferroelectric nematic (FN) layer, the capacitance of any surface or interfacial layers, and the parasitic resistance of the electrodes and wiring.[1][3]
Caption: Equivalent circuit model of a ferroelectric nematic liquid crystal cell.
Quantitative Data Summary
The dielectric properties of ferroelectric nematics are highly dependent on the specific material, temperature, frequency, and cell configuration. The following table summarizes representative data reported in the literature. It is important to note that the extremely high values of the real part of the dielectric permittivity (ε') are a subject of ongoing research and may represent an "apparent" permittivity influenced by interfacial effects.[1][2][4][5]
| Ferroelectric Nematic Material | Frequency Range | Apparent Dielectric Permittivity (ε') | Dielectric Loss (tan δ) | Key Observations |
| RM734 and its homologues | 10 Hz - 1 MHz | Up to ~30,000 | Varies with frequency and temperature | Apparent permittivity shows a linear dependence on cell thickness.[6] A low-frequency relaxation mode is observed in the kHz regime.[7] |
| Bent-core mesogens (e.g., W586) | Not specified | High values reported | Not specified | Dielectric spectra show little dependence on temperature in the ferroelectric smectic phase.[4] |
| Various nematic LCs (for comparison) | 5 GHz and 11 GHz | ~2.5 - 3.5 | ~0.01 - 0.03 | Measured at microwave frequencies using a split-cylinder resonator.[5] |
Experimental Protocols
Protocol 1: Liquid Crystal Cell Preparation
This protocol describes the fabrication of a parallel-plate capacitor, commonly referred to as a liquid crystal cell, for dielectric measurements.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates or substrates with gold electrodes
-
Polyimide alignment agent (e.g., SE-130)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable adhesive
-
Glass spacers of desired thickness (e.g., 1.6 to 12 µm)
-
Ferroelectric nematic liquid crystal material
-
Spin coater
-
Hot plate
-
UV lamp
-
Rubbing machine with velvet cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO or gold-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with nitrogen gas.
-
Alignment Layer Deposition:
-
Deposit a thin layer of polyimide on the conductive side of the substrates using a spin coater. The spinning speed and time will determine the layer thickness.
-
Soft-bake the polyimide-coated substrates on a hot plate to evaporate the solvent (e.g., at 80-100 °C for 5-10 minutes).
-
Hard-bake the substrates in an oven to fully cure the polyimide (e.g., at 180-200 °C for 1 hour).
-
-
Rubbing (for planar alignment):
-
Gently rub the cured polyimide surface with a velvet-covered roller on a rubbing machine. This process creates microgrooves that will align the liquid crystal molecules.[5] The rubbing direction should be consistent on both substrates that will form the cell.
-
-
Cell Assembly:
-
Mix the UV-curable adhesive with glass spacers of the desired thickness.
-
Apply a thin line of the adhesive mixture along the edges of one substrate, leaving a small gap for filling.
-
Place the second substrate on top, with the rubbed directions either parallel or anti-parallel, depending on the desired alignment.
-
Gently press the substrates together to ensure a uniform cell gap.
-
Cure the adhesive using a UV lamp.
-
-
Cell Filling:
-
Heat the empty cell and the ferroelectric nematic liquid crystal to a temperature above the material's clearing point (isotropic phase).
-
Place a drop of the liquid crystal at the opening of the cell.
-
Fill the cell via capillary action in a vacuum chamber to avoid air bubbles.[8]
-
Slowly cool the filled cell to the desired measurement temperature.
-
Protocol 2: High-Frequency Dielectric Spectroscopy
This protocol outlines the procedure for measuring the complex dielectric permittivity of a ferroelectric nematic liquid crystal using an impedance analyzer.
Equipment:
-
Impedance analyzer (e.g., Keysight, Zurich Instruments)
-
Temperature-controlled sample holder or hot stage
-
Computer with data acquisition software
Procedure:
-
System Calibration: Perform an open, short, and load calibration of the impedance analyzer with the measurement cables to eliminate parasitic impedances.
-
Sample Mounting: Mount the filled liquid crystal cell in the temperature-controlled holder. Ensure good electrical contact between the cell electrodes and the measurement probes.
-
Temperature Stabilization: Set the desired measurement temperature and allow the system to stabilize.
-
Measurement Parameters:
-
Set the frequency range of interest (e.g., 10 Hz to 10 MHz).
-
Set the AC voltage amplitude. A low amplitude (e.g., 10-100 mV) is typically used to ensure a linear dielectric response.
-
Set the number of data points per decade.
-
-
Data Acquisition:
-
Perform a frequency sweep and record the complex impedance (Z*) or capacitance and conductance/resistance as a function of frequency. .
-
-
Data Analysis:
-
From the measured impedance Z(ω) = Z' + iZ'', calculate the complex capacitance C(ω) using the relation C(ω) = 1 / (iωZ(ω)), where ω is the angular frequency.
-
Calculate the real (ε') and imaginary (ε'') parts of the complex permittivity using the following equations:
-
ε' = C' * d / (ε₀ * A)
-
ε'' = C'' * d / (ε₀ * A) where C' is the real part of the capacitance, C'' is the imaginary part of the capacitance, d is the cell thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Fit the experimental data to the equivalent circuit model to extract the intrinsic dielectric parameters of the ferroelectric nematic material and the properties of the interfacial layers.
-
Workflow and Data Interpretation
The following diagram illustrates the overall workflow for the high-frequency dielectric measurement of ferroelectric nematics, from sample preparation to data interpretation.
Caption: Experimental workflow for dielectric measurements.
The interpretation of the results requires careful consideration of the chosen model. If the "high-ε" model is assumed, the calculated permittivity is treated as an intrinsic material property. If the PCG model is considered, the analysis focuses on extracting the resistance of the ferroelectric nematic layer and the capacitance of the interfacial layers.[1][2][4] Comparing results from cells with different thicknesses and surface treatments can help elucidate the dominant mechanism.[3][6]
References
- 1. scispace.com [scispace.com]
- 2. journals.aps.org [journals.aps.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. journals.aps.org [journals.aps.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [2402.00911] Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of the sample thickness [arxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Non-Linear Optical (NLO) Studies of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic molecules with donor-π-acceptor (D-π-A) motifs are of significant interest for applications in non-linear optics (NLO). These materials are crucial for the development of advanced photonic and optoelectronic devices. The title compound, 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate , is a promising candidate for NLO applications due to its molecular structure featuring electron-donating dimethoxy groups and an electron-withdrawing nitro group, connected through a conjugated system.
Chalcone derivatives, like NPTMP, are known for their potential in NLO applications. The presence of electron donor and acceptor groups enhances the second harmonic generation (SHG) efficiency of these molecules.
Quantitative Data Summary
The following table summarizes the key non-linear optical properties of the analogous chalcone derivative, (2E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (NPTMP), as determined by the Z-scan technique using a CW DPSS laser at a wavelength of 532 nm.
| Property | Value | Unit |
| Non-linear Absorption Coefficient (β) | 2.5 x 10-4 | cm/W |
| Non-linear Refractive Index (n2) | -8.2 x 10-9 | cm2/W |
| Third-order NLO Susceptibility (χ(3)) | 3.1 x 10-6 | esu |
Data obtained from studies on the analogous compound (2E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (NPTMP).
Experimental Protocols
Synthesis of (2E)-1-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (NPTMP) via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde to form the chalcone structure.
Materials:
-
1-(4-nitrophenyl)ethanone
-
2,3,4-trimethoxybenzaldehyde
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a flask, dissolve 10 mmol of 1-(4-nitrophenyl)ethanone and 10 mmol of 2,3,4-trimethoxybenzaldehyde in 20 mL of methanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add 3 mL of a 40% (w/v) aqueous NaOH solution to the reaction mixture.
-
Continue stirring the reaction mixture overnight.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered, washed, and recrystallized to obtain the pure chalcone derivative.
Single Crystal Growth by Slow Evaporation
Growing high-quality single crystals is essential for many NLO characterization techniques.
Materials:
-
Synthesized NPTMP powder
-
Dimethylformamide (DMF)
-
Beaker with a perforated cover
-
Constant temperature bath (optional)
Procedure:
-
Prepare a saturated solution of NPTMP in DMF at a constant, slightly elevated temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtered solution to a clean beaker.
-
Cover the beaker with a perforated lid to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment, optionally in a constant temperature bath, to ensure slow and uniform crystal growth.
-
Monitor the beaker for the formation of single crystals over a period of several days to weeks.
Third-Order NLO Property Characterization by Z-Scan Technique
The Z-scan technique is a widely used method to measure the non-linear refractive index and non-linear absorption coefficient of materials.
Equipment:
-
CW DPSS Laser (e.g., 532 nm)
-
Focusing lens
-
Motorized translation stage for the sample
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
The laser beam is focused using a lens.
-
The sample is placed on a motorized translation stage that moves it along the z-axis through the focal point of the lens.
-
The transmitted light is passed through an aperture placed in the far-field.
-
A photodetector measures the intensity of the light passing through the aperture.
-
Closed-Aperture Z-scan: To measure the non-linear refractive index (n2), the aperture is partially closed. The normalized transmittance is recorded as a function of the sample's position (z). A pre-focal peak followed by a post-focal valley indicates a negative non-linearity (self-defocusing), while a valley-peak configuration indicates a positive non-linearity (self-focusing).
-
Open-Aperture Z-scan: To measure the non-linear absorption coefficient (β), the aperture is fully opened to collect all the transmitted light. The normalized transmittance is measured as a function of the sample's position. A decrease in transmittance near the focus indicates reverse saturable absorption (RSA), while an increase indicates saturable absorption (SA).
-
The third-order non-linear susceptibility (χ(3)) can be calculated from the obtained values of n2 and β.
Concluding Remarks
The provided protocols and data for the analogous chalcone, NPTMP, offer a comprehensive starting point for the investigation of the non-linear optical properties of this compound. The structural similarities suggest that the title compound will also exhibit significant NLO effects. Researchers are encouraged to adapt these methodologies for the synthesis, crystal growth, and characterization of the title compound to further explore its potential in photonic and optoelectronic applications.
Application Notes and Protocols for RM734 in Guest-Host Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guest-host liquid crystal displays (GH-LCDs) operate on the principle of dissolving a dichroic dye (guest) within a liquid crystal medium (host). The orientation of the dye molecules, and thus their light absorption, is controlled by the alignment of the liquid crystal host, which is modulated by an electric field. This technology offers potential advantages such as high brightness and wide viewing angles.
RM734 is a thermotropic liquid crystal known for exhibiting a ferroelectric nematic (NF) phase.[1][2] Materials in this phase possess a spontaneous electric polarization, which can lead to very strong coupling with an applied electric field and potentially very fast switching times at low voltages.[1][3][4] The use of a ferroelectric nematic host like RM734 in a guest-host display could, therefore, enable novel electro-optical devices with unique performance characteristics.
These notes provide a comprehensive overview of the application of RM734 as a host material in guest-host liquid crystal displays, including its physical properties, detailed experimental protocols for device fabrication and characterization, and the expected performance metrics.
Quantitative Data Summary
While specific experimental data for RM734 in a guest-host configuration is not extensively available in the literature, the following table summarizes the key properties of RM734 and provides expected performance parameters for a hypothetical RM734-based guest-host display. These expected values are based on the known properties of ferroelectric nematic liquid crystals and typical performance of guest-host displays.
| Parameter | Value / Expected Range | Significance in Guest-Host Display |
| RM734 Properties | ||
| Phase Transitions | I - 188°C - N - 133°C - NF (on cooling)[1] | Determines the operating temperature range of the device. |
| Spontaneous Polarization (Ps) | ~ 6 µC/cm²[1][3] | A high Ps allows for strong coupling to an electric field, enabling low-voltage and fast switching. |
| Dipole Moment | ~ 11.4 D[1] | Contributes to the large spontaneous polarization. |
| Guest-Host Mixture Properties | ||
| Dichroic Dye Concentration | 0.5 - 5 wt% | Affects contrast ratio and brightness. Higher concentration increases contrast but reduces brightness. |
| Dichroic Ratio of Dye | > 10 | A high dichroic ratio is essential for achieving a high contrast ratio in the display. |
| Expected Device Performance | ||
| Contrast Ratio | > 50:1 | A key metric for display quality, representing the difference in luminance between the brightest white and the darkest black. |
| Response Time (Rise/Fall) | < 1 ms | The speed at which a pixel can switch between states. The ferroelectric nature of RM734 is expected to lead to very fast response times. |
| Driving Voltage | < 5 V | The voltage required to switch the display. The high spontaneous polarization of RM734 suggests that low driving voltages should be achievable. |
| Operating Temperature | Dependent on the NF phase range of the mixture | The addition of a guest dye may slightly alter the phase transition temperatures of RM734. |
Experimental Protocols
Preparation of the RM734-Dichroic Dye Mixture
This protocol describes the preparation of a homogeneous guest-host mixture.
Materials:
-
RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate)
-
Dichroic dye (e.g., a black mixture of azo or anthraquinone dyes for a neutral color display)
-
Volatile solvent (e.g., chloroform or dichloromethane)
-
Small glass vials
-
Magnetic stirrer and stir bar
-
Hot plate
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of RM734 and the dichroic dye to achieve the target concentration (e.g., 1 wt% dye).
-
Place the components in a clean glass vial with a small magnetic stir bar.
-
Add a minimal amount of a volatile solvent to dissolve both components completely.
-
Gently stir the mixture on a magnetic stirrer at room temperature until a homogeneous solution is obtained.
-
Place the vial on a hot plate set to a temperature slightly above the boiling point of the solvent to evaporate the solvent. Continue stirring during this process.
-
Once the majority of the solvent has evaporated, transfer the vial to a vacuum oven.
-
Heat the mixture in the vacuum oven at a temperature above the boiling point of the solvent but below the melting point of RM734 for several hours to remove any residual solvent.
-
The resulting solid is the guest-host mixture. Store it in a desiccator.
Fabrication of the Guest-Host Liquid Crystal Cell
This protocol outlines the assembly of a liquid crystal cell for electro-optical characterization.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
UV-curable sealant with spacer beads of a specific diameter (e.g., 5 µm)
-
UV light source
-
The prepared RM734-dichroic dye mixture
-
Hot plate
-
Spin coater
-
Rubbing machine with velvet cloth
-
Cell filling setup (vacuum chamber)
Procedure:
-
Clean the ITO glass substrates by sonicating in acetone and then isopropanol, followed by drying with nitrogen gas.
-
Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of both substrates.
-
Bake the substrates on a hot plate according to the polyimide manufacturer's instructions to cure the layer.
-
Gently rub the polyimide surfaces in a single direction using a rubbing machine to create microgrooves that will align the liquid crystal molecules. Ensure the rubbing directions on the two substrates are parallel for a homogeneous alignment.
-
Dispense the UV-curable sealant mixed with spacer beads along the perimeter of one of the substrates.
-
Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions parallel.
-
Press the substrates together and expose the sealant to a UV light source to cure it, forming a cell with a uniform gap defined by the spacer beads.
-
Heat the RM734-dye mixture to its isotropic phase on a hot plate.
-
Fill the empty cell with the molten guest-host mixture via capillary action in a vacuum chamber.
-
Solder wires to the ITO contacts for applying an electric field.
Electro-Optical Characterization
This protocol describes the measurement of the key performance parameters of the fabricated cell.
Apparatus:
-
Polarizing optical microscope with a heating stage
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
Light source (e.g., He-Ne laser or white light source with a photopic filter)
Procedure:
-
Contrast Ratio Measurement:
-
Place the filled cell in the polarizing microscope.
-
Position a single polarizer in the light path.
-
Heat the cell to the operating temperature within the NF phase of the mixture.
-
Measure the transmitted light intensity through the cell with the photodetector in the voltage-off state (absorbing state).
-
Apply a square wave voltage from the function generator sufficient to switch the liquid crystal and dye molecules to the non-absorbing state.
-
Measure the transmitted light intensity in this voltage-on state.
-
The contrast ratio is the ratio of the light intensity in the on state to the off state.
-
-
Response Time Measurement:
-
Apply a square wave voltage to the cell.
-
Monitor the transmitted light intensity as a function of time using the photodetector and oscilloscope.
-
The rise time is typically defined as the time taken for the transmission to change from 10% to 90% of its final value upon voltage application.
-
The fall time is the time taken for the transmission to decay from 90% to 10% upon voltage removal.
-
-
Voltage-Transmission Curve:
-
Vary the amplitude of the applied voltage in steps.
-
At each voltage, measure the steady-state transmitted light intensity.
-
Plot the transmission as a function of the applied voltage to determine the threshold and saturation voltages.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of an RM734-based guest-host liquid crystal display.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, a compound also known as RM734, which is noted for its ferroelectric nematic liquid crystal properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The primary method is a carbodiimide-mediated esterification.[2] This involves coupling the carboxylic acid, 4-(2,4-dimethoxybenzoyloxy)benzoic acid, with the phenol, 4-nitrophenol. The reaction is typically facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an anhydrous solvent like dichloromethane (DCM).[2]
Q2: I see a significant amount of a white, insoluble precipitate in my reaction mixture. What is it?
A2: This is most likely N,N'-dicyclohexylurea (DCU), the primary byproduct of the DCC coupling reaction.[2] DCC activates the carboxylic acid, and in the process, it is converted into the insoluble urea derivative, DCU.
Q3: My purified product has a yellowish tint. What could be the cause?
A3: A yellow color in the final product often indicates the presence of residual 4-nitrophenol, one of the starting materials, which is a yellow solid. Standard purification methods might not completely remove it if present in larger quantities.
Q4: How can I effectively remove the common impurities from my crude product?
A4: A two-step purification process is highly effective.
-
DCU Removal: The byproduct N,N'-dicyclohexylurea (DCU) has low solubility in solvents like dichloromethane, especially at reduced temperatures. It can be efficiently removed by filtering the reaction mixture, sometimes after cooling to promote precipitation.[2]
-
4-Nitrophenol Removal: Unreacted 4-nitrophenol is acidic and can be removed by washing the organic solution with a mild alkaline solution, such as 5% sodium bicarbonate (NaHCO₃).[2] The absence of the phenolic O-H stretch (around 3300 cm⁻¹) in the IR spectrum can confirm its removal.[2]
Q5: The reaction is not proceeding to completion. What are some critical parameters to check?
A5: Several factors can affect the reaction outcome:
-
Anhydrous Conditions: Carbodiimide reagents like DCC are sensitive to moisture. Ensure all glassware is oven-dried and use an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reagent Purity: The purity of starting materials and reagents, especially the DCC, is crucial for achieving high yields.
-
Temperature Control: The reaction is typically initiated at 0°C before being allowed to warm to room temperature.[2] Proper temperature management can minimize side reactions.
-
Stoichiometry: Using a slight excess of 4-nitrophenol (e.g., 1.1 equivalents) and DCC (e.g., 1.3 equivalents) can help drive the reaction to completion.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification processes.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to moisture. | Ensure rigorous anhydrous conditions. Use freshly opened or properly stored anhydrous solvents and reagents. |
| Insufficient activation of the carboxylic acid. | Check the quality of the DCC. Use a slight excess of DCC (1.2-1.3 eq.). | |
| Loss of product during workup. | Be careful during the aqueous wash steps to avoid emulsion formation. Minimize transfers of the material. | |
| Product Contaminated with DCU | Inefficient filtration. | Cool the reaction mixture (e.g., -20°C for 30 minutes) before filtration to maximize DCU precipitation.[2] Wash the collected precipitate with cold solvent to recover any trapped product. |
| Product Contaminated with 4-Nitrophenol | Incomplete removal during aqueous wash. | Increase the number of alkaline washes (5% NaHCO₃) or use a more dilute solution of the crude product to ensure efficient partitioning.[2] |
| Unexpected Byproducts in NMR/MS | Side reactions from reagents. | Hydrolysis of the ester product can occur if conditions are too acidic or basic during workup.[3] Maintain neutral pH where possible after the initial alkaline wash. |
Experimental Protocol: DCC/DMAP Esterification
The following is a representative protocol for the synthesis of this compound.[2]
-
Reaction Setup: Combine 4-(2,4-dimethoxybenzoyloxy)benzoic acid (1.0 equiv), 4-nitrophenol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane under an argon atmosphere.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add DCC (1.3 equiv) portion-wise while maintaining the temperature.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) using a mobile phase such as 1:3 ethyl acetate/hexane.
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/hexane gradient) or recrystallization to achieve high purity (>98%).[2]
Visual Guides
Diagram 1: Synthesis and Impurity Pathway
Caption: Key reactants, products, and byproducts in the synthesis.
Diagram 2: Purification Workflow
Caption: Step-by-step workflow for purifying the crude product.
References
Technical Support Center: High-Purity RM734 Purification
Welcome to the technical support center for the purification of the ferroelectric nematic liquid crystal RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate). This resource is designed for researchers, scientists, and drug development professionals seeking to achieve high-purity RM734 for their experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Purification Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of RM734.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation of closely eluting impurities. | Optimize the solvent gradient. A shallower gradient of hexane/ethyl acetate may improve separation. For example, start with 100% hexane and gradually increase the ethyl acetate concentration. A gradient of 1:1 to 3:1 dichloromethane/hexane has also been reported to be effective.[1] |
| Co-elution with unreacted starting materials or byproducts. | Ensure the reaction has gone to completion before purification. Monitor the reaction by Thin Layer Chromatography (TLC). The product RM734 should have a distinct spot from the starting materials. | |
| Degradation of RM734 on silica gel. | While less common for this molecule, if degradation is suspected, consider using a less acidic silica gel or an alternative stationary phase like alumina. A quick stability test on a small scale using TLC can confirm this. | |
| Difficulty in Recrystallization | Incorrect solvent system. | A mixture of ethanol and water (2:1 v/v) has been successfully used for the recrystallization of RM734.[1] If crystals do not form, try adjusting the solvent ratio or using a different solvent system like ethyl acetate/hexane. |
| Solution is not saturated. | After dissolving RM734 in the minimum amount of hot solvent, allow the solution to cool slowly. If no crystals form, try evaporating some of the solvent to increase the concentration. | |
| Presence of oily impurities. | If the product oils out instead of crystallizing, try adding a small amount of a non-polar solvent (like hexane) to the hot solution to help induce crystallization. Alternatively, a second column chromatography step may be necessary to remove the oily impurities. | |
| Broad Melting Point or Multiple Transitions in DSC | Presence of impurities. | A pure sample of RM734 should exhibit a sharp melting point. Broadening of the melting peak or the appearance of additional thermal transitions in the Differential Scanning Calorimetry (DSC) thermogram indicates the presence of impurities. Repeat the purification steps, paying close attention to the fractionation during column chromatography and the slow cooling during recrystallization. |
| Yellowish Color in Final Product | Presence of nitro-aromatic impurities. | The starting materials and byproducts in the synthesis of RM734 can be colored. Ensure complete removal of these impurities during column chromatography. The pure product should be a white solid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude RM734?
A1: A two-step purification process is generally recommended for achieving high-purity RM734. The first step is flash column chromatography on silica gel to remove the bulk of the impurities. This is followed by recrystallization to obtain the final high-purity product (>98%).[1]
Q2: What is a suitable solvent system for flash column chromatography of RM734?
A2: A common and effective solvent system is a gradient of hexane and ethyl acetate. You can monitor the separation using TLC with a mobile phase of ethyl acetate/hexane (1:3 v/v), where the product RM734 has an Rf value of approximately 0.45.[1] Another reported system is a dichloromethane/hexane gradient (from 1:1 to 3:1 v/v).[1]
Q3: How can I confirm the purity of my RM734 sample?
A3: The purity of RM734 can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be clean and match the expected chemical shifts and integration values for the RM734 molecule.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of pure RM734 will show sharp, well-defined phase transitions. The presence of impurities can lead to broadened transitions and a depressed melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity. A high-purity sample should show a single major peak.
Q4: What are some common impurities I might encounter in RM734 synthesis?
A4: Common impurities can include unreacted starting materials such as 4-nitrophenol and 2,4-dimethoxybenzoic acid, as well as byproducts from the coupling reaction. For instance, if using DCC as a coupling agent, N,N'-dicyclohexylurea (DCU) is a common byproduct that needs to be removed.[1]
Q5: My RM734 sample appears oily and won't crystallize. What should I do?
A5: An oily product suggests the presence of impurities that are inhibiting crystallization. It is recommended to re-purify the material using column chromatography. If the amount of oily impurity is small, you can try dissolving the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a poor solvent (like hexane) dropwise to precipitate the purer RM734.
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude RM734.
Materials:
-
Crude RM734
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude RM734 in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A suggested gradient is to start with 100% hexane, then move to 95:5 hexane:ethyl acetate, followed by 90:10, 85:15, and so on, collecting fractions throughout the process.
-
Fraction Analysis: Monitor the collected fractions by TLC. The product RM734 can be visualized under UV light.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Recrystallization Protocol
Materials:
-
RM734 from column chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the RM734 in an Erlenmeyer flask and add a minimal amount of a 2:1 ethanol/water mixture.[1]
-
Heating: Gently heat the mixture with stirring until the RM734 is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this process.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purity Analysis Data
The following table summarizes the expected analytical data for high-purity RM734.
| Analytical Technique | Expected Result for High-Purity RM734 |
| 1H NMR (CDCl3) | Peaks corresponding to all protons with correct chemical shifts and integration. |
| 13C NMR (CDCl3) | Peaks corresponding to all carbons with correct chemical shifts. |
| DSC | Sharp endothermic peaks corresponding to the melting and other phase transitions. |
| HPLC | A single major peak with a purity of >98%. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for obtaining high-purity RM734.
Caption: Workflow for the purification of RM734.
References
Technical Support Center: Electro-Optical Measurements of Liquid Crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during electro-optical measurements of liquid crystals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Signal & Noise Issues
Q1: My photodiode signal is very noisy. What are the common causes and how can I reduce the noise?
A1: A noisy photodiode signal can obscure the true electro-optic response of your liquid crystal. The common culprits and their solutions are outlined below:
-
Electromagnetic Interference (EMI): High-frequency noise can be picked up from nearby equipment.
-
Solution:
-
Use shielded BNC cables for all connections between the photodiode, amplifier, and oscilloscope.
-
Ensure all equipment is properly grounded to a common ground point.
-
Keep the photodiode and amplifier housing enclosed in a metal box (Faraday cage) to shield from external fields.
-
-
-
Ambient Light Fluctuations: Changes in room lighting can introduce low-frequency noise.
-
Solution:
-
Enclose the entire optical setup in a light-tight box or use blackout curtains.
-
Use an optical chopper and a lock-in amplifier to modulate the light source and detect only the signal at the chopper's frequency.
-
-
-
Intrinsic Shot Noise and Thermal Noise: These are inherent noise sources in the photodiode and amplifier.
-
Solution:
-
Cool the photodiode if possible, as thermal noise is temperature-dependent.
-
Choose a photodiode with a low dark current.
-
Use a transimpedance amplifier with a low input noise specification.
-
Average multiple measurements on the oscilloscope to improve the signal-to-noise ratio (SNR).
-
-
Q2: The measured response time of my liquid crystal seems much slower than expected. What could be the issue?
A2: Slower than expected response times can be due to a variety of factors related to the liquid crystal material, the cell fabrication, and the measurement setup.
-
High Viscosity of the Liquid Crystal: The rotational viscosity of the liquid crystal is a primary determinant of its switching speed.
-
Solution:
-
Operate the liquid crystal cell at a higher temperature to reduce viscosity. Ensure the temperature is controlled and stable, as viscosity is highly temperature-dependent.
-
-
-
Insufficient Driving Voltage: The switching speed of a nematic liquid crystal is proportional to the square of the applied voltage.
-
Solution:
-
Increase the amplitude of the driving voltage. However, be cautious not to exceed the dielectric breakdown voltage of the cell.
-
-
-
Thick Liquid Crystal Cell: The response time is proportional to the square of the cell gap (d²).
-
Solution:
-
Use a thinner liquid crystal cell if your application allows.
-
-
-
Poor Liquid Crystal Alignment: Non-uniform alignment can lead to slower and inconsistent switching.
-
Solution:
-
Inspect the cell under a polarizing microscope for alignment defects.
-
Ensure proper rubbing or photo-alignment procedures were followed during cell fabrication.
-
-
Q3: I am observing flicker in my liquid crystal display. What is causing this and how can I troubleshoot it?
A3: Flicker in a liquid crystal display can be caused by issues with the driving electronics, the liquid crystal material itself, or external interference.[1][2][3][4]
-
Low Refresh Rate: If the display is refreshed too slowly, the human eye can perceive the change in the liquid crystal state, resulting in flicker.[1]
-
Solution: Increase the refresh rate of the display driver. Most LCDs operate at 60Hz or higher to avoid flicker.[2]
-
-
DC Component in the Driving Waveform: Applying a DC voltage to a liquid crystal cell for an extended period can lead to ion migration and charge accumulation at the alignment layers. This can cause image sticking and flicker.
-
Solution: Use an AC driving waveform (typically a square wave) with no DC offset to drive the liquid crystal.
-
-
Unstable Power Supply: Fluctuations in the power supply to the display driver can cause variations in the driving voltage, leading to flicker.[5]
-
Solution: Ensure a stable and well-regulated power supply is used for the display electronics.[5]
-
-
Electromagnetic Interference: External EMI can interfere with the display driver signals.[2]
-
Solution: Shield the display and its connecting cables from sources of EMI.[2]
-
Alignment & Cell Fabrication Issues
Q4: When I inspect my liquid crystal cell under a polarizing microscope, I see various defects. What do these defects indicate?
A4: The presence of defects in a liquid crystal cell, as observed under a polarizing microscope, can provide valuable information about the quality of the alignment and the cell assembly.
-
Disclination Lines: These are lines where the director orientation changes abruptly. They often appear as dark, thread-like structures.
-
Indication: Poor surface anchoring or the presence of dust particles or impurities on the substrate surface.
-
-
Schlieren Brushes: These are dark brushes that emanate from a central point (a disclination).[6]
-
Indication: This texture is characteristic of nematic liquid crystals and indicates regions with different director orientations. The number of brushes emanating from a point defect can be used to determine the strength of the disclination.
-
-
Airs Bubbles: Visible as bright, circular regions that may distort the surrounding liquid crystal alignment.
-
Indication: Improper filling of the cell, either due to a vacuum leak during filling or trapping of air.
-
Q5: My measured contrast ratio is lower than the theoretical value for my liquid crystal mode. What are the likely reasons?
A5: A lower than expected contrast ratio can be attributed to several factors that affect the "dark" state of the liquid crystal cell.
-
Light Leakage in the Dark State: The primary reason for a low contrast ratio is incomplete light extinction in the off-state.
-
Causes & Solutions:
-
Imperfect Polarizers: The extinction ratio of the polarizers may be insufficient. Use high-quality polarizers with a high extinction ratio.
-
Misaligned Polarizers: Ensure the polarizer and analyzer are perfectly crossed (90 degrees apart) for a normally white display or parallel for a normally black display.
-
Poor Liquid Crystal Alignment: Non-uniform alignment can cause some regions of the cell to transmit light when they should be blocking it.
-
Backlight Bleed: Light from the backlight may leak around the edges of the display.
-
-
-
Depolarization Effects: The liquid crystal layer itself can sometimes depolarize the light, leading to light leakage through the analyzer.
Quantitative Data Summary
The following tables provide typical performance characteristics for common liquid crystal display technologies. These values can serve as a benchmark for your experimental results.
| Parameter | Twisted Nematic (TN) | Vertical Alignment (VA) | In-Plane Switching (IPS) |
| Typical Contrast Ratio | 700:1 - 1000:1[7] | 2000:1 - 5000:1[7][8] | 1000:1 - 1500:1[7][8] |
| Typical Response Time (GtG) | < 1 ms - 5 ms | 5 ms - 15 ms | 4 ms - 8 ms[8] |
| Viewing Angle | Poor | Good | Excellent[9] |
| Color Reproduction | Fair | Good | Excellent[9] |
Table 1: Comparison of typical performance characteristics of TN, VA, and IPS liquid crystal technologies.
Experimental Protocols & Methodologies
This section provides detailed methodologies for key electro-optical measurements of liquid crystals.
Measurement of Electro-Optic Response Time
This protocol describes the measurement of the rise and fall times of a nematic liquid crystal cell.
1.1. Experimental Setup:
-
Light Source: He-Ne laser (633 nm) or a stable LED.
-
Polarizers: Two high-extinction ratio linear polarizers.
-
Liquid Crystal Cell: The cell to be characterized.
-
Function Generator: To apply a square wave driving voltage.
-
Voltage Amplifier: To amplify the function generator signal if necessary.
-
Photodetector: A fast photodiode with a transimpedance amplifier.
-
Oscilloscope: To visualize and measure the photodetector output.
-
Temperature Controller: To maintain a stable temperature for the LC cell.
1.2. Procedure:
-
Assemble the optical setup: Arrange the components in the following order: Light Source -> Polarizer -> Liquid Crystal Cell -> Analyzer -> Photodetector.
-
Align the polarizers: For a normally white twisted nematic (TN) cell, the polarizer and analyzer should be crossed (90° to each other). For a normally black mode, they should be parallel.
-
Position the LC cell: Place the liquid crystal cell between the polarizers. The rubbing direction of the cell should typically be at 45° with respect to the transmission axes of the polarizers to achieve maximum modulation.
-
Connect the electronics: Connect the function generator to the electrodes of the liquid crystal cell. Connect the output of the photodetector to an input channel of the oscilloscope.
-
Set the driving voltage: Set the function generator to output a square wave. The low voltage level should be 0V (or the threshold voltage) and the high voltage level should be a voltage that is sufficient to fully switch the liquid crystal (e.g., 5-10V). The frequency of the square wave should be low enough to allow the liquid crystal to fully switch on and off (e.g., 10-100 Hz).
-
Acquire the waveform: Observe the output of the photodetector on the oscilloscope. You should see the transmitted light intensity change in response to the applied voltage.
-
Measure the rise and fall times:
-
Rise Time (τ_on): The time it takes for the optical signal to go from 10% to 90% of its final value when the voltage is turned on.
-
Fall Time (τ_off): The time it takes for the optical signal to go from 90% to 10% of its initial value when the voltage is turned off.
-
Use the oscilloscope's measurement functions to determine these values accurately.
-
1.3. Diagram of Experimental Workflow:
Caption: Workflow for measuring the electro-optic response time of a liquid crystal cell.
Measurement of Contrast Ratio
This protocol outlines the procedure for measuring the contrast ratio of a liquid crystal cell.
2.1. Experimental Setup:
The setup is identical to the one used for response time measurement.
2.2. Procedure:
-
Assemble the setup: Follow steps 1-3 from the response time measurement protocol.
-
Measure the bright state intensity (I_bright):
-
Apply a voltage to the liquid crystal cell that results in the maximum light transmission (the "on" state for a normally white display or the "off" state for a normally black display).
-
Measure the DC voltage output of the photodetector using a multimeter or the oscilloscope. This value is proportional to I_bright.
-
-
Measure the dark state intensity (I_dark):
-
Apply a voltage to the liquid crystal cell that results in the minimum light transmission (the "off" state for a normally white display or the "on" state for a normally black display).
-
Measure the DC voltage output of the photodetector. This value is proportional to I_dark.
-
-
Calculate the contrast ratio (CR):
-
CR = I_bright / I_dark
-
2.3. Diagram of Logical Relationship:
Caption: Logical relationship for calculating the contrast ratio.
Characterization of Liquid Crystal Alignment
This protocol describes the qualitative characterization of liquid crystal alignment using a polarizing optical microscope.
3.1. Experimental Setup:
-
Polarizing Optical Microscope: A microscope equipped with a rotating stage and two polarizers (a polarizer and an analyzer).
3.2. Procedure:
-
Prepare the microscope:
-
Turn on the microscope's light source.
-
Cross the polarizer and analyzer so that the field of view is dark (maximum extinction).
-
-
Place the LC cell on the stage: Position the liquid crystal cell on the rotating stage of the microscope.
-
Observe the texture:
-
Focus on the liquid crystal layer.
-
Observe the texture of the liquid crystal. A uniformly aligned cell will appear uniformly bright or dark depending on its orientation relative to the polarizers.
-
-
Rotate the stage:
-
Rotate the stage and observe how the brightness of the sample changes.
-
A uniformly aligned nematic liquid crystal will show four extinction angles (positions where it appears dark) as it is rotated through 360°. These extinction angles occur when the director of the liquid crystal is parallel to the transmission axis of either the polarizer or the analyzer.
-
-
Identify defects:
-
Scan the cell for any non-uniformities, such as disclination lines, domain boundaries, or schlieren brushes.
-
Note the type, density, and distribution of any defects observed.
-
3.3. Diagram of Troubleshooting Logic for Alignment Issues:
Caption: Troubleshooting logic for identifying liquid crystal alignment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical properties – observing defects [doitpoms.ac.uk]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polarizing Microscopy of Nematic Liquid Crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts when observing nematic liquid crystal phases under a polarizing microscope.
Troubleshooting Guide: Common Artifacts and Solutions
This guide addresses specific issues that can arise during the polarizing microscopy of nematic phases, presented in a question-and-answer format.
Question: Why does my image appear too dark or lack contrast, even with a birefringent sample?
Answer: This issue, often termed "poor extinction," can be caused by several factors related to the microscope setup and the quality of its components.
-
Polarizer Leakage: Low-quality or damaged polarizers may "leak" light, meaning they don't perfectly block the crossed-polarized light, leading to a brighter background and reduced contrast. The quality of polarizers is characterized by their extinction ratio; higher ratios are better.
-
Strain in Optics: Strain in the objective or condenser lenses can introduce birefringence, degrading the extinction. Use objectives and condensers that are designated as "strain-free."
-
Improper Alignment: If the polarizer and analyzer are not perfectly crossed (at a 90-degree angle to each other), the background will not be maximally dark.
Troubleshooting Steps:
-
Check Polarizer Alignment: With no sample on the stage, rotate the analyzer to achieve the darkest possible background.
-
Inspect Optical Components: Ensure all optical components in the light path (objective, condenser, etc.) are specified as strain-free.
-
Evaluate Polarizer Quality: If the issue persists, the polarizers themselves may be of low quality or degraded. Consider replacing them with high-extinction ratio polarizers.
Question: My image is filled with distracting black lines or crosses. What are they and how can I control them?
Answer: These features are likely disclination lines and Schlieren brushes , which are characteristic topological defects in nematic liquid crystals. While they are inherent to the nematic phase, their density and appearance can be controlled.
-
Disclination Lines: These are thin, dark lines where the director (the average direction of the long axis of the liquid crystal molecules) changes abruptly.
-
Schlieren Brushes: These are broader, dark brushes that emanate from point defects. The number of brushes indicates the strength of the defect.
Causes and Solutions:
-
Surface Alignment: The nature of the surfaces confining the liquid crystal strongly influences the defect pattern. Using substrates with a specific alignment layer (e.g., rubbed polyimide) can promote a more uniform director orientation and reduce the density of defects.
-
Sample Thickness: The thickness of the liquid crystal layer can affect the defect structures. Varying the cell thickness can alter the observed textures.
-
Thermal History: The way the sample is cooled into the nematic phase can influence the initial defect pattern. Slower cooling rates can sometimes lead to larger, more uniform domains.
Question: There are bright, circular or irregular shapes in my sample that disrupt the texture. What are these and how do I get rid of them?
Answer: These are most likely air bubbles trapped within the liquid crystal sample. Air bubbles are a common artifact arising from the sample preparation process. Their high refractive index difference with the liquid crystal causes significant light scattering, making them appear as bright, well-defined objects.
Prevention and Removal:
-
Careful Filling: When filling the liquid crystal cell, do so slowly and at a slight angle to allow air to escape. Filling the cell in a vacuum can also help prevent bubble formation.
-
Degassing: Degassing the liquid crystal by placing it under a vacuum before filling the cell can remove dissolved air that might otherwise form bubbles.
-
Gentle Tapping: If small bubbles are present, gently tapping the side of the slide may dislodge them and move them to the edge of the viewing area.
-
Temperature Cycling: Gently heating the sample to the isotropic phase (where it behaves as a simple liquid) and then slowly cooling it back down to the nematic phase can sometimes help to expel trapped air bubbles.
Question: The image appears blurry or out of focus across the field of view. What could be the cause?
Answer: Blurriness can stem from several issues, from sample preparation to microscope optics.
-
Incorrect Coverslip Thickness: High-magnification objectives are often corrected for a specific coverslip thickness (typically 0.17 mm, No. 1.5). Using a coverslip that is too thick or too thin can introduce spherical aberrations, leading to a blurry image.
-
Dirty Optics: Dust, fingerprints, or residue on the slide, coverslip, objective lens, or eyepieces can scatter light and reduce image sharpness.
-
Temperature Gradients: If the sample is not at a uniform temperature, variations in the refractive index of the liquid crystal can cause optical distortions.
Troubleshooting Steps:
-
Verify Coverslip Thickness: Ensure you are using the correct coverslip thickness for your objective.
-
Clean Optical Path: Systematically clean all optical surfaces according to the microscope manufacturer's instructions.
-
Ensure Thermal Equilibrium: Allow the sample to reach a stable and uniform temperature on the microscope stage before observation. Use a temperature-controlled stage for precise work.
Frequently Asked Questions (FAQs)
What is the basic principle of polarizing microscopy for observing nematic phases?
Nematic liquid crystals are optically anisotropic, meaning that light travels at different speeds depending on its polarization direction relative to the liquid crystal director. This property is called birefringence.[1] In a polarizing microscope, a polarizer is placed before the sample, creating linearly polarized light.[2] When this polarized light passes through a birefringent nematic sample, it is split into two components that travel at different speeds.[1] After exiting the sample, these components are out of phase. An analyzer (a second polarizer oriented at 90 degrees to the first) is placed after the sample.[2] The analyzer recombines the two light components, and their phase difference results in interference, creating the characteristic colors and textures seen in polarizing microscopy images of liquid crystals.
How do I prepare a sample of a nematic liquid crystal for microscopy?
A detailed protocol is provided in the "Experimental Protocols" section below. The basic steps involve creating a "cell" from two glass slides or a slide and a coverslip, often with an alignment layer, separated by a spacer of a specific thickness. The liquid crystal is then introduced into the gap via capillary action.
What are the ideal settings for a polarizing microscope for liquid crystal observation?
The ideal setup involves using strain-free objectives and a well-aligned optical path with the polarizer and analyzer perfectly crossed for maximum extinction. A detailed alignment procedure is provided in the "Experimental Protocols" section.
Quantitative Data
Table 1: Birefringence of Common Nematic Liquid Crystals
The birefringence (Δn = nₑ - nₒ) is a measure of the optical anisotropy of the material, where nₑ is the extraordinary refractive index and nₒ is the ordinary refractive index. This value is dependent on temperature and the wavelength of light.
| Liquid Crystal | Abbreviation | Typical Birefringence (Δn) at Room Temperature (approx. 589 nm) |
| 4-Cyano-4'-pentylbiphenyl | 5CB | ~0.18 - 0.20 |
| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA | ~0.16 - 0.20 |
| 4-(trans-4-n-propylcyclohexyl)benzonitrile | PCH3 | ~0.12 |
| 4'-(trans-4-n-propylcyclohexyl)benzonitrile | PCH5 | ~0.12 |
| 4,4'-Azoxyanisole | PAA | ~0.25 (at 122°C) |
Note: These are approximate values. The exact birefringence depends on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Nematic Liquid Crystal Cell
This protocol describes the preparation of a simple liquid crystal cell for polarizing microscopy.
Materials:
-
Microscope slides and coverslips (No. 1.5 thickness)
-
Spacers (e.g., Mylar film of desired thickness, or silica spheres of a specific diameter)
-
Alignment layer material (e.g., polyimide solution)
-
Spin coater
-
Rubbing machine or soft cloth (e.g., velvet)
-
UV-curable epoxy
-
Nematic liquid crystal material
-
Hot plate
-
Solvents for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the microscope slide and coverslip by sonicating in a sequence of acetone and isopropanol, followed by drying with a stream of nitrogen or clean air.
-
Alignment Layer Deposition (Optional but Recommended):
-
Apply a few drops of the polyimide solution to the center of the slide and coverslip.
-
Spin-coat to create a thin, uniform layer.
-
Cure the polyimide by baking on a hotplate according to the manufacturer's instructions.
-
-
Alignment Layer Rubbing:
-
Gently rub the cured polyimide layer in a single direction with a soft cloth or a rubbing machine. This creates microgrooves that will align the liquid crystal molecules.
-
-
Cell Assembly:
-
Place the spacers near the edges of the microscope slide.
-
Place the coverslip on top of the spacers with the rubbed polyimide surfaces facing each other. The rubbing directions can be parallel or at a 90-degree angle (for a twisted nematic cell).
-
Apply a small amount of UV-curable epoxy to two opposite sides of the cell, leaving two sides open for filling.
-
Cure the epoxy with a UV lamp.
-
-
Cell Filling:
-
Heat the liquid crystal to its isotropic phase on a hotplate.
-
Place a small drop of the isotropic liquid crystal at one of the open edges of the cell.
-
The liquid crystal will be drawn into the cell via capillary action.
-
-
Sealing:
-
Once the cell is filled, use the UV-curable epoxy to seal the remaining two open sides.
-
Cure the epoxy.
-
-
Cooling and Observation:
-
Slowly cool the filled cell back to room temperature to allow the nematic phase to form. The sample is now ready for observation.
-
Protocol 2: Aligning the Polarizing Microscope
This protocol outlines the steps for setting up a polarizing microscope for optimal observation of nematic liquid crystals.
Procedure:
-
Köhler Illumination: Set up Köhler illumination for brightfield observation to ensure the light path is correctly aligned and the illumination is even across the field of view.
-
Insert Polarizer: Place the polarizer in its designated slot in the light path, typically below the condenser.
-
Insert Analyzer: Place the analyzer in its slot, usually located between the objective and the eyepieces.
-
Cross the Polarizers: With no sample on the stage, look through the eyepieces and rotate the analyzer until the field of view is as dark as possible. This position is known as "extinction" and indicates that the polarizer and analyzer are crossed at 90 degrees.
-
Use Strain-Free Optics: Ensure that the condenser and objective lenses are designated as "strain-free" to avoid introducing unwanted birefringence into the light path.
-
Place Sample on Stage: Position your prepared liquid crystal cell on the microscope stage.
-
Focus and Observe: Bring the sample into focus. You should now be able to observe the characteristic textures of the nematic phase. Rotate the stage to observe how the brightness of different domains changes, which can provide information about the local orientation of the liquid crystal director.
Visualizations
References
Technical Support Center: Optimizing Dielectric Spectroscopy of Liquid Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in dielectric spectroscopy experiments involving liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise and error in dielectric spectroscopy of liquid crystals?
A1: The primary sources of noise and error in dielectric spectroscopy of liquid crystals can be broadly categorized as:
-
Electrode Polarization (EP): At low frequencies (typically below 10-100 kHz), mobile ions present as impurities in the liquid crystal sample accumulate near the electrodes.[1] This creates an additional capacitance, known as the Helmholtz double layer, which can mask the true dielectric response of the material.[1]
-
Ionic Conductivity: The inherent conductivity of the liquid crystal, often due to impurities, can lead to a high dielectric loss, especially at lower frequencies. This conductivity increases with temperature as the mobility and number density of ions increase.[2]
-
Instrumental Noise: This includes thermal noise (Johnson-Nyquist noise) in the measurement electronics and environmental electromagnetic interference (EMI/RFI) from nearby equipment.
-
Cell and Connection Artifacts: The finite resistance of transparent electrodes (like ITO), as well as the properties of the connecting wires and the measurement cell itself, can introduce spurious dielectric responses, particularly at high frequencies.[3]
Q2: How does the amplitude of the AC voltage affect the measurement?
A2: The amplitude of the applied AC voltage is a critical parameter. A voltage that is too low may result in a poor signal-to-noise ratio, making the measurement susceptible to external electromagnetic disturbances.[2] Conversely, a voltage that is too high can induce non-linear responses or unwanted electrohydrodynamic effects in the liquid crystal. Preliminary measurements are often recommended to determine the optimal voltage that ensures a good quality linear dielectric response. For example, in one study, a voltage of 1 V was chosen over 0.1 V to minimize sensitivity to external noise.[2]
Q3: Why do my results vary with the thickness of the liquid crystal cell?
A3: The thickness of the sample cell can significantly influence the measured dielectric properties due to the contribution of ionic effects. In thinner cells, the applied electric field is stronger for a given voltage, which enhances the influence of mobile ions.[4] This can lead to a higher effective dielectric constant and conductivity compared to thicker cells.[4] Furthermore, interactions between the ions and the substrate alignment layers can become more dominant in thinner cells, affecting the overall DC electrical conductivity.[4]
Q4: What is the importance of temperature stability during the experiment?
A4: The dielectric properties of liquid crystals are highly dependent on temperature, as temperature changes can induce phase transitions and affect molecular ordering and ionic mobility. Maintaining precise temperature control (e.g., with a stability of ±0.1 K to ±2 mK) is crucial for obtaining reproducible and accurate results.[5][6] Unstable temperatures can lead to drifting signals and incorrect characterization of the dielectric relaxation processes. The phase change of the liquid crystal is particularly sensitive to temperature, and even small fluctuations can significantly alter the measured dielectric permittivity and loss.[7]
Troubleshooting Guide
Problem 1: At low frequencies, I observe a dramatic increase in capacitance (ε') and dielectric loss (ε'').
-
Possible Cause: This is a classic sign of electrode polarization and/or high ionic conductivity.[1][2] Mobile ions in the liquid crystal migrate in response to the electric field and accumulate at the electrode-liquid crystal interface, creating a large capacitive effect that obscures the material's true dielectric response.
-
Solutions:
-
Sample Purification: Reduce the concentration of mobile ions by purifying the liquid crystal material.
-
Increase Frequency Range: Focus on the higher frequency range where the influence of electrode polarization is diminished. The effect typically occurs below 10-100 kHz.[1]
-
Use of Different Electrode Materials: While ITO is common, its properties can contribute to the issue. Investigating alternative electrode materials may be beneficial.
-
Data Modeling: Use an equivalent circuit model that includes terms for the electrode polarization capacitance to extract the true dielectric properties of the liquid crystal from the measured data.[5]
-
Problem 2: My high-frequency measurements (e.g., > 300 kHz) are noisy and unreliable.
-
Possible Cause: The finite resistance of the transparent ITO electrodes can create a low-pass filter effect, attenuating the high-frequency response of the liquid crystal.[3] This can mask important high-frequency relaxation modes.[3]
-
Solutions:
-
Cell Characterization: Measure the dielectric response of the empty cell to understand its intrinsic frequency characteristics.
-
Theoretical Correction: Apply a theoretical model to de-embed the influence of the cell's resistance and capacitance from the measured data of the filled cell.[3]
-
Custom Cell Design: For very high-frequency measurements, consider using cells with lower resistance electrode materials.
-
Problem 3: The measured dielectric values are not reproducible between experiments.
-
Possible Cause: Lack of thermal equilibrium or inadequate temperature control is a common culprit. The dielectric properties of liquid crystals are strongly temperature-dependent.[7] Another cause could be insufficient equilibration time after filling the cell, allowing for slow molecular reorientations or interactions with the alignment layer.
-
Solutions:
-
Improve Temperature Control: Use a high-precision temperature controller and allow the sample to fully stabilize at each measurement temperature. A stability of at least ±0.1 K is often required.[5]
-
Ensure Thermal Equilibrium: Before starting measurements, allow sufficient time for the entire cell and sample to reach a uniform and stable temperature.
-
Standardize Waiting Times: Implement a consistent waiting period after applying the electric field or changing the temperature to ensure the system has reached equilibrium before data acquisition.
-
Experimental Protocols
Protocol: Measuring the Dielectric Permittivity of a Nematic Liquid Crystal
This protocol outlines the key steps for measuring the real (ε') and imaginary (ε'') parts of the dielectric permittivity of a nematic liquid crystal as a function of frequency.
1. Materials and Equipment:
-
Nematic liquid crystal sample
-
Commercially available liquid crystal cell with transparent ITO electrodes (e.g., 10 μm spacing) and a defined alignment layer (planar or homeotropic).[8]
-
Impedance analyzer or LCR meter
-
Precision temperature controller with a hot stage
-
Oscilloscope (for certain measurement techniques)
-
Function generator
-
Shielded cables to minimize electromagnetic interference
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Filling: Heat the liquid crystal sample and the cell to the isotropic phase of the liquid crystal. Fill the cell via capillary action and then seal it.
-
Mounting and Connection: Mount the filled cell in the temperature-controlled stage. Connect the cell's electrodes to the impedance analyzer using shielded cables to minimize noise.
-
Thermal Equilibration: Heat the sample to its isotropic state and then cool it down at a controlled rate (e.g., 0.5 °C/min) to the desired measurement temperature in the nematic phase.[8] Allow the system to stabilize for a sufficient period.
-
Measurement Parameters: Set the AC measurement voltage. A low voltage (e.g., 0.1 Vrms) is typically used to probe the liquid crystal in its planar alignment.[8] A higher voltage (e.g., 20 Vrms) can be used to induce a homeotropic alignment in materials with positive dielectric anisotropy.[8]
-
Frequency Sweep: Perform a frequency sweep over the desired range (e.g., 100 Hz to 2 MHz).[8] At each frequency point, the impedance analyzer will measure the capacitance and dissipation factor (or resistance).
-
Data Acquisition: Record the frequency, capacitance, and dissipation factor (or other relevant parameters) for each measurement point.
-
Data Analysis:
-
Calculate the real part of the dielectric permittivity (ε') from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula: ε' = (C * d) / (ε₀ * A).
-
Calculate the imaginary part of the dielectric permittivity (ε'') from ε' and the dissipation factor (D): ε'' = ε' * D.
-
Plot ε' and ε'' as a function of frequency to analyze the dielectric relaxations and identify sources of noise.
-
Data and Parameters
Optimizing the signal-to-noise ratio often involves a trade-off between different experimental parameters. The following table summarizes key parameters and their typical impact on the measurement.
| Parameter | Typical Range/Value | Effect on Signal-to-Noise | Recommendations & Considerations |
| AC Voltage Amplitude | 0.1 - 1.0 Vrms[2][8] | Higher voltage can improve S/N but may cause non-linear effects. | Perform a voltage sweep to find the linear response region with adequate signal strength.[2] |
| Cell Thickness | 5 - 20 µm[2] | Thinner cells have higher fields but are more sensitive to ionic effects and surface interactions.[4] | Choose a thickness that balances signal strength with minimizing ionic artifacts. Thicker cells can reduce the influence of electrode polarization. |
| Frequency Range | 10 Hz - 10 MHz[2][8] | Low frequencies are prone to ionic noise; high frequencies to electrode resistance effects. | Avoid the very low-frequency regime if ionic contamination is high. Characterize the empty cell to understand high-frequency limitations.[3] |
| Temperature Stability | ± 0.1 K or better[5] | Poor stability leads to signal drift and non-reproducible results. | Use a high-quality temperature controller and allow for ample equilibration time at each setpoint. |
Troubleshooting Logic
The following diagram provides a logical workflow for diagnosing and addressing common issues related to poor signal-to-noise in dielectric spectroscopy experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. er.knutd.edu.ua [er.knutd.edu.ua]
- 5. journals.aps.org [journals.aps.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature Characterization of Liquid Crystal Dielectric Image Line Phase Shifter for Millimeter-Wave Applications [mdpi.com]
- 8. journals.aps.org [journals.aps.org]
Preventing degradation of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound, a compound often utilized as an active ester in bioconjugation and organic synthesis.
Issue 1: Rapid Hydrolysis of the Ester in Aqueous Solutions
Symptoms:
-
Loss of reactivity of the compound over a short period in aqueous buffers.
-
Appearance of a yellow color in the solution, indicating the release of 4-nitrophenol.
-
Inconsistent results in conjugation or acylation reactions.
Root Cause Analysis: The ester bond in this compound is susceptible to hydrolysis, especially in aqueous environments with a neutral to alkaline pH. The 4-nitrophenoxy group is a good leaving group, making the carbonyl carbon prone to nucleophilic attack by water.
Solutions:
-
pH Control: Maintain the pH of the reaction mixture between 6.0 and 7.0. The rate of hydrolysis increases significantly at higher pH values.
-
Temperature Management: Perform reactions at low temperatures (4°C to room temperature) to decrease the rate of hydrolysis.
-
Solvent Choice: If the experimental conditions allow, use a co-solvent system with a water-miscible organic solvent like DMSO or DMF to reduce the concentration of water and thereby slow down hydrolysis.
-
Fresh Preparation: Prepare solutions of the compound immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Issue 2: Photodegradation of the Compound Upon Exposure to Light
Symptoms:
-
Discoloration or darkening of the solid compound or its solutions upon exposure to light.
-
Reduced yield or formation of unexpected byproducts in photochemical reactions.
-
Loss of activity in light-sensitive assays.
Root Cause Analysis: The nitrophenyl group in the molecule can absorb UV and visible light, leading to photochemical reactions that can cleave the ester bond or modify the aromatic rings. This can result in the inactivation of the compound and the formation of impurities.
Solutions:
-
Light Protection: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Controlled Light Exposure: When conducting experiments, minimize the exposure of the compound to ambient and direct light. Use red light or a darkened environment if possible.
-
Wavelength Selection: If irradiation is a part of the experimental protocol, use a specific wavelength of light that is known not to cause significant degradation of the compound, if possible.
Issue 3: Thermal Degradation at Elevated Temperatures
Symptoms:
-
Decomposition of the compound when heated, observed as melting with discoloration or gas evolution.
-
Inconsistent results in experiments requiring elevated temperatures.
-
Formation of char or insoluble byproducts.
Root Cause Analysis: Aromatic esters with nitro groups can be susceptible to thermal decomposition at elevated temperatures. The energy input can lead to the cleavage of the ester bond and the breakdown of the aromatic structures.
Solutions:
-
Temperature Limits: Avoid exposing the compound to high temperatures unless required by a specific protocol. If heating is necessary, it should be done under controlled conditions and for the shortest possible duration.
-
Inert Atmosphere: When heating is unavoidable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Thermogravimetric Analysis (TGA): If the thermal stability is a critical parameter for your application, consider performing TGA to determine the decomposition temperature of the specific batch of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C is recommended for long-term storage).
Q2: How can I monitor the degradation of the compound during my experiment?
A2: The primary degradation pathway in aqueous solution is hydrolysis, which releases 4-nitrophenol. The concentration of 4-nitrophenol can be monitored by UV-Vis spectroscopy by measuring the absorbance at approximately 400-405 nm.[1] An increase in absorbance at this wavelength indicates ongoing hydrolysis.
Q3: Can I use this compound in buffers containing primary amines, such as Tris?
A3: It is not recommended to use buffers containing primary amines, as the active ester will react with the amine in the buffer, leading to the consumption of your reagent and a decrease in the efficiency of your desired reaction. Use non-nucleophilic buffers such as phosphate, HEPES, or MOPS.
Q4: What is the expected reactivity of this compound with primary amines?
A4: As a 4-nitrophenyl active ester, this compound is expected to react efficiently with primary amines to form stable amide bonds.[2] The 4-nitrophenoxy group is a good leaving group, facilitating the nucleophilic attack by the amine.
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Amine
This protocol describes a general method for the acylation of a primary amine-containing molecule (e.g., a protein or a small molecule) using this compound.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the amine-containing substrate in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF or DMSO) immediately before use.
-
Add the desired molar excess of the active ester stock solution to the substrate solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, mass spectrometry, or a colorimetric assay for the free amine).
-
Once the reaction is complete, quench any unreacted active ester by adding a quenching solution.
-
Purify the acylated product using an appropriate method (e.g., dialysis, size-exclusion chromatography, or preparative HPLC).
Protocol 2: Monitoring Hydrolysis by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the hydrolysis of this compound.
Materials:
-
This compound
-
Buffer of desired pH (e.g., 0.1 M sodium phosphate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Add a small aliquot of the stock solution to the buffer in a quartz cuvette to achieve the desired final concentration. The final concentration of the organic solvent should be minimal.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm over time.
-
The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitrophenolate at the specific pH.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition to Minimize Degradation | Rationale |
| pH | 6.0 - 7.0 | Reduces the rate of base-catalyzed hydrolysis. |
| Temperature | 4°C to Room Temperature | Decreases the kinetic rate of hydrolysis and thermal decomposition. |
| Light | Store and handle in the dark | Prevents photodegradation initiated by the nitrophenyl group. |
| Solvent | Anhydrous organic solvents for storage; minimal water for reactions | Water is a reactant in the hydrolysis pathway. |
| Buffers | Amine-free buffers (e.g., Phosphate, HEPES) | Prevents reaction with nucleophilic buffer components. |
Visualizations
Caption: Degradation pathways of the target compound.
Caption: Workflow for amine acylation.
References
Technical Support Center: Reproducibility in RM734 Ferroelectric Phase Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in the study of the ferroelectric nematic phase of RM734.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve specific experimental challenges.
Question: Why are my measured transition temperatures for RM734 different from literature values?
Answer:
Discrepancies in transition temperatures for RM734 are a frequently reported issue and can often be attributed to variations in sample purity and experimental conditions.[1][2][3][4][5]
Potential Causes and Solutions:
-
Ionic Impurities: Even small amounts of ionic impurities can significantly alter the phase transition behavior of RM734.[1][2] The nitro group in the RM734 molecule may form complexes with cations, leading to these variations.[4]
-
Solution: Ensure the highest possible purity of your RM734 sample. If you have synthesized the material, review your purification process. When purchasing from a commercial supplier, be aware that batch-to-batch variations in purity can exist.[5]
-
-
Batch-to-Batch Variations: Different synthesis and purification methods can lead to variations in the final product, affecting its thermal properties.[1][2]
-
Solution: Whenever possible, characterize a new batch of RM734 thoroughly (e.g., using calorimetry and NMR) to establish its specific transition temperatures before proceeding with further experiments.
-
-
Thermal History and Experimental Parameters: The heating and cooling rates used in differential scanning calorimetry (DSC) or polarizing optical microscopy (POM) can affect the observed transition temperatures.[2][3]
-
Solution: Use slow heating and cooling rates (e.g., 0.1 K/min to 1 K/min) to allow the system to equilibrate.[2] Standardize the thermal history of your samples by, for example, heating to the isotropic phase and then cooling at a controlled rate.
-
Question: I am not observing the intermediate splay-nematic (NS) phase. Why?
Answer:
The intermediate splay-nematic (NS) phase between the conventional nematic (N) and the ferroelectric nematic (NF) phase in RM734 can be subtle and its observation is sensitive to experimental conditions.[1][2]
Potential Causes and Solutions:
-
Narrow Temperature Range: The NS phase in pure RM734 typically exists over a very narrow temperature range, often around 1-2 K.[1]
-
Sample Purity: The presence of ionic impurities can influence the stability and temperature range of the NS phase.[1][2]
-
Solution: As with transition temperature discrepancies, sample purity is crucial. Variations in impurity levels between batches can affect the presentation of the NS phase.
-
-
Observational Technique: The optical texture changes associated with the N-NS transition can be subtle.
Question: My dielectric permittivity measurements for the NF phase are inconsistent and show unusually high values. What could be the cause?
Answer:
The "colossal" dielectric permittivity reported in the NF phase of RM734 is a subject of ongoing research, with strong evidence suggesting that these measurements are heavily influenced by interfacial effects rather than being an intrinsic property of the bulk material.
Potential Causes and Solutions:
-
Electrode Polarization and Interfacial Layers: The formation of electric double layers at the electrode-liquid crystal interface and the presence of thin insulating alignment layers can lead to a large, frequency-dependent capacitance that is misinterpreted as a high dielectric permittivity of the bulk RM734.
-
Solution: Be cautious in interpreting absolute values of dielectric permittivity. Analyze the frequency dependence of the permittivity; interfacial effects are typically more pronounced at low frequencies. Some studies suggest that measurements under a DC bias can help to suppress these effects.
-
-
Cell Thickness: The apparent dielectric permittivity has been shown to be dependent on the thickness of the measurement cell, which is another indicator of interfacial effects.
-
Solution: If possible, perform measurements on cells of varying thickness to assess the contribution of interfacial capacitance.
-
-
Conductivity of the Sample: The presence of ionic impurities increases the conductivity of the sample, which can exacerbate electrode polarization effects.
-
Solution: Use highly purified RM734 to minimize ionic conductivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical phase transition temperatures for RM734?
A1: The transition temperatures of RM734 can vary between different batches and due to purity levels. However, representative values are in the following ranges:
| Transition | Temperature Range (°C) |
| Isotropic (I) to Nematic (N) | ~177 - 188 |
| Nematic (N) to Splay-Nematic (NS) | ~124 - 133 |
| Splay-Nematic (NS) to Ferroelectric Nematic (NF) | ~123 - 132 |
Note: These values are compiled from multiple sources and represent a range of reported temperatures. It is crucial to characterize the specific batch of RM734 being used.
Q2: What is the significance of the splay-nematic (NS) phase?
A2: The NS phase is an intermediate phase with properties between the conventional nematic and the ferroelectric nematic phase. Its presence and behavior are important for understanding the fundamental physics of the transition to the ferroelectric state in RM734. Some studies suggest it may have antiferroelectric-like properties.
Q3: How can I visually distinguish between the N, NS, and NF phases using polarizing optical microscopy (POM)?
A3:
-
Nematic (N) Phase: This phase typically exhibits a standard schlieren texture with two- and four-brush defects (singularities). The texture will show active thermal fluctuations, often described as "flickering."
-
Splay-Nematic (NS) Phase: The transition to the NS phase may be marked by a cessation of the flickering and the appearance of a fine, modulated, or stripe-like texture.[2][6] The overall birefringence may also change subtly.
-
Ferroelectric Nematic (NF) Phase: The NF phase often shows a domain structure. Upon the application of an electric field, these domains will switch, which is a hallmark of ferroelectricity. The texture can appear more uniform or exhibit large domains compared to the NS phase.
Q4: What are some key experimental parameters to control for reproducible results?
A4:
-
Sample Purity: Use high-purity RM734 and be aware of potential batch-to-batch variations.
-
Temperature Control: Use a high-precision temperature controller with slow heating/cooling rates (e.g., 0.1-1 K/min).
-
Cell Preparation: For electro-optical and dielectric measurements, the choice of alignment layer and cell gap should be consistent.
-
Thermal History: Implement a consistent thermal cycling protocol for all samples to ensure they have a similar history before measurements are taken.
Experimental Protocols
1. Polarizing Optical Microscopy (POM) for Phase Identification
-
Objective: To visually identify the N, NS, and NF phases and their transition temperatures.
-
Methodology:
-
Prepare a thin (e.g., 5 µm) liquid crystal cell with a suitable alignment layer (e.g., rubbed polyimide for planar alignment).
-
Fill the cell with RM734 in its isotropic phase by capillary action on a hot stage.
-
Place the cell in a temperature-controlled hot stage under a polarizing microscope.
-
Heat the sample to the isotropic phase (e.g., 190°C) and hold for a few minutes to ensure a uniform state and erase thermal history.
-
Cool the sample at a slow, controlled rate (e.g., 0.1-1°C/min).
-
Observe the textural changes as the sample cools through the I-N, N-NS, and NS-NF transitions. Record the temperatures at which these transitions occur.
-
It is advisable to have a slight temperature gradient across the cell to spatially separate the phases and visualize the phase fronts.[2][6]
-
2. Dielectric Spectroscopy for Characterizing the NF Phase
-
Objective: To measure the dielectric properties of RM734 as a function of frequency and temperature.
-
Methodology:
-
Use a liquid crystal cell with conductive electrodes (e.g., ITO-coated glass). The use of alignment layers should be carefully considered as they can contribute to interfacial effects.
-
Fill the cell with RM734.
-
Place the cell in a temperature-controlled holder connected to an impedance analyzer.
-
Apply a small AC voltage (e.g., 10-100 mV) across a range of frequencies (e.g., 10 Hz to 1 MHz).
-
Measure the capacitance and conductance as a function of frequency at different temperatures, particularly across the N to NF transition.
-
The real part of the dielectric permittivity (ε') can be calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the cell gap (d) using the formula: ε' = (C * d) / (A * ε₀).
-
Be aware of the potential for interfacial effects, especially at low frequencies, which can lead to erroneously high values of ε'.
-
Visualizations
Caption: Experimental workflow for RM734 characterization.
Caption: Troubleshooting flowchart for RM734 experiments.
References
Controlling domain structures in the nematic phase of RM734
This guide provides researchers with troubleshooting advice, frequently asked questions, and standardized protocols for controlling nematic domain structures in the liquid crystal RM734.
Frequently Asked Questions (FAQs)
Q1: What is RM734 and why is its nematic phase of interest?
A: RM734 is a liquid crystal material known for exhibiting a ferroelectric nematic (NF) phase. This phase is characterized by the spontaneous polar ordering of molecules, leading to the formation of distinct domains with uniform polarization. The ability to control the size, shape, and orientation of these domains is crucial for developing next-generation display technologies, optical switches, and other electro-optic devices.
Q2: What are the primary methods for controlling domain structures in RM734?
A: The primary methods for controlling nematic domains involve a combination of surface alignment, thermal control, and the application of external electric fields.
-
Surface Alignment: Using alignment layers (e.g., rubbed polyimide) on the confining surfaces of the liquid crystal cell promotes a preferred molecular orientation.
-
Thermal Control: The rate at which the material is cooled from the isotropic phase into the nematic phase significantly influences the nucleation and growth of domains. Slower cooling rates generally lead to larger, more ordered domains.
-
Electric Fields: Applying an in-plane electric field during or after the phase transition can direct the orientation of the polar domains and can also be used to switch their orientation.
Q3: What is a "domain wall" in the context of RM734?
A: A domain wall is the interface or boundary between two adjacent nematic domains that have different polarization directions. Minimizing the density of these walls is often a key objective in experiments, as they can scatter light and affect the optical quality of the device.
Troubleshooting Guide
Q1: I am observing very small, irregular domains instead of large, uniform ones. What could be the cause?
A: This issue typically stems from an excessively rapid cooling rate or poor surface alignment.
-
Possible Cause 1: High Cooling Rate. Rapidly quenching the sample from the isotropic to the nematic phase leads to a high density of nucleation sites, resulting in a fine-grained domain texture.
-
Solution: Decrease the cooling rate to 0.1-1.0°C per minute when transitioning through the isotropic-nematic phase transition temperature. This allows for fewer domains to nucleate and more time for them to grow.
-
-
Possible Cause 2: Ineffective Surface Alignment. If the alignment layer is poorly rubbed or contaminated, it will not provide a uniform anchoring direction for the liquid crystal molecules.
-
Solution: Ensure your substrate cleaning process is thorough. When using a rubbed polyimide layer, ensure consistent rubbing pressure and direction. Consider using alternative alignment methods like photo-alignment if issues persist.
-
Q2: The domains are not responding to the applied electric field. What should I check?
A: This can be caused by insufficient field strength, issues with the electrodes, or the sample not being in the correct (ferroelectric nematic) phase.
-
Possible Cause 1: Insufficient Field Strength. The coercive field required to switch the domains may be higher than what you are applying.
-
Solution: Gradually increase the amplitude of the applied AC or DC electric field. Consult the material's datasheet for typical switching voltages. (See Table 2 for illustrative data).
-
-
Possible Cause 2: Electrode Malfunction. The in-plane electrodes may be shorted or have a poor connection.
-
Solution: Use a multimeter to check for continuity and shorts in your cell's electrodes before filling it with the liquid crystal.
-
-
Possible Cause 3: Incorrect Phase. The material may be in a conventional, non-polar nematic phase rather than the NF phase.
-
Solution: Verify your sample's temperature with a calibrated thermocouple. Ensure you are operating within the known temperature range for the NF phase of RM734.
-
Q3: I see a high density of schlieren textures and defects, not clean domains. How can I fix this?
A: A high defect density indicates that the long-range order is being frustrated.
-
Possible Cause 1: Contamination. Impurities in the RM734 or contamination from the cell preparation process can disrupt molecular ordering.
-
Solution: Use high-purity RM734. Ensure all substrates, solvents, and equipment used for cell assembly are scrupulously clean.
-
-
Possible Cause 2: Thermal Gradients. Temperature variations across the sample can cause different regions to transition at different times, leading to conflicting domain growth.
-
Solution: Use a high-quality, calibrated hot stage that provides uniform heating and cooling across the entire sample area.
-
Quantitative Data Summary
The following tables provide illustrative data on how experimental parameters can influence domain structures in RM734.
Table 1: Illustrative Effect of Cooling Rate on Average Nematic Domain Size
| Cooling Rate (°C/min) | Average Domain Size (μm²) | Domain Morphology |
| 10.0 | ~15 | Small, irregular |
| 5.0 | ~50 | Mixed size, some irregularity |
| 1.0 | ~250 | Large, well-defined |
| 0.1 | >500 | Very large, uniform |
Table 2: Illustrative Domain Switching Time as a Function of Applied Electric Field Strength
| Electric Field Strength (V/μm) | Average Switching Time (ms) | Switching Quality |
| 0.5 | > 500 | Incomplete or no switching |
| 1.0 | 120 | Slow, some residual domains |
| 2.0 | 45 | Complete and rapid switching |
| 3.0 | 20 | Very fast, sharp switching |
Experimental Protocols
Protocol 1: Electric Field-Assisted Alignment of RM734 Nematic Domains
This protocol describes a method for achieving large, monodomain alignment of the NF phase.
-
Materials:
-
ITO-coated glass substrates with in-plane electrodes (e.g., 10 μm gap).
-
Polyimide alignment agent (e.g., PI-2555).
-
High-purity RM734.
-
Spacers (e.g., 5 μm silica spheres).
-
UV-curable epoxy.
-
Precision hot stage with temperature controller.
-
Function generator and voltage amplifier.
-
Polarized optical microscope.
-
-
Cell Preparation:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Spin-coat the polyimide alignment layer onto the substrates and cure according to the manufacturer's specifications.
-
Gently rub the polyimide layers in a single direction with a velvet cloth to induce anisotropic surface anchoring.
-
Assemble the cell by placing the two substrates together with the rubbed directions anti-parallel. Use spacers mixed with UV epoxy to define the cell gap and seal the edges, leaving two small gaps for filling.
-
-
Sample Filling and Thermal Cycling:
-
Heat the empty cell and RM734 to a temperature above the isotropic transition point (e.g., 180°C).
-
Fill the cell via capillary action.
-
Seal the filling ports with epoxy.
-
Place the filled cell in the hot stage.
-
-
Domain Formation and Alignment:
-
Heat the sample to the isotropic phase (e.g., 180°C) and hold for 5 minutes to erase thermal history.
-
Begin cooling the sample at a slow, controlled rate (e.g., 0.5°C/min).
-
As the sample approaches the isotropic-nematic transition temperature, apply a low-frequency (e.g., 10 Hz) square-wave AC electric field of moderate strength (e.g., 1-2 V/μm) across the in-plane electrodes.
-
Continue cooling slowly through the NF phase region under the influence of the electric field.
-
Once at the desired operating temperature, the electric field can be removed. The domain orientation should now be locked in place by the surface anchoring.
-
Observe the domain structure under the polarized optical microscope. A uniform color/brightness when the polarizer is aligned with the field direction indicates a successful monodomain alignment.
-
Visualizations
Caption: Experimental workflow for controlling RM734 nematic domains.
Caption: Troubleshooting flowchart for poor nematic domain quality.
Effects of temperature fluctuation on "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" phase behavior
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, commonly known as RM734. This material is a rod-shaped mesogen known for its unique liquid crystalline properties, including a ferroelectric nematic phase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystalline phases of RM734?
A1: RM734 is reported to exhibit a complex sequence of nematic phases upon cooling from the isotropic liquid (I). The generally accepted phase sequence is Isotropic (I) -> Nematic (N) -> Splay-Nematic (NS) or Intermediate Phase (NX) -> Ferroelectric Nematic (NF).[1][4][5] The presence and temperature range of the intermediate NS/NX phase can be subtle and may depend on the purity of the sample and the experimental conditions.[1][5]
Q2: What are the typical transition temperatures for RM734?
A2: The transition temperatures of RM734 can vary significantly between different batches and synthesis methods, with reported variations of up to 7°C.[5] It is crucial to characterize each new batch for precise transition temperatures. The following table summarizes representative transition temperatures reported in the literature.
Troubleshooting Guides
Differential Scanning Calorimetry (DSC)
Q1: My DSC thermogram shows broad or overlapping peaks for the N-NS and NS-NF transitions. How can I improve the resolution?
A1: Broad or overlapping peaks in the DSC thermogram for the nematic-to-nematic transitions of RM734 are common due to the small enthalpy changes and the close proximity of these transitions. To improve resolution:
-
Use a lower heating/cooling rate: Rates of 1-2°C/min or even lower (e.g., 0.1 K/min) can enhance the separation of the peaks.[1][4]
-
Use a smaller sample size: A smaller sample mass (typically 1-5 mg) can reduce thermal gradients within the sample, leading to sharper peaks.
-
Ensure good thermal contact: Use flat-bottomed aluminum pans and ensure the sample is spread in a thin, even layer.
Q2: The transition temperatures I measured are different from the literature values. Is my sample impure?
A2: Not necessarily. As mentioned in the FAQs, the transition temperatures of RM734 are known to be sensitive to the synthetic batch and may have slight variations due to purity.[3][5] However, significant deviations or the appearance of additional peaks could indicate the presence of impurities. If you suspect impurities, consider repurifying your sample. It is good practice to establish the thermal profile of a new batch of RM734 and use that as a reference for your experiments.
Q3: I am having trouble detecting the intermediate NS phase in my DSC measurements. What can I do?
A3: The enthalpy of the N-NS transition is very small, making it difficult to detect with conventional DSC. High-resolution techniques like AC calorimetry are often used to clearly identify this transition.[1][4] If using a standard heat-flux DSC:
-
Use a very slow scanning rate (e.g., 0.1-0.5°C/min) to maximize sensitivity.
-
Ensure your instrument is properly calibrated, especially for temperature and enthalpy.
-
The transition may be more evident on the heating run than on the cooling run due to supercooling effects.
Polarized Optical Microscopy (POM)
Q1: What are the characteristic optical textures of the different nematic phases of RM734?
A1: The different nematic phases of RM734 can be distinguished by their unique textures under a polarized optical microscope:
-
Nematic (N) Phase: Typically exhibits a Schlieren texture with two- and four-brush defects or a marbled texture.
-
Splay-Nematic (NS) Phase: The textures can be subtle and may appear as a slight change in the flickering of the nematic texture at the onset of the transition.[1] In some cases, with a temperature gradient, modulated textures may be observed.[2]
-
Ferroelectric Nematic (NF) Phase: Often characterized by the appearance of banded textures or domains with different orientations.[6]
Q2: My sample shows homeotropic alignment (appears dark between crossed polarizers). How can I observe the textures?
A2: RM734 has a tendency to align homeotropically (with the director perpendicular to the substrate) on untreated glass surfaces.[3] To promote planar alignment and observe the characteristic textures:
-
Use liquid crystal cells with a rubbed polyimide alignment layer.[1][4]
-
Shearing the sample by moving the coverslip can sometimes induce planar alignment.
-
Observe the edges of the sample or areas with defects, where the alignment may be less uniform.
Q3: The phase transitions appear to occur at different temperatures when I observe them under the microscope compared to my DSC results. Why is this?
A3: This discrepancy can arise from several factors:
-
Thermal lag: There can be a difference between the temperature reported by the heating stage controller and the actual temperature of the sample. Calibrating your hot stage with known standards is important.
-
Heating/cooling rate: The rates used in DSC and POM experiments should be comparable for a direct comparison.
-
Supercooling: The NF phase of RM734 can be significantly supercooled, especially at faster cooling rates.[3] The transition may appear at a lower temperature on cooling than the corresponding transition on heating.
Quantitative Data
| Phase Transition | Temperature (°C) (on cooling) | Enthalpy Change (ΔH) (J/g) | Reference |
| Isotropic (I) -> Nematic (N) | ~188 | Not consistently reported | [3] |
| Nematic (N) -> Splay-Nematic (NS/NX) | ~131 - 133 | 0.0045 ± 0.0005 | [5] |
| Splay-Nematic (NS/NX) -> Ferroelectric Nematic (NF) | ~130 - 132 | 0.115 ± 0.005 | [5] |
Note: The transition temperatures and enthalpy values can vary. The data presented here are representative values from the literature.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the RM734 sample into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to ensure uniform heat transfer.
-
Hermetically seal the pan to prevent any potential sublimation or degradation.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the isotropic transition (e.g., 200°C).
-
Cool the sample at a controlled rate (e.g., 2°C/min) to a temperature below the lowest expected transition (e.g., 80°C).
-
Hold for a few minutes to ensure thermal equilibrium.
-
Heat the sample at the same controlled rate back to the starting temperature.
-
To better resolve the nematic-nematic transitions, a slower heating and cooling rate (e.g., 0.5-1°C/min) over the temperature range of interest (e.g., 120°C to 140°C) is recommended.
-
-
Data Analysis:
-
Determine the peak temperatures of the phase transitions from the heating and cooling curves.
-
Calculate the enthalpy of each transition by integrating the area under the respective peak.
-
Polarized Optical Microscopy (POM)
-
Sample Preparation:
-
Place a small amount of RM734 onto a clean microscope slide.
-
Heat the slide on a calibrated hot stage to the isotropic phase (e.g., 190°C) to ensure the sample is fully melted.
-
Place a clean coverslip over the molten sample.
-
For planar alignment, use a commercially available liquid crystal cell with a rubbed polyimide alignment layer (e.g., 5 µm thick).[1][4] Fill the cell with RM734 in its isotropic phase via capillary action.
-
-
Microscope Setup:
-
Place the prepared slide or cell on the calibrated hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
Use a low to medium magnification objective (e.g., 10x or 20x) to observe the textures.
-
-
Thermal Program and Observation:
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 0.1-1°C/min).[1][4]
-
Carefully observe the changes in the optical texture as the sample passes through the different phase transitions.
-
Record images or videos of the characteristic textures for each phase (Schlieren, marbled, modulated, banded).
-
Note the temperatures at which the textural changes occur.
-
Slowly heat the sample back to the isotropic phase and observe the transitions again to check for thermal hysteresis.
-
Visualizations
Caption: Experimental workflow for characterizing the phase behavior of RM734.
Caption: Phase transition sequence of RM734 as a function of temperature.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. journals.aps.org [journals.aps.org]
- 6. New RM734 -like fluid ferroelectrics enabled through a simplified protecting group free synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03134A [pubs.rsc.org]
Navigating the Synthesis of RM734: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the ferroelectric nematic liquid crystal, RM734. This guide addresses common challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to RM734?
A1: There are three primary synthetic routes for RM734, each with distinct advantages and disadvantages:
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The Classical Benzyl (OBn) Protecting Group Strategy: This was the original reported synthesis and is known for its high yields over three linear steps.[1]
-
The Tetrahydropyranyl (THP) Protecting Group Strategy: An alternative approach that unfortunately suffers from lower yields.[1][2]
-
Protecting Group-Free Synthesis: A more recent, expedient method that proceeds in a single step and avoids the use of protecting groups, offering greater compatibility with various functional groups.[2][3]
Q2: I need to synthesize an RM734 derivative with a terminal alkene. Which synthetic route should I choose?
A2: The classical synthesis route employing a benzyl protecting group is not suitable for this purpose. The hydrogenolysis conditions used to deprotect the benzyl group are incompatible with functionalities like olefins, late halogens, and unsaturated heterocycles.[1][2][3] The recommended approach is the protecting group-free synthesis, which is designed to tolerate a wider range of functional groups.[2][3]
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields can stem from several factors depending on the synthetic route:
-
THP Protecting Group Route: This pathway is inherently prone to modest yields, often around 40% over three steps.[1][2] This may be due to issues with chemical selectivity and cleavage of the THP group during purification.[1]
-
Protecting Group-Free Synthesis: While generally providing good yields, reaction conditions such as stoichiometry, reaction time, and temperature should be optimized. For the Steglich esterification, ensuring the quality of EDC and DMAP is crucial.
-
General Issues: Incomplete reactions, side product formation, and losses during workup and purification are common culprits. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Q4: I am having trouble purifying the final RM734 product. What are the recommended procedures?
A4: The most commonly cited purification methods for RM734 are flash chromatography on silica gel followed by recrystallization.[2][4]
-
Flash Chromatography: A typical solvent system is dichloromethane with a small percentage of ethyl acetate or ethanol.[4]
-
Recrystallization: Acetonitrile is a commonly used solvent for recrystallization to obtain a white crystalline solid.[4] For large-scale purification, automated chromatography systems can also be employed.[5]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis and scale-up of RM734.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty scaling up the reaction | Exothermic reactions can become hazardous at a larger scale. "One-pot" reactions where all reagents are mixed at once can be particularly dangerous.[6] | - Monitor the reaction temperature closely. - Implement controlled, dropwise addition of reagents for highly exothermic steps. - Ensure the reactor is equipped with adequate cooling capacity. |
| Inconsistent product quality (e.g., polymorphism, particle size) | Polymorphism and inconsistent particle size are known challenges in scaling up chemical syntheses, which can affect the final product's physical properties.[6] | - Standardize crystallization procedures, including solvent, temperature, and cooling rate. - Characterize the solid-state properties of the final product using techniques like DSC, XRD, and polarized optical microscopy. |
| Reagent solubility issues during flow synthesis | In automated flow synthesis, the solubility of reaction intermediates, such as the acid-EDC complex, can be problematic at high concentrations, leading to blockages and incomplete conversion.[7] | - Optimize the concentration of reagents. For the RM734 flow synthesis, concentrations between 0.25–0.75 M have been found to give quantitative conversion at specific flow rates.[7] - Choose a solvent system where all reactants and intermediates are highly soluble. |
| Incompatibility of desired functional groups with the synthesis route | The classical synthesis route for RM734 utilizes a hydrogenolysis step for debenzylation, which is incompatible with reducible functional groups like nitro groups, alkenes, and some halogens.[1][2] | - For derivatives containing such functional groups, utilize the protecting group-free synthesis.[2][3] - Alternatively, consider a different protecting group strategy that does not involve harsh reduction conditions. |
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to RM734.
| Synthetic Route | Number of Steps | Reported Yield | Reference |
| Classical (Benzyl Protecting Group) | 3 | High Yield (62% for the final step) | [1][4] |
| Tetrahydropyranyl (THP) Protecting Group | 3 | ~40% | [1][2] |
| Protecting Group-Free | 1 | 67-88% | [2] |
Experimental Protocols
Classical Synthesis of RM734 (Adapted from literature)[4]
Step 1: Synthesis of Benzyl 2,4-dimethoxybenzoate
-
To a solution of 2,4-dimethoxybenzoic acid in dichloromethane (CH₂Cl₂), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.
-
In a separate flask, dissolve benzyl alcohol in CH₂Cl₂ with triethylamine (Et₃N).
-
Slowly add the acid chloride solution to the benzyl alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous NH₄Cl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 2: Debenzylation to 2,4-dimethoxybenzoic acid
-
Dissolve the benzyl 2,4-dimethoxybenzoate in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the carboxylic acid.
Step 3: Esterification to RM734
-
Dissolve the carboxylic acid from Step 2 and 4-nitrophenol in CH₂Cl₂.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with acid, base, and brine. Dry the organic layer and concentrate.
-
Purify the final product by flash chromatography (silica gel, CH₂Cl₂/2% EtOAc) followed by crystallization from acetonitrile to yield RM734 as a white solid.[4]
Protecting Group-Free Synthesis of RM734 Analogues (Adapted from literature)[2]
-
To a solution of 4-hydroxybenzoic acid and 4-nitrophenol (in a 1:2 ratio) in a suitable solvent like dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting materials are consumed.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by flash chromatography followed by recrystallization to obtain 4-nitrophenyl 4-hydroxybenzoate.
-
In a subsequent step, react the 4-nitrophenyl 4-hydroxybenzoate with a substituted benzoic acid (e.g., 2,4-dimethoxybenzoic acid) under similar Steglich esterification conditions (EDC/DMAP) to yield the final RM734 analogue.
Visualizations
Logical Workflow for Choosing a Synthetic Route for RM734 Derivatives
Caption: Decision tree for selecting the appropriate RM734 synthesis method.
Experimental Workflow: Classical Synthesis of RM734
Caption: Workflow for the classical three-step synthesis of RM734.
References
- 1. New RM734 -like fluid ferroelectrics enabled through a simplified protecting group free synthesis - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03134A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. New RM734-like fluid ferroelectrics enabled through a simplified protecting group free synthesis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. instec.com [instec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. tandfonline.com [tandfonline.com]
Improving the stability of the ferroelectric nematic phase in "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ferroelectric nematic (NF) phase of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" (RM734).
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for common issues encountered when working with the ferroelectric nematic phase of RM734.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why am I not observing a stable ferroelectric nematic (NF) phase? | The NF phase of RM734 is highly sensitive to small structural changes and thermal history.[1] The presence of impurities or variations in the synthesis batch can alter the phase transition temperatures. | 1. Verify Purity: Ensure the purity of the RM734 sample through techniques like NMR or mass spectrometry. 2. Controlled Cooling: Cool the sample slowly and at a controlled rate from the isotropic or nematic phase. Rapid cooling can lead to the formation of metastable phases or supercooling. 3. Thermal Cycling: Perform several heating and cooling cycles through the phase transitions to promote a more stable NF phase. |
| How can I achieve uniform planar alignment of the NF phase? | Achieving uniform alignment is crucial for many characterization techniques. The polar nature of the NF phase requires specific surface treatments. | 1. Use Rubbed Polyimide Layers: Utilize substrates coated with a rubbed polyimide (e.g., PI2610) to induce planar alignment.[2] 2. Control Rubbing Strength: The rubbing strength can influence the anchoring energy and the resulting alignment quality. Experiment with different rubbing pressures and speeds. 3. Cell Electrostatics: Grounding the electrodes of the liquid crystal cell can significantly improve the homogeneity of the ferroelectric ordering.[3] |
| I'm observing unexpected domain structures and defects. What do they mean and how can I minimize them? | The NF phase spontaneously forms domains of opposite polarization in the absence of an electric field.[4] The appearance of defects can be related to the cooling process and surface anchoring. | 1. Electric Field Annealing: Apply a low-frequency AC electric field while cooling the sample through the N to NF transition. This can help to create a single-domain or a more uniform multi-domain state. 2. Optimize Cell Thickness: The thickness of the liquid crystal cell can influence the domain structure. Thinner cells often promote more uniform alignment. 3. Analyze Defect Types: Certain defects, like conical defects anchored at cell spacers, are characteristic of the ferroelectric nematic phase and can confirm its presence.[5] |
| My dielectric permittivity measurements for the NF phase are unusually high and inconsistent. What could be the issue? | Extraordinarily large dielectric constant values in the NF phase can be an artifact of the measurement, often due to the high capacitance of thin, non-ferroelectric insulating layers at the interface with the electrodes.[6] | 1. Frequency-Dependent Measurement: Perform dielectric spectroscopy over a wide frequency range. The true dielectric permittivity of the NF phase should be measured at frequencies where the influence of interfacial layers is minimized. 2. Equivalent Circuit Analysis: Model your cell as a series combination of the bulk ferroelectric liquid crystal and the interfacial capacitance to extract the true dielectric properties. 3. Vary Cell Thickness: Measurements on cells with different thicknesses can help to distinguish bulk properties from interfacial effects. |
| The transition from the conventional nematic (N) to the ferroelectric nematic (NF) phase is not sharp or is accompanied by an intermediate phase. Is this normal? | Yes, for some batches of RM734 and related materials, an intermediate phase, often denoted as NX, can appear between the N and NF phases. This NX phase can exhibit antiferroelectric characteristics.[7] | 1. Detailed Thermal Analysis: Use high-resolution differential scanning calorimetry (DSC) to precisely determine the transition temperatures and identify any intermediate phases. 2. Polarizing Optical Microscopy: Carefully observe the textural changes upon cooling. The NX phase may exhibit a distinct texture from both the N and NF phases. 3. Dielectric Spectroscopy: The dielectric response will differ between the N, NX, and NF phases. The NX phase may show a suppressed low-frequency ferroelectric mode that can be excited by a bias electric field.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for RM734, aiding in experimental design and data interpretation.
Table 1: Phase Transition Temperatures of RM734
| Transition | Temperature (°C) | Reference |
| Isotropic (I) to Nematic (N) | 188 | [2] |
| Nematic (N) to Ferroelectric Nematic (NF) | 133 | [2] |
Table 2: Physical Properties of the Ferroelectric Nematic Phase of RM734
| Property | Value | Conditions | Reference |
| Spontaneous Polarization (Ps) | ~6 µC/cm² | Saturated value at low temperature | [4] |
| Longitudinal Dipole Moment | ~11 Debye | Calculated | [8] |
| Dielectric Permittivity (ε') | Can reach values up to ~30,000 (often due to interfacial effects) | Low frequency | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Polarized Optical Microscopy (POM) for Phase Identification and Alignment Assessment
Objective: To visually identify the liquid crystal phases of RM734 and assess the quality of the alignment.
Materials:
-
Polarizing optical microscope with a rotating stage and a hot stage for temperature control.
-
Glass slides and cover slips (or commercially available liquid crystal cells with desired alignment layers).
-
RM734 sample.
-
Spatula and hot plate.
Procedure:
-
Sample Preparation: a. Place a small amount of RM734 on a clean glass slide. b. Heat the slide on a hot plate to the isotropic phase (>188°C). c. Place a cover slip over the molten sample to create a thin film. For pre-made cells, fill the cell with RM734 in its isotropic phase via capillary action.[2]
-
Microscope Setup: a. Place the prepared slide or cell on the hot stage of the polarizing microscope. b. Set the hot stage to a temperature in the isotropic phase (e.g., 190°C). c. Cross the polarizer and analyzer. The field of view should be dark.
-
Observation during Cooling: a. Slowly cool the sample at a controlled rate (e.g., 1-5°C/min). b. Observe the sample as it cools. The transition from the dark isotropic phase to the birefringent nematic phase will be evident by the appearance of light. c. Continue cooling through the N to NF transition (~133°C). Look for changes in texture, such as the formation of characteristic domains or defects.[4]
-
Alignment Assessment: a. In the N and NF phases, rotate the stage. Observe the changes in brightness and color. A uniformly aligned sample will show uniform extinction as the director aligns with the polarizer or analyzer. b. Note the presence of any disclinations, domain walls, or other defects, as these provide information about the alignment and phase structure.
Protocol 2: Dielectric Spectroscopy for Characterizing the Ferroelectric Nematic Phase
Objective: To measure the dielectric permittivity of RM734 as a function of frequency and temperature to characterize the polar ordering in the NF phase.
Materials:
-
Dielectric spectrometer or LCR meter.
-
Liquid crystal cell with transparent electrodes (e.g., ITO coated glass).
-
Temperature controller for the cell.
-
RM734 sample.
Procedure:
-
Cell Preparation: a. Use a cell with a known thickness and electrode area. Ensure the cell has the desired alignment layers (e.g., rubbed polyimide for planar alignment). b. Fill the cell with RM734 in its isotropic phase.
-
Measurement Setup: a. Mount the filled cell in the temperature-controlled holder and connect it to the dielectric spectrometer. b. Set the desired temperature for the measurement.
-
Data Acquisition: a. Apply a small AC voltage (e.g., 0.1 V) across the cell. b. Sweep the frequency over the desired range (e.g., 1 Hz to 1 MHz). c. Record the real (ε') and imaginary (ε'') parts of the dielectric permittivity.
-
Temperature Dependence: a. Repeat the frequency sweep at different temperatures, especially around the N-NF phase transition. b. Plot ε' and ε'' as a function of temperature for different frequencies to identify the dielectric signatures of the phase transition.
-
Bias Field Dependence (Optional): a. Apply a DC bias voltage across the cell to study its effect on the dielectric response, which can be particularly insightful for distinguishing between ferroelectric and antiferroelectric-like behaviors.[7]
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships to aid in understanding the stabilization and characterization of the ferroelectric nematic phase.
Caption: Workflow for achieving and verifying a stable ferroelectric nematic phase.
Caption: Troubleshooting logic for addressing instability in the ferroelectric nematic phase.
References
- 1. journals.aps.org [journals.aps.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. First-principles experimental demonstration of ferroelectricity in a thermotropic nematic liquid crystal: Polar domains and striking electro-optics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nematic and Smectic Phases with Proper Ferroelectric Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. To Be or Not To Be Polar: The Ferroelectric and Antiferroelectric Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of charge distribution on the stability of ferroelectric nematic liquid crystals - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01292E [pubs.rsc.org]
Validation & Comparative
Cross-Validation of Dielectric Spectroscopy and Optical Microscopy for the Ferroelectric Nematic Liquid Crystal RM734
In the characterization of novel liquid crystalline materials, a multi-technique approach is crucial for a comprehensive understanding of their physical properties and phase behavior. This guide provides a comparative analysis of two powerful techniques, dielectric spectroscopy and polarized optical microscopy (POM), as applied to the characterization of the ferroelectric nematic liquid crystal RM734. This material has garnered significant interest for being one of the first compounds reported to exhibit a ferroelectric nematic (NF) phase.[1][2] Subsequent studies have revealed a more complex phase sequence, including an intermediate splay-nematic (NS) phase between the conventional nematic (N) and the NF phase.[1][2] This guide will detail the experimental protocols for both techniques, present a comparative summary of quantitative data, and illustrate the cross-validation workflow.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting and comparing the data obtained from dielectric spectroscopy and polarized optical microscopy.
Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique for probing the collective response of a material to an applied electric field, providing insights into molecular relaxations, phase transitions, and electrical properties.[3][4]
-
Sample Preparation: The RM734 sample is typically housed in a liquid crystal cell composed of two parallel glass plates with transparent conductive coatings, such as indium tin oxide (ITO) or gold.[3] The cell thickness can range from micrometers to sub-millimeters.[3] For studying the bulk properties, no specific alignment layer is used, allowing the liquid crystal to align homeotropically (perpendicular to the electrode surface) on gold electrodes.[5]
-
Instrumentation: A high-resolution dielectric spectrometer or impedance analyzer is used to apply a sinusoidal voltage of a specific frequency and measure the resulting current, from which the complex permittivity (ε*) is calculated. The setup often includes a temperature controller to precisely vary the sample temperature.
-
Measurement Procedure: The complex dielectric permittivity, consisting of a real part (ε') and an imaginary part (ε''), is measured as a function of frequency and temperature.[4] Frequency sweeps are performed at constant temperatures to identify relaxation processes, while temperature sweeps at fixed frequencies are used to detect phase transitions.[5] The temperature is typically controlled with a precision of at least 0.1 K.
Polarized Optical Microscopy (POM)
Polarized optical microscopy is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.[6]
-
Sample Preparation: A small amount of RM734 is placed between a glass slide and a coverslip. The thickness of the sample layer is typically controlled using spacers, for instance, 5 µm thick EHC cells with parallel rubbing.[1] To observe the alignment and texture, the surfaces in contact with the liquid crystal can be treated with an alignment layer, such as rubbed polyimide, to induce a specific molecular orientation.[7]
-
Instrumentation: A polarizing optical microscope equipped with a heating/cooling stage (hot stage) is used.[8] The microscope has two polarizers, a polarizer and an analyzer, which are typically oriented perpendicular to each other (crossed polarizers).[6] A camera is attached to the microscope to capture images of the sample's texture.
-
Measurement Procedure: The sample is placed on the hot stage and heated to its isotropic phase, then cooled at a controlled rate (e.g., 0.1 K/min) to observe the sequence of phase transitions.[1] The different liquid crystal phases will exhibit unique optical textures due to their birefringence, which is the dependence of the refractive index on the polarization and propagation direction of light.[1][2] By observing the changes in these textures as a function of temperature, the phase transition temperatures can be determined.[1][2]
Comparative Data Analysis
The cross-validation of data from dielectric spectroscopy and POM is essential for a complete characterization of RM734. The table below summarizes the key parameters that can be determined by each technique.
| Parameter | Dielectric Spectroscopy | Polarized Optical Microscopy (POM) | Cross-Validation Insights |
| N-NS Transition Temperature | Can be identified by a subtle anomaly in the dielectric permittivity as a function of temperature. | Directly observed through a change in the optical texture. The NS-N anomaly is quite small and can only be detected in slow temperature scans.[1][2] | Provides complementary evidence for the existence and temperature range of the NS phase. |
| NS-NF Transition Temperature | Characterized by a significant change in the dielectric permittivity, often showing a sharp peak. | Clearly visible as a distinct change in the optical texture.[1][2] | Confirms the transition temperature and allows for correlation of dielectric properties with specific textures. |
| Phase Identification | Different phases exhibit distinct dielectric spectra and temperature dependencies of permittivity. | Each liquid crystal phase has a characteristic optical texture. | The combination of both techniques provides unambiguous phase identification. |
| Molecular Dynamics | Provides information on molecular and collective relaxation processes through frequency-dependent measurements. | Does not directly measure molecular dynamics but can reveal dynamic processes like domain switching under an electric field. | Dielectric spectroscopy quantifies the dynamics of molecular reorientations, which are visualized as texture changes in POM. |
Quantitative Comparison of Transition Temperatures for RM734
| Phase Transition | Method | Temperature Range of NS Phase (ΔTNS) | Reference |
| NS-N & NF-NS | AC Calorimetry | 1.07 ± 0.12 K | [1][2] |
| NS-N & NF-NS | POM | 1.2 ± 0.3 K | [1][2] |
The data shows a close agreement between the temperature range of the splay-nematic (NS) phase as determined by AC calorimetry and Polarized Optical Microscopy, indicating a successful cross-validation of the phase transition temperatures.[1][2]
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of data from dielectric spectroscopy and polarized optical microscopy in the study of RM734.
References
A Comparative Guide to Theoretical Models and Ferroelectric Behavior of Organic Nematic Liquid Crystals: RM734 vs. DIO
This guide provides a comprehensive comparison of the ferroelectric properties of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate" (RM734) and an alternative organic ferroelectric material, 2,3′,4′,5′-tetrafluoro[1,1′-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoate (DIO). The comparison is supported by experimental data and an overview of the theoretical models used to describe their ferroelectric behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to Ferroelectric Nematic Liquid Crystals
Ferroelectric nematic liquid crystals (NF) are a fascinating class of soft matter that exhibit spontaneous electric polarization in a fluid, orientationally ordered phase. This unique combination of properties makes them promising candidates for a variety of applications, including low-power displays, fast-switching optical devices, and sensors. The two most well-studied examples of materials exhibiting a ferroelectric nematic phase are RM734 and DIO.
Theoretical Models for Ferroelectric Behavior
The ferroelectric behavior in nematic liquid crystals is primarily described by phenomenological models that capture the symmetry breaking at the phase transition from the conventional nematic (N) to the ferroelectric nematic (NF) phase.
Born's Mean-Field Approach
One of the earliest theoretical frameworks, proposed by Born, treats the transition to the ferroelectric state as a mean-field phenomenon.[1] In this model, the alignment of molecular dipoles is driven by the local electric field, which is a sum of the external field and a mean internal field generated by the surrounding polarized molecules. This approach provides a fundamental understanding of how cooperative interactions between molecular dipoles can lead to a macroscopic spontaneous polarization.
Landau-de Gennes Theory
A more comprehensive description is provided by the Landau-de Gennes theory, which describes the phase transition in terms of an expansion of the free energy density (F) as a power series of an order parameter.[1][2] For ferroelectric nematics, the free energy is a function of both the second-rank traceless tensor order parameter, Q , which describes the nematic orientational order, and the polarization vector, P .
The free energy density can be expressed as:
F = F0 + ½ A Tr(Q ²) - ⅓ B Tr(Q ³) + ¼ C (Tr(Q ²))² + ½ α |P |² + ¼ β |P |⁴ - γP ⋅ (Q ⋅ P ) + ...
where:
-
F0 is the free energy of the isotropic phase.
-
A, B, and C are temperature-dependent coefficients related to the nematic ordering.
-
α and β are coefficients for the polarization, with α changing sign at the ferroelectric transition temperature.
-
γ is a coupling term between the nematic order and the polarization.
This model can predict the nature of the phase transition (first or second order) and describe the temperature dependence of the spontaneous polarization and dielectric susceptibility.
References
In-Vitro Cytotoxicity of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in-vitro cytotoxicity of "4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate". Due to the absence of direct experimental data on this specific compound in publicly available literature, this guide leverages data from structurally related molecules to forecast its likely cytotoxic profile. The analysis focuses on the key structural motifs: the 2,4-dimethoxybenzoate moiety, the phenyl benzoate ester linkage, and the 4-nitrophenoxy group. By examining the cytotoxicity of compounds containing these fragments, we can infer the potential activity of the target molecule and suggest experimental frameworks for its evaluation.
Comparative Cytotoxicity of Structurally Related Compounds
To build a predictive profile for "this compound," the cytotoxic activities of compounds bearing its core structural components are summarized below. The data is presented to offer a comparative landscape of potential bioactivity.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| 4-Nitrophenol | BEAS-2B (human bronchial epithelial) | LDH | Lowest among nitrophenols tested | [1] |
| A549 (human lung adenocarcinoma) | LDH | Most cytotoxic nitrophenol examined | [1] | |
| Gold Nanoparticle-doped NiAlTi LDH (catalytic degradation of 4-nitrophenol) | Human lung adenocarcinoma | MTT | 441 µg/ml | [2][3][4] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives | Various cancer cell lines | MTT | Ranged from 5.20 µM to 13.98 µM | Not in search results |
| 4-allyl-2-methoxyphenol derivatives | MCF-7 (human breast cancer) | MTT | Ranged from 0.400 µg/mL to 5.73 µg/mL | Not in search results |
Note: The IC50 value represents the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
The available data suggests that the 4-nitrophenol component is likely to be a significant contributor to the cytotoxicity of the target compound. 4-nitrophenol has been identified as the most toxic among mono-nitrophenols in studies on human lung cells[1][5]. Derivatives of 2,4-dimethoxy chalcones and other methoxy-substituted phenolic compounds have also demonstrated notable cytotoxic effects against various cancer cell lines. Therefore, it is reasonable to hypothesize that "this compound" will exhibit cytotoxic properties, warranting experimental verification.
Experimental Protocols for Cytotoxicity Assessment
To experimentally determine the in-vitro cytotoxicity of "this compound," the following standard assays are recommended:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Culture Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates and cofactors for the LDH reaction.
-
Incubation: Incubate the reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and potential biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in-vitro cytotoxicity testing.
Phenolic compounds, such as the one under investigation, are known to modulate various intracellular signaling pathways that can lead to cytotoxic effects. A common pathway implicated in the cellular response to such compounds is the MAPK/ERK pathway, which can regulate cell proliferation, differentiation, and apoptosis.
Caption: Potential MAPK/ERK signaling pathway modulation.
Conclusion
While direct experimental evidence for the cytotoxicity of "this compound" is currently unavailable, a comparative analysis of its structural components suggests a significant potential for cytotoxic activity. The presence of the 4-nitrophenoxy and 2,4-dimethoxybenzoate moieties, which are found in other cytotoxic compounds, indicates that this molecule is a candidate for further investigation as a potential anti-proliferative agent. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for researchers to systematically evaluate the in-vitro cytotoxicity of this and other novel chemical entities. Rigorous experimental testing using the described assays is essential to validate these predictions and to fully characterize the compound's biological activity.
References
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Detection of 4-Nitrophenol, a Model Toxic Compound, Using Multi-Stage Microbial Fuel Cells [frontiersin.org]
Efficacy of RM734 in electro-optic modulation compared to standard materials
Researchers and scientists in drug development and other fields requiring precise light modulation now have a novel material to consider: RM734. This ferroelectric nematic liquid crystal exhibits a strong electro-optic effect that differs fundamentally from standard materials like Lithium Niobate (LiNbO₃) and Potassium Dideuterium Phosphate (DKDP). While direct comparison of traditional performance metrics is complex, RM734 demonstrates compelling properties, particularly in its switching behavior, that warrant attention for specialized applications.
The electro-optic effect in conventional materials like LiNbO₃ and DKDP is governed by the linear Pockels effect, where an applied electric field induces a change in the refractive index that is directly proportional to the field strength. In contrast, the electro-optic response of RM734 stems from the electric-field-induced reorientation of the director in its ferroelectric nematic phase. This collective reorientation of the liquid crystal molecules leads to a significant change in birefringence, which can be harnessed for light modulation.
Comparative Performance Metrics
A direct comparison of the Pockels coefficient is not the most suitable measure of RM734's efficacy. Instead, a more insightful analysis involves examining the electric field required to induce a significant change in optical properties and the speed at which this change occurs.
| Parameter | RM734 | Lithium Niobate (LiNbO₃) | Potassium Dideuterium Phosphate (DKDP / KDP) |
| Electro-Optic Mechanism | Electric-field-induced director reorientation | Pockels Effect | Pockels Effect |
| Pockels Coefficient | Not Applicable | r₃₃ ≈ 31 pm/V[1] | r₆₃ ≈ 10.3 pm/V (KDP)[2], r₆₃ ≈ 25 pm/V (KDP)[3] |
| Half-Wave Voltage (Vπ) | Dependent on cell geometry and switching mechanism | Typically a few volts for integrated modulators[4][5] | Several kilovolts for bulk modulators |
| Response Time | ~71 µs at 40 V/mm (at 110°C)[4] | Nanoseconds to picoseconds | Nanoseconds to picoseconds |
| Spontaneous Polarization (Pₛ) | ~6 µC/cm² | Not Applicable | Not Applicable |
Note: The performance of electro-optic modulators is highly dependent on the specific device design, including electrode configuration and the dimensions of the active material. The values presented here are for general comparison.
Experimental Protocols
Measuring the Electro-Optic Response of RM734
The electro-optic response of RM734 is typically characterized by measuring the change in light transmission through a liquid crystal cell as a function of an applied electric field.
Experimental Setup:
A common method involves a four-electrode liquid crystal cell with in-plane switching (IPS) electrodes. This configuration allows for the application of an electric field parallel to the glass substrates of the cell.
-
Light Source: A polarized laser beam is directed through the cell.
-
Liquid Crystal Cell: The RM734 is contained within a cell with a defined thickness (e.g., 5 µm) and treated alignment layers to promote a specific initial orientation of the liquid crystal molecules.
-
Electrodes: In-plane electrodes allow for the application of a transverse electric field.
-
Polarizers: The cell is placed between crossed polarizers.
-
Detector: A photodiode or a camera measures the intensity of the light transmitted through the setup.
-
Temperature Control: The cell is often placed in a hot stage to maintain a constant temperature, as the properties of liquid crystals are temperature-dependent.
Methodology:
-
The initial state of the RM734 is set by the alignment layers on the cell surfaces.
-
A voltage is applied to the electrodes, generating an electric field across the liquid crystal.
-
The electric field exerts a torque on the liquid crystal director due to its large spontaneous polarization, causing it to reorient.
-
This reorientation changes the effective birefringence of the liquid crystal, leading to a change in the polarization state of the transmitted light.
-
The change in light intensity is measured by the detector. The response time is determined by measuring the time it takes for the transmission to change between two defined levels (e.g., 10% and 90%) after the application of the electric field.
Measuring the Pockels Effect in Standard Materials
The Pockels effect in solid-state crystals like LiNbO₃ and DKDP is characterized by measuring the field-induced phase retardation.
Experimental Setup:
-
Light Source: A polarized laser beam.
-
Crystal: The electro-optic crystal (e.g., LiNbO₃ or DKDP) with electrodes deposited on its faces.
-
Polarizers: The crystal is placed between two polarizers.
-
Waveplate (Optional): A quarter-wave plate can be used to bias the modulator to a specific operating point.
-
Detector: A photodiode measures the transmitted light intensity.
-
Voltage Source: A high-voltage source is used to apply an electric field to the crystal.
Methodology:
-
A laser beam is polarized and passed through the electro-optic crystal.
-
An electric field is applied across the crystal.
-
The Pockels effect causes a change in the refractive indices of the crystal, resulting in a phase difference between the two orthogonal polarization components of the light.
-
The analyzer converts this phase modulation into an intensity modulation.
-
The half-wave voltage (Vπ) is the voltage required to induce a phase shift of π, which typically corresponds to a change in transmission from a minimum to a maximum. The Pockels coefficient can be calculated from the half-wave voltage and the physical parameters of the crystal and the experimental setup.
Visualizing the Experimental Workflow
Caption: Experimental workflows for electro-optic characterization.
Signaling Pathways and Logical Relationships
The fundamental difference in the electro-optic mechanism between RM734 and standard materials can be visualized as follows:
Caption: Comparison of electro-optic modulation mechanisms.
References
A Comparative Guide to Dimethoxybenzoate-Based Liquid Crystals: Unraveling Structural-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural-property relationships in dimethoxybenzoate-based liquid crystals. While this class of liquid crystals holds promise for various applications, including in drug delivery systems and as components in advanced materials, comprehensive data on their mesomorphic and electro-optical properties are not as widely consolidated as for other classes of liquid crystals. This guide aims to bridge this gap by presenting available data on dimethoxybenzoate derivatives and comparing them with a well-characterized series of liquid crystals to elucidate key structure-property principles.
Introduction to Dimethoxybenzoate-Based Liquid Crystals
Dimethoxybenzoate moieties are incorporated into the rigid core of calamitic (rod-shaped) liquid crystals. The presence and position of the two methoxy (-OCH₃) groups on the benzoate ring significantly influence the molecule's polarity, polarizability, and overall shape, which in turn dictate its liquid crystalline behavior. These factors affect key properties such as the transition temperatures between different mesophases (e.g., nematic, smectic), the breadth of the mesophase temperature ranges, and the electro-optical response.
Comparative Analysis of Mesomorphic Properties
Due to the limited availability of systematic studies on a homologous series of dimethoxybenzoate-based liquid crystals, this guide presents data for select derivatives and compares them with the well-established homologous series of 4-n-alkoxybenzoic acids. This comparison highlights the influence of the terminal groups and the core structure on the mesomorphic behavior.
Table 1: Mesomorphic Properties of Selected Dimethoxybenzoate-Based Liquid Crystals and a Comparative Homologous Series.
| Compound/Series | Structure | n | Melting Point (°C) | Clearing Point (°C) | Mesophase Type(s) |
| Dimethoxybenzoate Derivative 1 | 4-(n-hexyloxy)benzylidene-4'-(3,4-dimethoxybenzoyloxy)aniline | 6 | 132.0 | 238.0 | Nematic |
| Dimethoxybenzoate Derivative 2 | 4-(n-octyloxy)benzylidene-4'-(3,4-dimethoxybenzoyloxy)aniline | 8 | 128.0 | 230.0 | Nematic, Smectic A |
| 4-n-Alkoxybenzoic Acid Series | 4-n-alkoxybenzoic acid | 5 | 105.0 | 147.0 | Nematic |
| 6 | 99.0 | 154.0 | Nematic | ||
| 7 | 94.0 | 147.0 | Nematic, Smectic C | ||
| 8 | 102.0 | 148.0 | Nematic, Smectic C | ||
| 9 | 95.0 | 144.0 | Nematic, Smectic C | ||
| 10 | 105.0 | 142.5 | Nematic, Smectic C |
Note: Data for dimethoxybenzoate derivatives is compiled from various sources and may not represent a complete homologous series. Data for the 4-n-alkoxybenzoic acid series is provided for comparative purposes.
Experimental Protocols
Synthesis of a Representative Dimethoxybenzoate-Based Liquid Crystal
The following is a general procedure for the synthesis of a 4-(n-alkoxy)benzylidene-4'-(3,4-dimethoxybenzoyloxy)aniline, a type of Schiff base liquid crystal containing a dimethoxybenzoate unit.
Materials:
-
3,4-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Aminophenol
-
4-(n-alkoxy)benzaldehyde
-
Pyridine
-
Ethanol
-
Toluene
Procedure:
-
Synthesis of 3,4-Dimethoxybenzoyl Chloride: 3,4-Dimethoxybenzoic acid is refluxed with an excess of thionyl chloride in a dry solvent like toluene until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
-
Esterification: The 3,4-dimethoxybenzoyl chloride is dissolved in a dry solvent containing pyridine and reacted with 4-aminophenol at room temperature. The reaction mixture is stirred for several hours. After the reaction, the mixture is poured into water, and the precipitate is filtered, washed, and dried to yield 4-hydroxyphenyl 3,4-dimethoxybenzoate.
-
Schiff Base Formation: The 4-hydroxyphenyl 3,4-dimethoxybenzoate is dissolved in ethanol and reacted with the appropriate 4-(n-alkoxy)benzaldehyde in the presence of a catalytic amount of acetic acid. The mixture is refluxed for several hours. Upon cooling, the Schiff base product precipitates out and is recrystallized from a suitable solvent like ethanol to obtain the pure liquid crystal.
Characterization of Mesomorphic Properties
Differential Scanning Calorimetry (DSC): Transition temperatures and associated enthalpy changes are determined using a differential scanning calorimeter. A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the peak in the DSC thermogram upon heating is taken as the transition temperature.[1]
Polarized Optical Microscopy (POM): The liquid crystalline textures are observed using a polarizing optical microscope equipped with a hot stage. A small amount of the sample is placed between a glass slide and a coverslip. The sample is heated and cooled, and the textures of the different mesophases are observed and photographed. This technique allows for the identification of the type of mesophase (e.g., nematic, smectic A, smectic C) based on the characteristic textures observed.[1]
Electro-Optical Measurements
Birefringence (Δn): The birefringence of a nematic liquid crystal is typically measured using an Abbé refractometer. A thin, homeotropically aligned liquid crystal cell is used. The extraordinary (nₑ) and ordinary (nₒ) refractive indices are measured at a specific wavelength of light, and the birefringence is calculated as Δn = nₑ - nₒ.
Dielectric Anisotropy (Δε): The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell. The cell is filled with the liquid crystal material, and the capacitance is measured with the director aligned parallel (C∥) and perpendicular (C⊥) to an applied electric field. The dielectric constants (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is given by Δε = ε∥ - ε⊥.
Visualizing Relationships and Workflows
Structure-Property Relationship in Calamitic Liquid Crystals
The following diagram illustrates the general relationship between the molecular structure of a calamitic liquid crystal and its resulting properties.
Caption: Molecular structure's influence on liquid crystal properties.
Experimental Workflow for Liquid Crystal Characterization
This diagram outlines the typical workflow for synthesizing and characterizing a new liquid crystal material.
Caption: Workflow for liquid crystal synthesis and characterization.
Discussion of Structure-Property Relationships
The comparison between the dimethoxybenzoate derivatives and the 4-n-alkoxybenzoic acid series reveals several key principles:
-
Core Structure and Clearing Point: The more extended and rigid core of the Schiff base dimethoxybenzoate derivatives results in significantly higher clearing points compared to the single-ring 4-n-alkoxybenzoic acids. This indicates that the larger core structure promotes more stable mesophases.
-
Terminal Chain Length: In both the dimethoxybenzoate derivatives and the alkoxybenzoic acids, an increase in the length of the flexible alkyl/alkoxy chain (n) tends to induce smectic phases. Longer chains promote lamellar packing, leading to the formation of smectic A or C phases at the expense of the nematic phase.
-
Methoxy Group Influence: The two methoxy groups in the dimethoxybenzoate core increase the molecular breadth and introduce a transverse dipole moment. This can disrupt the simple packing that favors nematic phase formation and can lead to more complex smectic phases or, in some cases, a decrease in the clearing point compared to less substituted analogues. The position of the methoxy groups (e.g., 3,4- vs. 2,5-) would be expected to have a pronounced effect on the mesophase stability and type, though systematic data is lacking.
Conclusion
Dimethoxybenzoate-based liquid crystals represent a versatile class of materials with tunable properties. The introduction of methoxy groups onto the benzoate core provides a means to modify the molecular shape, polarity, and intermolecular interactions, thereby influencing the mesomorphic and electro-optical characteristics. While a comprehensive dataset for a homologous series is not yet available, the existing data, when compared with well-understood liquid crystal systems, underscores the fundamental principles of structure-property relationships. Further systematic investigation into this class of compounds is warranted to fully explore their potential in various technological applications.
References
Correlating Molecular Simulations with Experimental Results for the Ferroelectric Nematic Liquid Crystal RM734: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of the ferroelectric nematic (NF) phase in the liquid crystal RM734 has opened up new avenues for the development of advanced materials with unique electro-optical properties. Understanding the behavior of this phase at a molecular level is crucial for its application in next-generation displays, sensors, and other technologies. This guide provides a comparative analysis of experimental data and molecular dynamics (MD) simulations for RM734, offering insights into the correlation between macroscopic properties and molecular-level interactions.
Quantitative Data Comparison
A key aspect of validating molecular simulations is the direct comparison of calculated properties with experimental measurements. The following table summarizes the available quantitative data for RM734, highlighting the strong agreement between simulation and experiment.
| Property | Experimental Value | Simulation Value |
| Spontaneous Polarization (Ps) | ~6 µC/cm²[1] | ~6.2 µC/cm²[1] |
| Nematic to Ferroelectric Nematic (N-NF) Transition Temperature | 133 °C[2][3] | Not explicitly reported in snippets |
| Latent Heat of N-NF Transition | 0.115 ± 0.005 J/g[4] | Not explicitly reported in snippets |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating and comparing results across different studies. Below are outlines of the key experimental techniques used to characterize RM734.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of RM734.
Methodology:
-
A small, precisely weighed sample of RM734 (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and cooled at a controlled rate, typically 10 °C/min, over a temperature range that encompasses all expected phase transitions.[1]
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as peaks (exothermic) or dips (endothermic) in the heat flow curve. The peak temperature corresponds to the transition temperature, and the area under the peak corresponds to the enthalpy change (latent heat) of the transition.[4]
Polarizing Optical Microscopy (POM)
Objective: To visually identify the different liquid crystal phases of RM734 and observe their textures.
Methodology:
-
A small amount of RM734 is placed between two glass slides to form a thin film. The glass slides are often treated with an alignment layer to promote a specific molecular orientation.
-
The sample is placed on a temperature-controlled stage of a polarizing microscope.
-
The sample is heated to the isotropic phase and then cooled at a controlled rate (e.g., 0.1 K/min) while being observed through crossed polarizers.[5]
-
The different liquid crystal phases exhibit unique optical textures due to their birefringence, allowing for their identification. The transition from the nematic to the ferroelectric nematic phase is observed by a change in these textures.
Spontaneous Polarization Measurement
Objective: To quantify the spontaneous polarization of the ferroelectric nematic phase of RM734.
Methodology:
-
The RM734 sample is introduced into a liquid crystal cell with parallel electrodes.
-
The cell is placed in a temperature-controlled holder.
-
A triangular wave electric field is applied across the cell.
-
The polarization switching current is measured as a function of the applied voltage.
-
The spontaneous polarization (Ps) is determined by integrating the area of the switching current peak.
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide a computational microscope to probe the molecular origins of the macroscopic properties of RM734.
Objective: To simulate the behavior of RM734 at the atomic level and calculate its physicochemical properties.
General Workflow:
-
System Setup:
-
A simulation box is created containing a sufficient number of RM734 molecules (e.g., several hundred to a few thousand) to represent the bulk liquid crystal.
-
The molecules are initially placed in a random or a pre-ordered configuration.
-
The system is solvated, if necessary, although for liquid crystal simulations, this is often not the case.
-
-
Force Field Selection:
-
An appropriate force field (e.g., a general Amber force field - GAFF, or a specialized liquid crystal force field) is chosen to describe the interactions between the atoms of the RM734 molecules.
-
-
Energy Minimization:
-
The initial system is subjected to energy minimization to relax any unfavorable atomic clashes and bring the system to a local energy minimum.
-
-
Equilibration:
-
The system is gradually heated to the desired simulation temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density and temperature.
-
-
Production Run:
-
Once equilibrated, the production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system adequately. Trajectory data (atomic positions, velocities, and forces) are saved at regular intervals.
-
-
Analysis:
-
The saved trajectories are analyzed to calculate various properties, such as order parameters, diffusion coefficients, and, in the case of RM734, the spontaneous polarization by calculating the net dipole moment of the simulation box.
-
Visualizing the Characterization Workflow
The following diagram illustrates the typical workflow for the experimental characterization of the RM734 liquid crystal.
Caption: Experimental and computational workflow for RM734 characterization.
References
A Comparative Guide to the Physical Constants of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate and Alternative Mesogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a peer-reviewed validation of the physical constants of the ferroelectric nematic liquid crystal 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, commonly known as RM734. For comparative analysis, we have included data on other significant mesogenic compounds, offering an objective overview of their performance and properties based on available experimental data. Detailed experimental protocols for key characterization techniques are also provided to support researchers in their validation efforts.
Comparative Analysis of Physical Constants
The following tables summarize the key physical and electro-optical properties of RM734 and a selection of alternative liquid crystalline compounds. This data has been compiled from various peer-reviewed sources to ensure accuracy and reliability.
Table 1: General and Thermal Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Isotropic to Nematic Transition (°C) | Nematic to Ferroelectric Nematic Transition (°C) |
| RM734 | C₂₂H₁₇NO₈ | 423.37 | 139[1] | 188[1] | 131[1] |
| DIO | C₂₅H₂₈I₂N₂O₅ | 718.31 | - | - | - |
| RM230 | C₂₄H₁₉F₂NO₅ | 451.41 | - | - | - |
Table 2: Spectroscopic and Electro-Optical Properties
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Longitudinal Dipole Moment (Debye) |
| RM734 | 8.32 (d, 2H), 7.45 (d, 2H), 6.65–6.70 (m, 3H), 3.90 (s, 6H)[1] | 165.2 (C=O), 158.9 (C-NO₂), 152.1 (C-O), 123.4–132.8 (Ar-C)[1] | 1745 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym)[1] | ~11[1] |
| DIO | - | - | - | - |
| RM230 | - | - | - | - |
Comprehensive spectroscopic and electro-optical data for DIO and RM230 are not as widely published as for RM734.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of liquid crystals.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of the liquid crystal.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The peak onset temperature is typically reported as the transition temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the liquid crystal.
Methodology:
-
A small amount of the liquid crystal sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a standard pulse sequence is used to acquire the proton spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single peaks for each unique carbon atom.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the liquid crystal molecule.
Methodology:
-
A small amount of the solid liquid crystal is mixed with dry potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.
-
A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path, and the spectrum is recorded.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate key experimental and logical workflows in the study of liquid crystals.
Caption: Experimental workflow for the synthesis and characterization of a novel liquid crystal.
Caption: Relationship between molecular structure, physical properties, and applications of liquid crystals.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (CAS Number: 2196195-87-4). Given the compound's potential biological activity and use in pharmaceutical research, it is imperative to handle it as a potent substance, adhering to strict safety measures to mitigate exposure risks.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used, especially when handling the solid compound or preparing solutions. |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | A laboratory coat or a disposable gown should be worn to protect clothing and skin. For larger quantities or in case of potential for significant exposure, a chemical-resistant apron or coveralls are advised. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a glove box.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate deactivating agent) accessible.
-
-
Handling the Compound :
-
When weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of dust particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers with the compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated Materials | All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, absorbent pads) should be placed in a sealed bag and disposed of as hazardous waste. |
| Final Disposal Method | The primary recommended method for the disposal of nitrophenol-containing compounds is incineration in a licensed hazardous waste facility.[3] This should be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposal for this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for safe handling and disposal of the compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
